D-Erythrose 4-phosphate sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
sodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBADMPNGAKHM-RFKZQXLXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718704 | |
| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103302-15-4 | |
| Record name | Sodium (2R,3R)-2,3-dihydroxy-4-oxobutyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Central Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate (E4P) is a pivotal four-carbon sugar phosphate (B84403) that serves as a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). While the oxidative phase of the PPP is primarily associated with the production of NADPH and precursors for nucleotide synthesis, the non-oxidative phase is crucial for the interconversion of sugar phosphates, thereby linking the PPP with glycolysis and other significant biosynthetic pathways. E4P stands at a critical metabolic crossroads, channeling carbon from the PPP into the synthesis of aromatic amino acids and vitamins, making it a metabolite of significant interest in metabolic engineering and drug development. This technical guide provides an in-depth exploration of the role of E4P in the pentose phosphate pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.
D-Erythrose 4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway
The non-oxidative phase of the pentose phosphate pathway is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[1] Within this intricate network, D-Erythrose 4-phosphate is both a product and a substrate of key enzymes, primarily transketolase and transaldolase.
The formation of E4P is catalyzed by the enzyme transaldolase, which transfers a three-carbon dihydroxyacetone unit from sedoheptulose (B1238255) 7-phosphate (S7P) to glyceraldehyde 3-phosphate (G3P), yielding E4P and fructose (B13574) 6-phosphate (F6P).[2] This reaction is a critical link in the pathway, enabling the conversion of a seven-carbon sugar into essential four- and six-carbon intermediates.
Conversely, E4P serves as an acceptor substrate for the enzyme transketolase. In this reaction, transketolase transfers a two-carbon ketol group from xylulose 5-phosphate (Xu5P) to E4P, resulting in the formation of fructose 6-phosphate and glyceraldehyde 3-phosphate.[3] This reaction effectively channels four- and five-carbon sugars back into the glycolytic pathway.
The reversibility of these reactions allows the cell to adapt to varying metabolic demands, directing the flux of intermediates towards either nucleotide synthesis, NADPH production, or glycolysis as needed.[1]
A Critical Precursor for Biosynthesis
Beyond its role in central carbon metabolism, D-Erythrose 4-phosphate is a fundamental precursor for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—through the shikimate pathway.[4] The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate. This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, forming DAHP.[4] This positions E4P as a direct link between carbohydrate metabolism and the synthesis of these essential amino acids and a multitude of secondary metabolites derived from them. Furthermore, E4P is a precursor for the biosynthesis of vitamin B6.[4]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic reactions involving D-Erythrose 4-phosphate.
| Enzyme | Organism | Substrate | Km (mM) | Reference |
| Transaldolase | Escherichia coli | D-Erythrose 4-phosphate | 0.14 ± 0.04 | [5] |
| Transaldolase | Rat Liver | D-Erythrose 4-phosphate | 0.13 | [2] |
| Transaldolase | Hepatoma | D-Erythrose 4-phosphate | 0.17 | [2] |
| DAHP Synthase (ARO4) | Saccharomyces cerevisiae | D-Erythrose 4-phosphate | 0.500 | [6] |
| DAHP Synthase (ARO3) | Saccharomyces cerevisiae | D-Erythrose 4-phosphate | 0.130 | [6] |
Table 1: Michaelis-Menten Constants (Km) for D-Erythrose 4-Phosphate
| Organism | Growth Phase | Intracellular Concentration (mM) | Reference |
| Escherichia coli | Exponential | Not explicitly quantified but measured | [7] |
| Escherichia coli | Stationary | Not explicitly quantified but measured | [7] |
| Saccharomyces cerevisiae | Xylulose-fermenting | Measured, but specific value not provided | [8] |
Table 2: Intracellular Concentrations of D-Erythrose 4-Phosphate
Experimental Protocols
Detailed methodologies for the key enzymes involved in E4P metabolism are provided below. These protocols are based on established spectrophotometric assays.
Spectrophotometric Assay for Transaldolase Activity
This assay measures the rate of D-glyceraldehyde 3-phosphate (G3P) formation from D-fructose 6-phosphate and D-erythrose 4-phosphate, which is coupled to the oxidation of NADH.
Principle: D-Fructose 6-Phosphate + D-Erythrose 4-Phosphate → Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate (catalyzed by Transaldolase) Glyceraldehyde 3-Phosphate ↔ Dihydroxyacetone Phosphate (catalyzed by Triosephosphate Isomerase) Dihydroxyacetone Phosphate + NADH + H+→ α-Glycerophosphate + NAD+ (catalyzed by α-Glycerophosphate Dehydrogenase)
The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer: 67 mM Glycylglycine, pH 7.7
-
Substrates: 2 mM D-Erythrose 4-phosphate, 6.7 mM D-Fructose 6-phosphate
-
Cofactor: 0.13 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Coupling Enzymes: 0.01 mg/ml α-Glycerophosphate dehydrogenase/Triosephosphate isomerase
-
Enzyme Sample: Transaldolase solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, NADH, and coupling enzymes in a cuvette.
-
Incubate the mixture at 25°C for a few minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the transaldolase enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of transaldolase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of G3P per minute under the specified conditions.
Spectrophotometric Assay for Transketolase Activity
This assay measures the rate of glyceraldehyde-3-phosphate formation from the transketolase-catalyzed reaction, coupled to the oxidation of NADH.
Principle: Xylulose 5-Phosphate + Ribose 5-Phosphate ↔ Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate (catalyzed by Transketolase) Glyceraldehyde 3-Phosphate is then measured as in the transaldolase assay.
Reagents:
-
Assay Buffer: Tris-HCl buffer, pH 7.6
-
Substrates: Ribose 5-phosphate
-
Cofactor: Thiamine pyrophosphate (TPP)
-
Coupling System: As described for the transaldolase assay (NADH, triosephosphate isomerase, α-glycerophosphate dehydrogenase)
-
Enzyme Sample: Transketolase solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ribose 5-phosphate, TPP, and the coupling system.
-
Pre-incubate the mixture to allow for the conversion of ribose 5-phosphate to xylulose 5-phosphate by endogenous isomerases and epimerases.
-
Initiate the reaction by adding the transketolase sample.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Spectrophotometric Assay for DAHP Synthase Activity
This assay measures the consumption of phosphoenolpyruvate (PEP) in the condensation reaction with E4P.
Principle: Phosphoenolpyruvate + D-Erythrose 4-Phosphate → 3-Deoxy-D-arabino-heptulosonate-7-phosphate + Pi (catalyzed by DAHP Synthase)
The disappearance of PEP can be monitored by a decrease in absorbance at 232 nm, or the reaction can be coupled to lactate (B86563) dehydrogenase and the oxidation of NADH monitored at 340 nm if pyruvate (B1213749) kinase is added to convert the product of a side reaction (pyruvate) to lactate. A more common method is a discontinuous colorimetric assay.
Discontinuous Colorimetric Assay:
-
Reaction: Incubate the enzyme with PEP and E4P in a suitable buffer (e.g., 100 mM BTP, pH 7.5) at 37°C.
-
Quenching: Stop the reaction at various time points by adding trichloroacetic acid.
-
Periodate (B1199274) Oxidation: Add sodium periodate to oxidize the DAHP.
-
Arsenite Treatment: Add sodium arsenite to quench the excess periodate.
-
Thiobarbituric Acid Reaction: Add thiobarbituric acid and heat the samples. A chromophore is formed from the oxidized DAHP.
-
Quantification: Measure the absorbance of the chromophore at 549 nm.
-
Standard Curve: Use a standard curve of a known concentration of DAHP to determine the amount of product formed.
Mandatory Visualizations
References
- 1. Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for D-Erythrose 4-phosphate (HMDB0001321) [hmdb.ca]
- 4. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 5. analysisforge.com [analysisforge.com]
- 6. mdpi.com [mdpi.com]
- 7. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Linchpin of Aromatic Biosynthesis: Erythrose 4-Phosphate's Crucial Role in the Shikimate Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The shikimate pathway stands as a central metabolic route in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other essential aromatic compounds. This pathway is notably absent in mammals, rendering it an attractive target for the development of herbicides and antimicrobial agents. At the heart of this pathway's initiation lies erythrose 4-phosphate (E4P), a four-carbon sugar phosphate (B84403) that serves as a critical precursor, dictating the influx of carbon into this vital metabolic cascade. This technical guide provides a comprehensive overview of the function of erythrose 4-phosphate in the shikimate pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Erythrose 4-Phosphate: The Gateway to Aromatic Compounds
Erythrose 4-phosphate, derived from the pentose (B10789219) phosphate pathway, is one of the two essential substrates that initiate the seven-step shikimate pathway.[1][2][3][4] The entry point of the pathway involves the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), a key intermediate of glycolysis. This irreversible aldol (B89426) reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase), yielding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate.[1][2][4][5][6] This initial step is a major control point of the shikimate pathway, regulating the flow of carbon into the synthesis of aromatic compounds.
The reaction catalyzed by DAHP synthase is as follows:
Phosphoenolpyruvate + D-erythrose 4-phosphate + H₂O ⇌ 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate + Phosphate [5]
The commitment of erythrose 4-phosphate to the shikimate pathway underscores its pivotal role in bridging central carbon metabolism with the biosynthesis of a vast array of aromatic molecules essential for cellular function, including protein synthesis, cell wall formation (lignin), and the production of secondary metabolites with diverse biological activities.
The Gatekeeper Enzyme: 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase
DAHP synthase is the first and rate-limiting enzyme of the shikimate pathway.[5] Its activity is tightly regulated to ensure a balanced production of aromatic amino acids according to the cell's metabolic needs. This regulation occurs through two primary mechanisms: feedback inhibition and transcriptional control.[5]
In many microorganisms, multiple isoenzymes of DAHP synthase exist, each allosterically inhibited by one of the three aromatic amino acid end products.[5] For instance, in Escherichia coli, three DAHP synthase isoenzymes are sensitive to feedback inhibition by phenylalanine, tyrosine, and tryptophan, respectively. In plants, the regulation is primarily at the transcriptional level, with the expression of DAHP synthase genes being influenced by various developmental and environmental cues.
The catalytic activity of DAHP synthase is dependent on the presence of a divalent metal ion cofactor.[5] Metal ions such as Mn²⁺, Fe²⁺, Co²⁺, Zn²⁺, and Cu²⁺ can serve as cofactors, with the specific metal preference varying between organisms.[5]
Quantitative Data on DAHP Synthase Kinetics
The kinetic parameters of DAHP synthase have been characterized in various organisms, providing valuable insights into the enzyme's efficiency and substrate affinity. A summary of these parameters for the substrates erythrose 4-phosphate and phosphoenolpyruvate is presented in the table below.
| Organism | Isozyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Escherichia coli | Phenylalanine-sensitive | PEP | - | 75 (corrected) | [7] |
| E4P | - | - | |||
| Saccharomyces cerevisiae | Tyrosine-inhibitable (ARO4) | PEP | 125 | 6 | [7] |
| E4P | 500 | [7] | |||
| Nocardia mediterranei | PEP | 400 | - | [8] | |
| E4P | 250 | [8] | |||
| Arabidopsis thaliana | DAHPS1 | PEP | - | - | [9] |
| E4P | - | - | |||
| DAHPS2 | PEP | - | - | [9] | |
| E4P | - | - | |||
| DAHPS3 | PEP | - | - | [9] |
Note: Comprehensive kinetic data, including kcat values for all substrates and isoenzymes, is not always available in a single source and can vary depending on the assay conditions. The provided data is a compilation from the cited literature.
Visualizing the Pathway: The Entry of Erythrose 4-Phosphate
The following diagram, generated using the DOT language, illustrates the condensation of erythrose 4-phosphate and phosphoenolpyruvate, the initial step of the shikimate pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of erythrose 4-phosphate's function in the shikimate pathway.
Assay for DAHP Synthase Activity
This protocol describes a continuous spectrophotometric assay for measuring the activity of DAHP synthase by monitoring the consumption of phosphoenolpyruvate (PEP).
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Phosphoenolpyruvate (PEP) solution (10 mM)
-
Erythrose 4-phosphate (E4P) solution (10 mM)
-
MnCl₂ solution (10 mM)
-
Purified DAHP synthase enzyme
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 232 nm
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing:
-
800 µL of 50 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 10 mM PEP solution
-
50 µL of 10 mM MnCl₂ solution
-
-
Mix the components by gentle inversion and place the cuvette in the spectrophotometer.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 100 µL of 10 mM E4P solution and a suitable amount of purified DAHP synthase.
-
Immediately start monitoring the decrease in absorbance at 232 nm over time. The extinction coefficient for PEP at 232 nm is 2.8 mM⁻¹cm⁻¹.
-
Record the absorbance readings at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of PEP per minute under the specified conditions.
Purification of Recombinant His-tagged DAHP Synthase
This protocol outlines the purification of a recombinant, N-terminally His-tagged DAHP synthase from E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell pellet expressing His-tagged DAHP synthase
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
DNase I
-
Protease inhibitor cocktail
-
Sonciator or other cell disruption equipment
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I and a protease inhibitor cocktail.
-
Disrupt the cells by sonication on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged DAHP synthase with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Buffer Exchange:
-
Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified DAHP synthase.
-
If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Determine the protein concentration and store at -80°C.
-
Quantification of Shikimate Pathway Intermediates by LC-MS/MS
This protocol provides a general framework for the quantification of erythrose 4-phosphate and other shikimate pathway intermediates from plant or microbial extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plant tissue, microbial cell pellet)
-
Extraction Solvent: e.g., 80% methanol, pre-chilled to -20°C
-
Internal standards for key metabolites (if available)
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Metabolite Extraction:
-
Harvest a known amount of biological material and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Homogenize the frozen sample in pre-chilled Extraction Solvent.
-
Add internal standards at this stage for absolute quantification.
-
Incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the extract at high speed (>12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Inject the filtered extract onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method. For polar compounds like sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable.
-
Detect and quantify the target metabolites using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each metabolite to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding internal standard.
-
Construct a calibration curve using known concentrations of authentic standards.
-
Calculate the concentration of each metabolite in the original sample based on the peak area ratios and the calibration curve.
-
Conclusion
Erythrose 4-phosphate's role as a primary substrate for the shikimate pathway firmly establishes it as a cornerstone of aromatic compound biosynthesis. The condensation of E4P with PEP, catalyzed by the highly regulated enzyme DAHP synthase, represents the committed step that channels carbon from central metabolism into a diverse array of essential molecules. A thorough understanding of the kinetics of this reaction, the regulatory mechanisms of DAHP synthase, and the methods to quantify the involved metabolites is paramount for researchers in academia and industry. The information and protocols provided in this guide are intended to serve as a valuable resource for those seeking to further explore the intricacies of the shikimate pathway, with the ultimate goal of developing novel therapeutic agents and biotechnological applications.
References
- 1. Metabolic Profiling of Intact Arabidopsis thaliana Leaves during Circadian Cycle Using 1H High Resolution Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAHP synthase Protein, E. coli, Recombinant (His) | TargetMol [targetmol.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DAHP synthase - Wikipedia [en.wikipedia.org]
- 6. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Foundational Role of Erythrose 4-Phosphate in Tryptophan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical involvement of erythrose 4-phosphate (E4P) in the biosynthesis of L-tryptophan. Tryptophan is an essential aromatic amino acid synthesized by bacteria, archaea, fungi, and plants through the highly conserved shikimate pathway.[1] This pathway is absent in mammals, making its enzymes prime targets for the development of novel antibiotics and herbicides. Erythrose 4-phosphate serves as a cornerstone metabolite, initiating the entire sequence of reactions that lead to tryptophan and other vital aromatic compounds.
The Gateway Reaction: Erythrose 4-Phosphate in the Shikimate Pathway
The biosynthesis of tryptophan begins with the shikimate pathway, a seven-step metabolic route that converts central metabolites into chorismate, the common precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2]
The very first and committed step of this pathway is an aldol (B89426) condensation reaction between two key precursors:
-
D-erythrose 4-phosphate (E4P) , derived from the pentose (B10789219) phosphate (B84403) pathway.[2]
-
Phosphoenolpyruvate (PEP) , derived from glycolysis.[2]
This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase or DAHPS) , yielding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate (Pi).[3][4] As the gatekeeper of the shikimate pathway, the regulation of DAHP synthase activity is paramount in controlling the carbon flux towards aromatic amino acid synthesis.[5]
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 4. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 5. DAHP synthase - Wikipedia [en.wikipedia.org]
The Role of Erythrose 4-Phosphate in Phenylalanine and Tyrosine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine.[1] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. Erythrose 4-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, serves as one of the primary precursors for the shikimate pathway, highlighting its central role in linking carbohydrate metabolism to the synthesis of essential aromatic compounds.[1][2] This technical guide provides an in-depth exploration of the role of erythrose 4-phosphate in the biosynthesis of phenylalanine and tyrosine, with a focus on the enzymatic reactions, quantitative data, and experimental protocols relevant to researchers in academia and the pharmaceutical industry.
The Shikimate Pathway: From Erythrose 4-Phosphate to Chorismate
The journey from central carbon metabolism to the aromatic amino acids phenylalanine and tyrosine begins with the condensation of two key precursors: erythrose 4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP). This initial step commits carbon flux towards the shikimate pathway.
The first committed step is the aldol (B89426) condensation of E4P and PEP to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3] This reaction is catalyzed by DAHP synthase (DHS) , a metalloenzyme that requires a divalent metal ion, such as Mn2+, for its activity.[3] The reaction mechanism is proposed to proceed through either a stepwise formation of a linear hemiketal bisphosphate intermediate or a concerted mechanism involving an oxocarbonium intermediate.[4]
Following the formation of DAHP, a series of six enzymatic reactions, catalyzed by 3-dehydroquinate (B1236863) synthase (DHQS), 3-dehydroquinate dehydratase (DHQD), shikimate dehydrogenase (SDH), shikimate kinase (SK), 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), and chorismate synthase (CS), convert DAHP to chorismate.[5][6] Chorismate is a critical branch-point intermediate, serving as the common precursor for the biosynthesis of phenylalanine, tyrosine, and tryptophan.[1]
Biosynthesis of Phenylalanine and Tyrosine from Chorismate
At the chorismate branch point, the metabolic pathway diverges to produce phenylalanine and tyrosine. The first step in this branch is the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase .[2] This enzyme facilitates a pericyclic Claisen rearrangement.[7]
From prephenate, the pathways to phenylalanine and tyrosine diverge.
Phenylalanine Biosynthesis: Prephenate is converted to phenylpyruvate through the action of prephenate dehydratase , which catalyzes a decarboxylation and dehydration reaction.[8] Phenylpyruvate is then transaminated by an aminotransferase to yield phenylalanine.
Tyrosine Biosynthesis: Prephenate is converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase , which catalyzes an NAD(P)+-dependent oxidative decarboxylation.[9] Subsequently, 4-hydroxyphenylpyruvate undergoes transamination to form tyrosine.
Quantitative Data on Key Enzymes
The efficiency and regulation of the phenylalanine and tyrosine biosynthetic pathways are governed by the kinetic properties of the involved enzymes. Below is a summary of reported kinetic parameters for key enzymes in this pathway.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Inhibitor | K_i (µM) | Reference |
| DAHP Synthase | Thermotoga maritima | PEP | 9.5 - 13 | 2.3 - 7.6 | L-Phe, L-Tyr | - | [10] |
| E4P | 57.3 - 350.1 | ||||||
| Chorismate Mutase | Aerobacter aerogenes | Chorismate | - | - | Prephenate, Hydroxyphenylpyruvate | - | [2] |
| Prephenate Dehydratase | Escherichia coli | Prephenate | - | - | L-Phe | - | [1] |
| Prephenate Dehydrogenase | Aerobacter aerogenes | Prephenate | - | - | L-Tyr | - | [2] |
Note: Kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions (pH, temperature, metal cofactors). The provided data serves as a representative sample.
Experimental Protocols
Assay for DAHP Synthase Activity (Continuous Spectrophotometric)
This assay measures the consumption of PEP, which has a strong absorbance at 232 nm.
Materials:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Phosphoenolpyruvate (PEP) solution (e.g., 1 mM)
-
Erythrose 4-phosphate (E4P) solution (e.g., 1 mM)
-
MnCl₂ solution (e.g., 10 mM)
-
Purified DAHP synthase
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 232 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MnCl₂, and E4P in a cuvette.
-
Add the purified DAHP synthase to the reaction mixture and incubate for a few minutes to equilibrate.
-
Initiate the reaction by adding PEP.
-
Immediately monitor the decrease in absorbance at 232 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of PEP at 232 nm.
Assay for Chorismate Mutase Activity (Spectrophotometric)
This assay follows the disappearance of chorismate, which absorbs light at 274 nm.
Materials:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Chorismate solution (e.g., 1 mM)
-
Purified chorismate mutase
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 274 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and chorismate in a cuvette.
-
Initiate the reaction by adding the purified chorismate mutase.
-
Monitor the decrease in absorbance at 274 nm over time.[11]
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of chorismate at 274 nm (ε = 2630 M⁻¹cm⁻¹).[12]
Purification of Prephenate
Prephenate is unstable and often needs to be freshly prepared or purified.
Procedure:
-
Prephenic acid barium salt can be dissolved in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing K₂SO₄.[13]
-
The precipitated BaSO₄ is removed by centrifugation.[13]
-
The supernatant containing prephenate can be used for enzymatic assays.
Coupled Assay for Prephenate Aminotransferase Activity
This assay couples the formation of arogenate from prephenate to the reduction of NADP⁺ by arogenate dehydrogenase.
Materials:
-
HEPES buffer (e.g., 50 mM, pH 8.0)
-
Prephenate solution
-
Amino donor (e.g., glutamate)
-
NADP⁺ solution
-
Purified prephenate aminotransferase
-
Purified arogenate-specific dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADP⁺, the amino donor, and the coupling enzyme (arogenate dehydrogenase).
-
Add the prephenate aminotransferase to be assayed.
-
Initiate the reaction by adding prephenate.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADPH.[14]
-
Calculate the reaction rate using the molar extinction coefficient of NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Quantification of Phenylalanine and Tyrosine by LC-MS/MS
A sensitive and specific method for the quantification of the final products.
General Procedure:
-
Sample Preparation: Precipitate proteins from serum or cell extracts using an acid like trichloroacetic acid.
-
Chromatographic Separation: Separate phenylalanine and tyrosine from other sample components using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Detect and quantify phenylalanine and tyrosine using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using isotopically labeled internal standards for accurate quantification.[15][16]
Conclusion
Erythrose 4-phosphate is a pivotal metabolite that channels carbon from central metabolism into the shikimate pathway, leading to the synthesis of the essential aromatic amino acids phenylalanine and tyrosine. A thorough understanding of the enzymes that catalyze this pathway, their kinetics, and their regulation is critical for the development of novel antimicrobial agents and herbicides that target this essential metabolic route. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these enzymes and explore their potential as drug targets. The continued study of the shikimate pathway will undoubtedly uncover further opportunities for therapeutic intervention and biotechnological applications.
References
- 1. New insight into the catalytic mechanism of chorismate mutases from structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 3. DAHP synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 9. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. pnas.org [pnas.org]
- 12. Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sbbq.iq.usp.br [sbbq.iq.usp.br]
- 14. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on the Core Biochemical Properties and Structure of D-Erythrose 4-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in central carbon metabolism, playing a crucial role in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway. Its significance extends to its function as a precursor for the biosynthesis of aromatic amino acids and vitamin B6. This technical guide provides a comprehensive overview of the biochemical properties, structure, synthesis, and analysis of D-Erythrose 4-phosphate, tailored for researchers, scientists, and drug development professionals.
Biochemical Properties and Structure
D-Erythrose 4-phosphate is a four-carbon aldose sugar that is phosphorylated at the C4 position. Its structure is fundamental to its biochemical reactivity and recognition by various enzymes.
| Property | Value | Reference |
| Molecular Formula | C4H9O7P | [1] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| CAS Number | 585-18-2 | [1] |
| Canonical SMILES | C(C(C(C=O)O)O)OP(=O)(O)O | [1] |
| InChI Key | NGHMDNPXVRFFGS-IUYQGCFVSA-N | [1] |
| Appearance | Colorless solid (in pure form) | |
| Solubility | Soluble in water |
Spectroscopic Data
The structural elucidation of D-Erythrose 4-phosphate is supported by various spectroscopic techniques.
| Technique | Key Observations |
| ¹H NMR | Predicted spectra are available, showing characteristic peaks for the aldehyde proton, carbinol protons, and the methylene (B1212753) protons adjacent to the phosphate group. |
| ¹³C NMR | Expected signals include those for the carbonyl carbon, the three hydroxylated carbons, and the carbon bearing the phosphate group. |
| ³¹P NMR | A characteristic signal for the phosphate group is observed, with its chemical shift providing information about the chemical environment of the phosphorus atom. The typical range for organophosphates is broad, but specific shifts can be found in databases.[3][4][5][6][7] |
| Mass Spectrometry (MS) | ESI-MS/MS analysis of sugar phosphates reveals characteristic fragmentation patterns, including the neutral loss of phosphoric acid (H3PO4).[8][9][10][11][12] The exact mass can be used for identification. |
Metabolic Significance
D-Erythrose 4-phosphate is a key metabolic intermediate with diverse roles in cellular biochemistry.
Pentose Phosphate Pathway
In the non-oxidative branch of the pentose phosphate pathway, D-Erythrose 4-phosphate is synthesized from fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate by the enzyme transketolase. It can then be converted, along with xylulose 5-phosphate, into fructose 6-phosphate and glyceraldehyde 3-phosphate, also by transketolase, thus linking the pentose phosphate pathway with glycolysis.[13]
Shikimate Pathway
D-Erythrose 4-phosphate is a crucial precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[13] The first committed step of this pathway involves the condensation of D-Erythrose 4-phosphate and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[14][15]
Vitamin B6 Biosynthesis
D-Erythrose 4-phosphate also serves as a precursor in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in some organisms.
Experimental Protocols
This section provides an overview of key experimental procedures involving D-Erythrose 4-phosphate.
Synthesis of D-Erythrose 4-Phosphate
A common method for the laboratory synthesis of D-Erythrose 4-phosphate is the oxidative cleavage of D-glucose 6-phosphate using lead tetraacetate.[16][17]
Workflow for Synthesis and Purification:
Methodology:
-
Oxidation: D-glucose 6-phosphate is dissolved in a suitable solvent system, such as cold acetic acid-propionic acid.[17] Lead tetraacetate is then added portion-wise while maintaining a low temperature to control the reaction. The molar ratio of lead tetraacetate to glucose 6-phosphate is critical to maximize the yield of D-Erythrose 4-phosphate and minimize the formation of byproducts like glyceraldehyde 3-phosphate.[16][17]
-
Quenching and Workup: The reaction is quenched, and the lead salts are precipitated and removed by centrifugation or filtration.
-
Purification: The crude D-Erythrose 4-phosphate solution is purified by ion-exchange chromatography on a Dowex-1 formate (B1220265) resin column.[16] The column is washed to remove unreacted starting material and byproducts. D-Erythrose 4-phosphate is then eluted using a suitable buffer, such as a formic acid/ammonium (B1175870) formate gradient.
-
Characterization: The purified fractions are analyzed for the presence of D-Erythrose 4-phosphate using methods described in the analytical section.
Enzymatic Assays
1. DAHP Synthase Activity Assay
The activity of DAHP synthase is typically measured by monitoring the disappearance of PEP or the formation of DAHP. A common method is a discontinuous assay based on the periodate-thiobarbituric acid reaction, which detects DAHP.[18]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), phosphoenolpyruvate, D-Erythrose 4-phosphate, and the enzyme source.[18]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific time.[18]
-
Termination: The reaction is stopped by the addition of an acid, such as trichloroacetic acid.[18]
-
Detection of DAHP:
-
The sample is oxidized with periodate (B1199274).
-
The excess periodate is quenched with arsenite.
-
Thiobarbituric acid is added, and the mixture is heated to develop a colored product.
-
The absorbance of the colored product is measured spectrophotometrically (e.g., at 549 nm).
-
-
Calculation: The amount of DAHP formed is determined from a standard curve, and the enzyme activity is calculated.
2. Transketolase Activity Assay
Transketolase activity can be measured using a coupled enzyme assay that monitors the consumption of NADH.[19]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., glycylglycine (B550881) buffer, pH 7.7), D-Erythrose 4-phosphate, D-fructose 6-phosphate, magnesium chloride, NADH, and the coupling enzymes α-glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI).
-
Initiation: The reaction is initiated by the addition of the transketolase enzyme source.
-
Monitoring: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically in a continuous rate determination.
-
Calculation: The rate of NADH consumption is used to calculate the transketolase activity, using the molar extinction coefficient of NADH.
Workflow for Coupled Transketolase Assay:
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of sugar phosphates, including D-Erythrose 4-phosphate. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are often employed for better separation of these highly polar compounds.[20][21]
Methodology:
-
Column: A mixed-mode column such as Primesep SB or Newcrom B is suitable.[20][21]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[21]
-
Detection: Due to the lack of a strong chromophore, detection is often performed using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (MS).[1][20]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of D-Erythrose 4-phosphate.
Conclusion
D-Erythrose 4-phosphate is a fundamentally important metabolite that sits (B43327) at the crossroads of major biosynthetic pathways. A thorough understanding of its biochemical properties, structure, and the methods for its synthesis and analysis is essential for researchers in biochemistry, metabolic engineering, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation and utilization of this key molecule.
References
- 1. Fast analysis of sugar phosphates by HPLC-CAD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 31P [nmr.chem.ucsb.edu]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.colby.edu [web.colby.edu]
- 11. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 15. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase as the gatekeeper of plant aromatic natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. A new erythrose 4-phosphate dehydrogenase coupled assay for transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 21. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
Erythrose 4-Phosphate: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrose 4-phosphate (E4P) is a crucial intermediate metabolite situated at the crossroads of central carbon metabolism. As a phosphorylated four-carbon aldose, it plays a pivotal role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. Its significance extends beyond these core pathways, as it serves as a key precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway, and is also involved in the biosynthesis of vitamin B6. Due to its central metabolic role, the natural occurrence and regulation of E4P are of significant interest to researchers in biochemistry, metabolic engineering, and drug development. This technical guide provides an in-depth overview of the natural sources and occurrence of erythrose 4-phosphate, alongside detailed experimental protocols for its quantification.
Natural Sources and Occurrence
Erythrose 4-phosphate is not a compound that is typically harvested from a natural source in large quantities. Instead, its natural occurrence is defined by its transient intracellular presence in a wide array of organisms that utilize the metabolic pathways in which it is an intermediate. Therefore, the "natural sources" of E4P are, in essence, all living organisms, including microorganisms, plants, and animals.
Microorganisms: Bacteria and yeast are significant sources for studying E4P metabolism. In many microorganisms, the pentose phosphate pathway is a primary route for generating reducing power (NADPH) and precursors for nucleotide biosynthesis, making E4P a consistently present, albeit at low concentrations, intermediate. For example, in the bacterium Escherichia coli, E4P is a critical building block for the synthesis of aromatic amino acids, which are essential for protein synthesis.[1] The bacterium Brucella utilizes a unique pathway for the metabolism of erythritol, converting it into erythrose 4-phosphate.
Plants: In photosynthetic organisms, erythrose 4-phosphate is an integral part of the Calvin cycle, where it is involved in the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor. Furthermore, the shikimate pathway, which is responsible for the production of aromatic amino acids and a vast array of secondary metabolites (e.g., lignins, flavonoids, and alkaloids), commences with the condensation of E4P and phosphoenolpyruvate. This makes E4P a vital link between primary and secondary metabolism in plants.
Mammals: In mammalian cells, erythrose 4-phosphate is primarily an intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for producing NADPH for reductive biosynthesis and for protecting against oxidative stress, as well as for generating precursors for nucleotide synthesis. While present in all cells, its flux and concentration can vary depending on the metabolic state and tissue type.
Data Presentation: Intracellular Concentrations
The intracellular concentration of erythrose 4-phosphate is tightly regulated and generally maintained at low levels due to its rapid turnover in metabolic pathways. The following table summarizes available quantitative data on the intracellular concentration of E4P in the bacterium Escherichia coli. Data for plant and mammalian cells are less commonly reported as absolute concentrations in the literature but are actively being investigated in metabolomics studies.
| Organism/Cell Type | Growth Phase/Condition | Intracellular Concentration (mM) | Reference |
| Escherichia coli K-12 strain W3110 | Exponential Phase | 0.019 ± 0.002 | [1] |
| Escherichia coli K-12 strain W3110 | Stationary Phase | 0.010 ± 0.001 | [1] |
Experimental Protocols
Accurate quantification of erythrose 4-phosphate from biological samples is challenging due to its low intracellular concentration and its chemical properties as a phosphorylated sugar. The following sections provide detailed methodologies for the two most common analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Protocol 1: Quantification of Erythrose 4-Phosphate by LC-MS/MS
This protocol provides a general workflow for the targeted quantification of E4P in biological samples. Optimization of specific parameters will be required depending on the sample matrix and the LC-MS system used.
1. Sample Preparation and Metabolite Extraction:
-
Quenching of Metabolism: To prevent the degradation of E4P, metabolic activity must be rapidly quenched. For cell cultures, this is typically achieved by rapid cooling. A common method involves quenching the cells with a cold solvent, such as 60% methanol (B129727) buffered at a specific pH, followed by centrifugation at low temperatures. For tissues, snap-freezing in liquid nitrogen is the preferred method.
-
Cell Lysis and Extraction:
-
For microbial and mammalian cells, after quenching and pelleting, the cell pellet is resuspended in a cold extraction solvent. A commonly used solvent is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) or 50% aqueous acetonitrile.
-
The cell suspension is then subjected to lysis, which can be achieved by bead beating, sonication, or freeze-thaw cycles.
-
After lysis, the sample is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
The supernatant containing the metabolites is collected for analysis.
-
-
Plant Tissue Extraction:
-
Frozen plant tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.
-
The powdered tissue is then extracted with a cold solvent, such as a methanol/water mixture.
-
The extract is centrifuged to remove solid debris, and the supernatant is collected.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column with both reversed-phase and anion-exchange characteristics is typically used for the separation of polar and charged metabolites like E4P.
-
Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous mobile phase (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or ammonium carbonate) and an organic mobile phase (e.g., acetonitrile). The gradient is programmed to start with a high percentage of organic solvent, which is gradually decreased to elute the polar analytes.
-
Flow Rate: The flow rate is typically in the range of 200-500 µL/min, depending on the column dimensions.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the most common method for the analysis of phosphorylated compounds like E4P.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is typically used for targeted quantification in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for E4P are monitored. The precursor ion ([M-H]⁻) for E4P is m/z 199.0. Common product ions for fragmentation include m/z 97.0 (H2PO4⁻) and m/z 79.0 (PO3⁻). The exact m/z values should be optimized on the specific instrument.
-
Data Analysis: The peak area of the E4P MRM transition is integrated and quantified against a standard curve prepared with a pure E4P standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-Erythrose 4-phosphate) is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.
-
Protocol 2: Enzymatic Assay for Erythrose 4-Phosphate Quantification
This protocol is based on the use of transketolase, which catalyzes the reaction between erythrose 4-phosphate and a ketose donor to produce fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. The production of glyceraldehyde 3-phosphate is then coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
1. Reagents and Materials:
-
Triethanolamine (B1662121) buffer (e.g., 100 mM, pH 7.6)
-
Magnesium chloride (MgCl₂)
-
Thiamine pyrophosphate (TPP)
-
Xylulose 5-phosphate (as the ketose donor)
-
NADH
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TPI) enzyme mix
-
Transketolase
-
Erythrose 4-phosphate standard solutions
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing the triethanolamine buffer, MgCl₂, TPP, xylulose 5-phosphate, and NADH in a cuvette.
-
Add the GDH/TPI enzyme mix to the cuvette and incubate for a few minutes to allow for the conversion of any endogenous triose phosphates.
-
Initiate the reaction by adding the sample containing erythrose 4-phosphate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
After the initial rate is established, add a known amount of transketolase to the cuvette.
-
The increase in the rate of NADH oxidation is proportional to the amount of erythrose 4-phosphate in the sample.
-
Quantify the concentration of E4P in the sample by comparing the rate change to a standard curve generated with known concentrations of E4P.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Pentose Phosphate Pathway highlighting the position of Erythrose 4-phosphate.
Caption: The Shikimate Pathway for aromatic amino acid biosynthesis, starting from Erythrose 4-phosphate.
References
The Pivotal Role of D-Erythrose 4-Phosphate in the Calvin Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calvin-Benson-Bassham (CBB) cycle, or the reductive pentose (B10789219) phosphate (B84403) pathway, is the cornerstone of carbon fixation in photosynthetic organisms. This intricate cycle converts atmospheric carbon dioxide into organic molecules, fueling life on Earth. Within this vital pathway, D-Erythrose 4-phosphate (E4P) emerges as a critical intermediate, occupying a central position in the regenerative phase of the cycle. This technical guide provides an in-depth exploration of the function of E4P in the Calvin cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways to support advanced research and therapeutic development.
D-Erythrose 4-phosphate is a four-carbon sugar phosphate that serves as a key metabolic intermediate in both the pentose phosphate pathway and the Calvin cycle.[1] In the context of the Calvin cycle, E4P is integral to the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary acceptor of CO2. Its strategic position also links carbon fixation to the biosynthesis of essential aromatic amino acids, highlighting its importance in broader plant metabolism.
The Function of D-Erythrose 4-Phosphate in the Regenerative Phase
The Calvin cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. D-Erythrose 4-phosphate plays its part in the crucial third phase, where the five-carbon RuBP is regenerated to sustain the cycle. The formation and consumption of E4P are catalyzed by two key enzymes: transketolase and aldolase (B8822740).
1. Formation of D-Erythrose 4-Phosphate:
The synthesis of E4P in the Calvin cycle is catalyzed by the enzyme transketolase . This enzyme facilitates the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. In this specific reaction, transketolase transfers a two-carbon unit from Fructose-6-phosphate (F6P) to Glyceraldehyde-3-phosphate (G3P), yielding E4P and Xylulose-5-phosphate (Xu5P).[2]
2. Consumption of D-Erythrose 4-Phosphate:
Subsequently, E4P is consumed in a reaction catalyzed by aldolase . Aldolase facilitates an aldol (B89426) condensation between E4P and Dihydroxyacetone phosphate (DHAP) to form the seven-carbon sugar, Sedoheptulose-1,7-bisphosphate (SBP).[1][3][4] SBP is then dephosphorylated to Sedoheptulose-7-phosphate (S7P), another key intermediate in the regeneration of RuBP.
Quantitative Data
Understanding the quantitative aspects of the Calvin cycle is paramount for metabolic engineering and drug development. The following tables summarize key quantitative data related to D-Erythrose 4-phosphate and the enzymes involved in its metabolism.
Table 1: Steady-State Concentrations of D-Erythrose 4-Phosphate and Related Metabolites in Arabidopsis thaliana Rosettes.
| Metabolite | Concentration at High CO2 (nmol/g FW) | Concentration at Compensation Point CO2 (nmol/g FW) |
| Erythrose 4-phosphate | ~5 | ~4 |
| Fructose (B13574) 6-phosphate | ~150 | ~120 |
| Sedoheptulose 7-phosphate | ~100 | ~80 |
| Dihydroxyacetone phosphate | ~150 | ~100 |
Data adapted from studies on Arabidopsis rosettes after 15 minutes of illumination.[5] Absolute concentrations can vary depending on the plant species, developmental stage, and environmental conditions.
Table 2: Kinetic Parameters of Key Enzymes in D-Erythrose 4-Phosphate Metabolism.
| Enzyme | Substrate(s) | Organism | Apparent Km | Vmax |
| Transketolase | Erythrose 4-phosphate | Rat Liver | 0.13 mM | - |
| Fructose 6-phosphate | Rat Liver | 0.30 - 0.35 mM | - | |
| Ribose 5-phosphate | Rat Liver | 0.3 mM | - | |
| Xylulose 5-phosphate | Rat Liver | 0.5 mM | - | |
| Aldolase | Fructose 1,6-bisphosphate | Spinach Chloroplast | - | ~8 units/mg |
| Fructose 1,6-bisphosphate | Rabbit Muscle | - | 10-15 units/mg |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength). Data for chloroplast-specific aldolase with E4P as a substrate is limited in the literature. The provided values offer a comparative perspective.[6][7]
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying the intricate workings of the Calvin cycle. This section provides detailed protocols for the quantification of D-Erythrose 4-phosphate and the assay of key enzymes involved in its metabolism.
Protocol 1: Quantification of D-Erythrose 4-Phosphate by LC-MS/MS
This protocol outlines a method for the extraction and quantification of E4P and other Calvin cycle intermediates from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Methanol-chloroform solution (7:3, v/v)
-
ddH2O (double-distilled water)
-
Internal standard (e.g., 1,4-piperazinediethanesulfonic acid - PIPES)
-
Nitrogen gas supply
-
LC-MS/MS system (e.g., QTRAP® 6500+)
2. Procedure:
-
Harvest approximately 0.1 g of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a tube containing 3 mL of a pre-chilled methanol-chloroform solution (7:3, v/v).
-
Add a known amount of internal standard (e.g., 0.9 µg of PIPES) to each sample for normalization.
-
Incubate the mixture at -20°C for 2 hours with occasional vortexing to ensure complete extraction.
-
Add 2.4 mL of ddH2O to the extract to induce phase separation.
-
Centrifuge at 500 x g for 5 minutes.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including sugar phosphates.
-
Dry the aqueous phase under a gentle stream of nitrogen gas at room temperature.
-
Re-dissolve the dried metabolites in 200 µL of ddH2O.
-
Dilute the sample tenfold with ddH2O before analysis.
-
Analyze the sample using an LC-MS/MS system. The level of E4P is determined by comparing its peak area to that of the internal standard.[8]
Protocol 2: Spectrophotometric Assay of Transketolase Activity
This protocol describes a coupled enzyme assay to determine the activity of transketolase by monitoring the oxidation of NADH at 340 nm.
1. Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P)
-
Coupling enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
-
Thiamine (B1217682) pyrophosphate (TPP) - cofactor for transketolase
-
MgCl2
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl2, TPP, NADH, and the coupling enzymes TPI and GDH.
-
Add the enzyme extract (e.g., isolated chloroplast stroma) to the reaction mixture in a cuvette.
-
Initiate the reaction by adding the substrates, R5P and Xu5P.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.
-
The activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[9][10][11]
Protocol 3: Colorimetric Assay of Aldolase Activity
This protocol outlines a colorimetric method for determining aldolase activity by measuring the formation of a colored product at 450 nm.
1. Materials:
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate
-
Aldolase Assay Buffer
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Aldolase Enzyme Mix (containing coupling enzymes)
-
Aldolase Developer (containing a probe)
2. Procedure:
-
Prepare samples (e.g., cell or tissue homogenates) in Aldolase Assay Buffer.
-
Prepare a standard curve using a known concentration of a stable product (e.g., NADH).
-
Add the sample and positive control to the wells of the microplate.
-
Prepare a reaction mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, Aldolase Developer, and the substrate (FBP).
-
Add the reaction mix to each well.
-
Measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.
-
The rate of increase in absorbance is proportional to the aldolase activity.[12][13]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to the function of D-Erythrose 4-phosphate in the Calvin cycle.
Caption: Role of D-Erythrose 4-phosphate in the Calvin Cycle's Regenerative Phase.
Caption: D-Erythrose 4-phosphate as a central metabolic hub.
Caption: Experimental workflow for the quantification of D-Erythrose 4-phosphate.
Conclusion
D-Erythrose 4-phosphate is a linchpin in the regenerative phase of the Calvin cycle, ensuring the continuous fixation of carbon dioxide. Its role extends beyond regeneration, providing the essential precursor for the synthesis of aromatic amino acids, thereby linking primary and secondary metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of the Calvin cycle. A deeper understanding of the regulation and kinetics of E4P metabolism holds significant potential for the development of strategies to enhance photosynthetic efficiency and for the discovery of novel therapeutic agents targeting plant and microbial metabolic pathways.
References
- 1. Carbon transitions from either Calvin cycle or transitory starch to heteroglycans as revealed by (14) C-labeling experiments using protoplasts from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. A Dual-localized Fructose Bisphosphate Aldolase is Essential for Chloroplast Development and Carbon Metabolism in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of the cytosolic and chloroplast forms of spinach leaf fructose diphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite analysis by LC–MS/MS [bio-protocol.org]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. medichem-me.com [medichem-me.com]
The Crossroads of Microbial Metabolism: An In-depth Technical Guide to D-Erythrose 4-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in the central carbon metabolism of microorganisms, situated at a critical juncture between carbohydrate catabolism and the biosynthesis of essential aromatic compounds. This four-carbon phosphorylated sugar, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), serves as a fundamental precursor for a diverse array of vital biomolecules, including aromatic amino acids, vitamins, and secondary metabolites.[1] Its strategic position makes the pathways involving E4P attractive targets for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the role of E4P in microbial metabolism, detailing its involvement in key pathways, presenting quantitative data on relevant enzymatic reactions and metabolic fluxes, and outlining detailed experimental protocols for its study.
The Central Role of D-Erythrose 4-Phosphate in Microbial Metabolism
E4P is primarily generated through the non-oxidative branch of the pentose phosphate pathway. The enzymes transketolase and transaldolase are responsible for the reversible interconversion of sugar phosphates, leading to the formation of E4P.
The Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It has two main branches: the oxidative phase, which generates NADPH and ribose-5-phosphate, and the non-oxidative phase, which involves the interconversion of various sugar phosphates. E4P is a key intermediate in the non-oxidative phase.
The enzyme transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. One of its key reactions involves the conversion of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate to xylulose-5-phosphate and erythrose-4-phosphate. Conversely, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor, such as in the reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to produce fructose-6-phosphate and erythrose-4-phosphate.[1][2]
The flux through the PPP, and consequently the availability of E4P, is a critical factor in cellular metabolism. In Escherichia coli, it is estimated that under certain conditions, a significant portion of glucose catabolism occurs via the PPP.[3] For instance, in Saccharomyces cerevisiae, it has been shown that 24% of consumed glucose can be catabolized through the pentose phosphate pathway.[3]
The Shikimate Pathway: Gateway to Aromatic Compounds
E4P is an essential precursor for the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, plants, and some protists.[1] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial drugs.
The first committed step of the shikimate pathway is the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by the enzyme DAHP synthase.[1][4] The regulation of DAHP synthase activity is a key control point for the entire pathway, often subject to feedback inhibition by the final aromatic amino acid products.[4]
Other Metabolic Roles of D-Erythrose 4-Phosphate
Beyond the PPP and shikimate pathway, E4P is involved in other significant metabolic processes in microorganisms:
-
Vitamin B6 Biosynthesis: E4P serves as a precursor for the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria.
-
Calvin Cycle: In photosynthetic microorganisms, E4P is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.
-
Erythritol (B158007) Metabolism: In some bacteria, such as Brucella, a unique pathway for the catabolism of the four-carbon sugar alcohol erythritol converges on the pentose phosphate pathway via the formation of E4P.
Quantitative Data on E4P-Related Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolic fluxes involved in E4P metabolism in various microorganisms.
Table 1: Intracellular Concentration of D-Erythrose 4-Phosphate
| Microorganism | Growth Condition | Intracellular Concentration (mM) | Reference |
| Escherichia coli | Exponential phase (glucose) | 0.021 | [5] |
| Escherichia coli | Stationary phase (glucose) | 0.007 | [5] |
| Escherichia coli | A-stat, D=0.1 h⁻¹ (glucose) | ~0.08 | [6] |
| Escherichia coli | A-stat, D=0.5 h⁻¹ (glucose) | ~0.02 | [6] |
Table 2: Kinetic Parameters of DAHP Synthase
| Microorganism | Isozyme | Substrate | Km (mM) | Reference |
| Escherichia coli | Phenylalanine-sensitive | PEP | 0.012 | [3] |
| E4P | 0.01 | [3] | ||
| Nocardia mediterranei | PEP | 0.4 | [7] | |
| E4P | 0.25 | [7] | ||
| Aspergillus nidulans | AroF | PEP | 0.04 | [8] |
| E4P | 0.02 | [8] | ||
| AroG | PEP | 0.11 | [8] | |
| E4P | 0.05 | [8] |
Table 3: Kinetic Parameters of Transketolase
| Microorganism | Substrate | Km (mM) | Reference |
| Saccharomyces cerevisiae | Xylulose-5-phosphate | 0.21 | [9] |
| Escherichia coli | Xylulose-5-phosphate | 0.16 | [9] |
| Vibrio vulnificus | Fructose-6-phosphate | 1.3 | [10] |
Table 4: Kinetic Parameters of Transaldolase
| Microorganism | Substrate | Km (mM) | Reference |
| Methanocaldococcus jannaschii | Fructose-6-phosphate | 1.2 | [11] |
| Erythrose-4-phosphate | 0.025 | [11] | |
| Saccharomyces cerevisiae | Fructose-6-phosphate | 0.3 | [12] |
| Erythrose-4-phosphate | 0.019 | [12] |
Table 5: Metabolic Flux through the Pentose Phosphate Pathway
| Microorganism | Growth Condition | Flux through PPP (% of Glucose Uptake) | Reference |
| Escherichia coli | Glucose, aerobic | 18.9 | [13] |
| Escherichia coli (NADH oxidase overexpression) | Glucose, aerobic | 14.1 | [13] |
| Escherichia coli (ATPase overexpression) | Glucose, aerobic | 17.1 | [13] |
| Saccharomyces cerevisiae | Glucose-limited chemostat | 24 | [3] |
Signaling Pathways and Experimental Workflows
Metabolic Pathways Involving D-Erythrose 4-Phosphate
The following diagrams illustrate the central metabolic pathways where E4P plays a key role.
Caption: The non-oxidative Pentose Phosphate Pathway leading to D-Erythrose 4-Phosphate.
Caption: The Shikimate Pathway for aromatic amino acid biosynthesis.
Experimental Workflow for 13C-Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the in vivo fluxes through metabolic pathways.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Experimental Protocols
Protocol 1: Quantification of Intracellular D-Erythrose 4-Phosphate
Objective: To determine the intracellular concentration of E4P in microbial cells.
Materials:
-
Microbial culture
-
Quenching solution: 60% methanol, pre-cooled to -40°C
-
Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-cooled to -20°C
-
Centrifuge capable of reaching low temperatures
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
E4P standard solution
Procedure:
-
Sampling and Quenching: a. Withdraw a defined volume of cell culture (e.g., 1 mL) and rapidly inject it into 5 volumes of pre-cooled quenching solution. b. Immediately vortex the mixture to ensure rapid quenching of metabolic activity.
-
Cell Harvesting: a. Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells. b. Discard the supernatant.
-
Metabolite Extraction: a. Resuspend the cell pellet in the pre-cooled extraction solution. b. Incubate the mixture at -20°C for 1 hour with intermittent vortexing to ensure complete cell lysis and metabolite extraction. c. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation for LC-MS/MS: a. Transfer the supernatant containing the extracted metabolites to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis: a. Analyze the reconstituted sample using a suitable LC-MS/MS method for the detection and quantification of E4P. b. Use an E4P standard curve to determine the absolute concentration of E4P in the sample.
-
Data Normalization: a. Determine the cell number or biomass corresponding to the initial sample volume. b. Normalize the quantified E4P amount to the cell number or biomass to obtain the intracellular concentration.
Protocol 2: In Vitro Assay of DAHP Synthase Activity
Objective: To measure the enzymatic activity of DAHP synthase.
Materials:
-
Purified DAHP synthase or cell-free extract
-
Assay buffer: e.g., 50 mM potassium phosphate buffer, pH 7.0
-
Substrate solutions: Phosphoenolpyruvate (PEP) and D-Erythrose 4-phosphate (E4P)
-
Malachite green reagent for phosphate detection
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a known concentration of PEP, and the enzyme sample.
-
Reaction Initiation: a. Initiate the reaction by adding a known concentration of E4P to the reaction mixture. b. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: a. Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).
-
Phosphate Quantification: a. Centrifuge the terminated reaction mixture to pellet any precipitated protein. b. Transfer the supernatant to a new tube. c. Add the malachite green reagent to the supernatant. This reagent forms a colored complex with the inorganic phosphate released during the DAHP synthase reaction. d. Incubate for a short period to allow for color development.
-
Spectrophotometric Measurement: a. Measure the absorbance of the colored solution at a specific wavelength (e.g., 620 nm).
-
Calculation of Activity: a. Use a standard curve of known phosphate concentrations to determine the amount of phosphate produced in the enzymatic reaction. b. Calculate the specific activity of DAHP synthase as the amount of product (DAHP, equivalent to phosphate released) formed per unit time per amount of enzyme (e.g., µmol/min/mg protein).
Protocol 3: In Vitro Assay of Transaldolase Activity
Objective: To measure the enzymatic activity of transaldolase.
Materials:
-
Purified transaldolase or cell-free extract
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.8
-
Substrate solutions: Fructose-6-phosphate (F6P) and Erythrose-4-phosphate (E4P)
-
Coupling enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: a. In a cuvette, prepare a reaction mixture containing the assay buffer, F6P, E4P, NADH, TPI, and GPDH.
-
Reaction Initiation: a. Initiate the reaction by adding the transaldolase enzyme sample to the cuvette.
-
Spectrophotometric Monitoring: a. Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. b. The decrease in absorbance is due to the oxidation of NADH to NAD+ in the coupled reaction, which is proportional to the formation of glyceraldehyde-3-phosphate by transaldolase.
-
Calculation of Activity: a. Determine the rate of change of absorbance per minute (ΔA340/min) from the linear portion of the reaction curve. b. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the rate of NADH oxidation, which corresponds to the rate of the transaldolase reaction. c. Calculate the specific activity of transaldolase as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg protein).
Conclusion
D-Erythrose 4-phosphate stands as a cornerstone of microbial metabolism, connecting central carbon pathways to the synthesis of a vast array of essential biomolecules. A thorough understanding of the regulation and flux through E4P-dependent pathways is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists seeking to explore and manipulate these critical metabolic networks. Further investigations into the intricate regulatory mechanisms governing E4P metabolism in diverse microorganisms will undoubtedly unveil new opportunities for biotechnological innovation and the discovery of next-generation antimicrobial agents.
References
- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 2. Transaldolase - Wikipedia [en.wikipedia.org]
- 3. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAHP synthase - Wikipedia [en.wikipedia.org]
- 5. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Purification and properties of DAHP synthase from Nocardia mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. Structural determination and kinetic analysis of the transketolase from Vibrio vulnificus reveal unexpected cooperative behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of non-oxidative transaldolase and transketolase enzymes in the pentose phosphate pathway with regard to xylose utilization by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Aminoshikimate Pathway and D-Erythrose 4-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminoshikimate pathway, a variant of the well-characterized shikimate pathway, represents a critical route for the biosynthesis of unique aromatic compounds, most notably 3-amino-5-hydroxybenzoic acid (AHBA). AHBA serves as the essential precursor for the ansamycin (B12435341) and mitomycin families of antibiotics, which possess significant antibacterial and antitumor properties. This technical guide provides a comprehensive overview of the aminoshikimate pathway, with a particular focus on the pivotal role of D-erythrose 4-phosphate and the enzymatic steps that lead to the formation of key intermediates. This document details the biochemical transformations, presents available quantitative data, and outlines experimental protocols for the study of this pathway, aiming to facilitate further research and drug development efforts targeting this unique metabolic route.
Introduction
The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] Its absence in mammals makes it an attractive target for the development of antimicrobial agents. The aminoshikimate pathway is a fascinating variation of this central metabolic route, diverging to produce aminated aromatic compounds. First discovered and studied in the rifamycin (B1679328) B-producing bacterium Amycolatopsis mediterranei, this pathway's final product, 3-amino-5-hydroxybenzoic acid (AHBA), is the starter unit for the polyketide synthases that assemble the ansamycin antibiotics.[2]
This guide will delve into the core reactions of the aminoshikimate pathway, the biosynthesis of its unique precursors, and the key enzymes involved. A central focus will be placed on the utilization of D-erythrose 4-phosphate (E4P), a key metabolite from the pentose (B10789219) phosphate (B84403) pathway, and its journey into this specialized biosynthetic route.
The Role of D-Erythrose 4-Phosphate and the Formation of the Aminated Precursor
While D-erythrose 4-phosphate (E4P) is a primary precursor for the standard shikimate pathway, its entry into the aminoshikimate pathway is indirect and involves a series of unique enzymatic transformations to generate an aminated four-carbon sugar phosphate. The direct transamination of E4P has been proposed but not experimentally verified.[3][4] Instead, the nitrogen atom is introduced earlier in a parallel pathway that ultimately yields 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P).[2]
The biosynthesis of iminoE4P is an intricate process that begins with intermediates from glycolysis and involves the biosynthesis of kanosamine (3-amino-3-deoxy-D-glucose). The key steps leading to the formation of iminoE4P are outlined below.
Kanosamine Biosynthesis: The Source of the Nitrogen Atom
Kanosamine biosynthesis has been identified as the likely source of the nitrogen atom incorporated into the aminoshikimate pathway.[2] This sub-pathway provides the crucial amino group that differentiates the aminoshikimate route from the canonical shikimate pathway.
Conversion to 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P)
Kanosamine is further metabolized to 3-amino-3-deoxy-D-fructose 6-phosphate (aminoF6P).[5] It is hypothesized that a transketolase-catalyzed reaction then fragments aminoF6P to generate iminoE4P.[3][5] This iminoE4P is the actual four-carbon aminated substrate that condenses with phosphoenolpyruvate (B93156) (PEP) in the first committed step of the aminoshikimate pathway.
The Core Aminoshikimate Pathway
Once iminoE4P is formed, it enters the core aminoshikimate pathway, which parallels the initial steps of the shikimate pathway but with aminated intermediates. The key enzymatic reactions are catalyzed by a suite of enzymes encoded by the rif gene cluster in Amycolatopsis mediterranei.[6]
AminoDAHP Synthase (RifH)
The first committed step is the condensation of iminoE4P with phosphoenolpyruvate (PEP), catalyzed by aminoDAHP synthase (encoded by the rifH gene), to form 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[2][7]
Subsequent Enzymatic Transformations
Following the formation of aminoDAHP, a series of enzymatic reactions, analogous to those in the shikimate pathway, occur:
-
AminoDHQ Synthase (RifG): Cyclizes aminoDAHP to form 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).[7]
-
AminoDHQ Dehydratase (RifJ): Dehydrates aminoDHQ to produce 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[7]
-
Aminoshikimate Dehydrogenase (RifI): Reduces aminoDHS to generate aminoshikimic acid.[7]
-
AHBA Synthase (RifK): The final enzyme in the pathway, AHBA synthase, catalyzes the aromatization of aminoDHS to yield 3-amino-5-hydroxybenzoic acid (AHBA).[7]
Quantitative Data
Quantitative kinetic data for the enzymes of the aminoshikimate pathway are not as extensively characterized as those of the primary shikimate pathway. However, some data on substrate conversion efficiencies are available from studies using cell-free extracts of Amycolatopsis mediterranei.
| Substrate(s) | Product | Conversion Efficiency (%) | Reference |
| Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-amino-5-hydroxybenzoic acid (AHBA) | 6 | [8] |
| 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) | 3-amino-5-hydroxybenzoic acid (AHBA) | 45 | [8] |
| 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) | 3-amino-5-hydroxybenzoic acid (AHBA) | 41 | [8] |
| 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) | 3-amino-5-hydroxybenzoic acid (AHBA) | 95 | [8] |
Experimental Protocols
Detailed experimental protocols for studying the aminoshikimate pathway often require adaptation from established methods for the shikimate pathway and general enzymology techniques. Below are outlines for key experimental procedures.
Heterologous Expression and Purification of Aminoshikimate Pathway Enzymes
The enzymes of the aminoshikimate pathway, such as those from the rif gene cluster, can be heterologously expressed in hosts like Escherichia coli for biochemical characterization.
Protocol Outline: Expression and Purification of a His-tagged Rif Protein
-
Gene Cloning: The gene of interest (e.g., rifH, rifK) is amplified from Amycolatopsis mediterranei genomic DNA and cloned into an E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His6) tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing lysozyme (B549824) and a protease inhibitor cocktail, and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assays
Protocol Outline: Spectrophotometric Assay for AHBA Synthase (RifK)
AHBA synthase catalyzes the aromatization of aminoDHS to AHBA. The formation of the aromatic product can be monitored spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8), the substrate 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified AHBA synthase.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at a wavelength corresponding to the product, AHBA (the exact wavelength should be determined empirically, but is expected to be in the UV range). The rate of reaction can be calculated from the initial linear phase of the absorbance change.
-
Kinetic Parameter Determination: By varying the concentration of the substrate (aminoDHS) and measuring the initial reaction rates, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined using non-linear regression analysis of the rate versus substrate concentration data.
Quantification of Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of metabolites in complex biological samples.
Protocol Outline: LC-MS/MS Analysis of Aminoshikimate Pathway Intermediates
-
Sample Preparation: Quench metabolic activity in bacterial cultures (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For the polar, phosphorylated intermediates of the aminoshikimate pathway, hydrophilic interaction liquid chromatography (HILIC) is often a suitable choice.
-
Mass Spectrometry Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each metabolite, a specific precursor-to-product ion transition is monitored for high selectivity and sensitivity.
-
Quantification: Generate calibration curves using authentic standards of the aminoshikimate pathway intermediates to enable absolute quantification of the metabolites in the biological samples.
Visualizations
Diagrams of Pathways and Workflows
Caption: Overview of the Aminoshikimate Pathway.
Caption: Workflow for Recombinant Enzyme Purification.
Caption: Workflow for LC-MS/MS Metabolite Analysis.
Conclusion and Future Perspectives
The aminoshikimate pathway is a vital metabolic route for the production of clinically important antibiotics. Understanding the intricacies of this pathway, from the generation of the unique aminated precursor to the final aromatization step, is crucial for harnessing its potential for biotechnological applications and for the development of novel antimicrobial agents. D-erythrose 4-phosphate, while not a direct substrate for the aminated pathway, is a fundamental building block that underscores the close evolutionary and biochemical relationship between primary and secondary metabolism.
Further research is needed to fully elucidate the kinetic parameters of all the enzymes in the aminoshikimate pathway and to develop robust and standardized assays for their characterization. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to further explore this fascinating biosynthetic route and to exploit it for the discovery and development of new therapeutics. The potential to engineer this pathway in heterologous hosts for the production of aminoshikimic acid, a precursor for the antiviral drug oseltamivir (B103847) (Tamiflu), highlights the significant promise that lies in a deeper understanding of the aminoshikimate pathway.[2]
References
- 1. Heterologous protein expression in E. coli [protocols.io]
- 2. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Intermediates of rifamycin polyketide synthase produced by an Amycolatopsis mediterranei mutant with inactivated rifF gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Enzymatic Assays Using D-Erythrose 4-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate (E4P) is a crucial intermediate in central carbon metabolism, playing a pivotal role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1] It serves as a key precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[2] The enzymes that utilize E4P as a substrate are of significant interest in various fields, including metabolic engineering, drug discovery, and diagnostics. These application notes provide detailed protocols for the enzymatic assays of three key enzymes that metabolize D-Erythrose 4-phosphate: Transaldolase, Transketolase, and 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.
Key Enzymes and Their Significance
-
Transaldolase (EC 2.2.1.2): A key enzyme in the non-oxidative branch of the pentose phosphate pathway, transaldolase catalyzes the reversible transfer of a dihydroxyacetone moiety from a ketose donor to an aldose acceptor. In one of its key reactions, it utilizes D-Erythrose 4-phosphate as an acceptor for a three-carbon unit from fructose (B13574) 6-phosphate to form sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate.[3]
-
Transketolase (EC 2.2.1.1): Another vital enzyme of the non-oxidative pentose phosphate pathway, transketolase catalyzes the transfer of a two-carbon unit from a ketose to an aldose. D-Erythrose 4-phosphate can act as an acceptor for a two-carbon unit from xylulose 5-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate.[4]
-
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase (EC 2.5.1.54): This enzyme catalyzes the first committed step in the shikimate pathway, an essential pathway for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. It catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and D-Erythrose 4-phosphate to form DAHP.[5][6]
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic parameters (Km and Vmax) of Transaldolase, Transketolase, and DAHP synthase from various sources, with a focus on D-Erythrose 4-phosphate as a substrate.
Table 1: Kinetic Parameters of Transaldolase for D-Erythrose 4-Phosphate
| Organism | Km (mM) for E4P | Vmax (U/mg) | Temperature (°C) | pH | Reference |
| Methanocaldococcus jannaschii | 0.0156 ± 0.0028 | 1.0 ± 0.2 | 25 | 7.5 | [7] |
| Methanocaldococcus jannaschii | 0.0278 ± 0.0043 | 12.0 ± 0.5 | 50 | 7.5 | [7] |
| Rat Liver | 0.13 | Not Reported | Not Reported | 6.9 - 7.2 | [8] |
| Hepatoma 3924A | 0.17 | Not Reported | Not Reported | 6.9 - 7.2 | [8] |
Table 2: Kinetic Parameters of Transketolase for D-Erythrose 4-Phosphate
| Organism | Km (mM) for E4P | Vmax (U/mg) | Temperature (°C) | pH | Reference |
| Escherichia coli | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Human | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
| Rat Liver | Not Reported | Not Reported | Not Reported | 7.6 | [8] |
Note: Direct kinetic data for E4P as a substrate for transketolase is less commonly reported as it is often an acceptor substrate in a multi-substrate reaction.
Table 3: Kinetic Parameters of DAHP Synthase for D-Erythrose 4-Phosphate
| Organism | Isoenzyme | Km (mM) for E4P | Vmax (U/mg) | Temperature (°C) | pH | Reference |
| Escherichia coli | Phenylalanine-sensitive | Not Reported | 70 s-1 (kcat) | Not Reported | Not Reported | [11] |
| Aspergillus nidulans | AroFp | 0.05 | Not Reported | Not Reported | Not Reported | [12] |
| Aspergillus nidulans | AroGp | 0.12 | Not Reported | Not Reported | Not Reported | [12] |
| Saccharomyces cerevisiae | Aro4 | 0.5 | Not Reported | Not Reported | Not Reported | [12] |
| Daucus carota (carrot) | Enzyme III | 0.07 | Not Reported | Not Reported | Not Reported | [13] |
| Pseudomonas aeruginosa | Recombinant | 0.028 | Not Reported | Not Reported | Not Reported | [14] |
| Mycobacterium tuberculosis | Recombinant | 0.037 | Not Reported | Not Reported | Not Reported | [14] |
Experimental Protocols
Coupled Spectrophotometric Assay for Transaldolase
Principle:
This assay measures the activity of transaldolase by coupling the production of glyceraldehyde 3-phosphate (GAP) to the oxidation of NADH. Transaldolase catalyzes the reaction between D-fructose 6-phosphate (F6P) and D-erythrose 4-phosphate (E4P) to produce sedoheptulose 7-phosphate (S7P) and GAP. The GAP produced is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Finally, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored spectrophotometrically and is directly proportional to the transaldolase activity.
Reaction Scheme:
F6P + E4P <-- (Transaldolase) --> S7P + GAP GAP <-- (TPI) --> DHAP DHAP + NADH + H+ <-- (GPDH) --> Glycerol-3-Phosphate + NAD+
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2.
-
D-Fructose 6-phosphate (F6P) solution: 50 mM in deionized water.
-
D-Erythrose 4-phosphate (E4P) solution: 10 mM in deionized water.
-
NADH solution: 10 mM in assay buffer.
-
Coupling Enzyme Mixture: A solution containing Triosephosphate Isomerase (TPI, ~500 units/mL) and Glycerol-3-phosphate Dehydrogenase (GPDH, ~100 units/mL) in assay buffer.
-
Enzyme Sample: Purified or partially purified transaldolase diluted in assay buffer to a suitable concentration.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette by adding the following components in the specified order:
-
800 µL Assay Buffer
-
50 µL F6P solution (final concentration: 2.5 mM)
-
20 µL E4P solution (final concentration: 0.2 mM)
-
20 µL NADH solution (final concentration: 0.2 mM)
-
10 µL Coupling Enzyme Mixture
-
-
Mix gently by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the reaction by adding 100 µL of the enzyme sample.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
A blank reaction without the enzyme sample should be run to correct for any non-enzymatic NADH oxidation.
Calculation of Enzyme Activity:
One unit of transaldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde 3-phosphate per minute under the assay conditions.
Activity (U/mL) = (ΔA340/min) / (εNADH * path length) * (Total reaction volume / Enzyme volume) * 1000
Where:
-
ΔA340/min is the rate of absorbance change per minute.
-
εNADH is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Path length is the cuvette path length in cm (usually 1 cm).
-
Volumes are in mL.
Coupled Spectrophotometric Assay for Transketolase
Principle:
This assay determines transketolase activity by measuring the production of D-Erythrose 4-phosphate. The primary reaction catalyzed by transketolase is the conversion of D-xylulose 5-phosphate (X5P) and D-ribose 5-phosphate (R5P) to sedoheptulose 7-phosphate (S7P) and glyceraldehyde 3-phosphate (GAP). In a subsequent reaction, transketolase can also use X5P and E4P as substrates to produce fructose 6-phosphate (F6P) and GAP. A more direct assay involves using fructose 6-phosphate as the donor substrate, which produces E4P. The E4P is then oxidized by erythrose-4-phosphate dehydrogenase (E4PDH) in the presence of NAD+, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.
Reaction Scheme:
Fructose 6-Phosphate + Glyceraldehyde 3-Phosphate <-- (Transketolase) --> Xylulose 5-Phosphate + D-Erythrose 4-Phosphate D-Erythrose 4-Phosphate + NAD+ + H2O -- (E4PDH) --> 4-Phosphoerythronate + NADH + H+
Reagents:
-
Assay Buffer: 100 mM Glycylglycine buffer, pH 7.6.
-
D-Fructose 6-phosphate (F6P) solution: 100 mM in deionized water.
-
Glyceraldehyde 3-phosphate (GAP) solution: 20 mM in deionized water.
-
NAD+ solution: 20 mM in assay buffer.
-
Erythrose-4-phosphate Dehydrogenase (E4PDH): Purified enzyme at a suitable concentration.
-
Enzyme Sample: Purified or partially purified transketolase diluted in assay buffer.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette with the following:
-
850 µL Assay Buffer
-
50 µL F6P solution (final concentration: 5 mM)
-
25 µL GAP solution (final concentration: 0.5 mM)
-
25 µL NAD+ solution (final concentration: 0.5 mM)
-
A suitable amount of E4PDH.
-
-
Mix and incubate at 30°C for 5 minutes to reach thermal equilibrium and record any background reaction.
-
Initiate the reaction by adding 50 µL of the transketolase sample.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Determine the linear rate of NADH formation (ΔA340/min).
-
Run a control reaction without the transketolase sample.
Calculation of Enzyme Activity:
One unit of transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-Erythrose 4-phosphate per minute under the specified conditions.
Activity (U/mL) = (ΔA340/min) / (εNADH * path length) * (Total reaction volume / Enzyme volume) * 1000
Discontinuous Colorimetric Assay for DAHP Synthase
Principle:
This assay measures the activity of DAHP synthase by quantifying the amount of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) produced. The enzymatic reaction is allowed to proceed for a fixed time and is then stopped. The DAHP product is then oxidized by periodate (B1199274), and the resulting β-formylpyruvate is reacted with thiobarbituric acid (TBA) to form a pink chromophore, which is measured spectrophotometrically at 549 nm.
Reaction Scheme:
Phosphoenolpyruvate (PEP) + D-Erythrose 4-Phosphate (E4P) -- (DAHP Synthase) --> DAHP + Pi DAHP + Periodate --> β-Formylpyruvate + ... β-Formylpyruvate + Thiobarbituric Acid --> Pink Chromophore (Abs @ 549 nm)
Reagents:
-
Reaction Buffer: 50 mM Potassium phosphate buffer, pH 6.5, containing 1 mM MnCl2.
-
Phosphoenolpyruvate (PEP) solution: 10 mM in reaction buffer.
-
D-Erythrose 4-phosphate (E4P) solution: 10 mM in reaction buffer.
-
Enzyme Sample: Purified or partially purified DAHP synthase diluted in reaction buffer.
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Periodate Solution: 20 mM sodium periodate in 0.125 M H2SO4.
-
Sodium Arsenite Solution: 2% (w/v) sodium arsenite in 0.5 M HCl.
-
Thiobarbituric Acid (TBA) Solution: 0.3% (w/v) thiobarbituric acid, pH 2.0.
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
50 µL Reaction Buffer
-
10 µL PEP solution (final concentration: 1 mM)
-
10 µL E4P solution (final concentration: 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the enzyme sample.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
-
Colorimetric Detection:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 50 µL of the Periodate Solution and incubate at 37°C for 20 minutes.
-
Add 100 µL of the Sodium Arsenite Solution to quench the excess periodate. Mix until the yellow color disappears.
-
Add 1 mL of the TBA Solution and incubate in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 549 nm against a blank prepared in the same way but with no enzyme or with the enzyme added after the TCA.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of a stable DAHP standard or a suitable substitute like sialic acid, which also reacts in the TBA assay.
-
Calculation of Enzyme Activity:
Calculate the concentration of DAHP produced from the standard curve. One unit of DAHP synthase activity is defined as the amount of enzyme that produces 1 µmol of DAHP per minute under the assay conditions.
Mandatory Visualizations
Signaling Pathways
Caption: Pentose Phosphate Pathway highlighting D-Erythrose-4-P.
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Experimental Workflows
Caption: Workflow for the Coupled Transaldolase Assay.
Caption: Workflow for the Discontinuous DAHP Synthase Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transaldolase - Wikipedia [en.wikipedia.org]
- 4. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 5. DAHP synthase - Wikipedia [en.wikipedia.org]
- 6. DAHP synthase - Proteopedia, life in 3D [proteopedia.org]
- 7. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Deoxy-d-arabino-Heptulosonate 7-Phosphate Synthase from Carrot Root (Daucus carota) Is a Hysteretic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
D-Erythrose 4-phosphate as a substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D-Erythrose 4-phosphate (E4P) as a crucial substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, the gatekeeper enzyme of the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.
Introduction to DAHP Synthase and the Shikimate Pathway
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) into chorismate, the common precursor for the synthesis of L-tryptophan, L-phenylalanine, and L-tyrosine.[1][2] DAHP synthase (EC 2.5.1.54) catalyzes the first committed step of this pathway: an aldol-type condensation of PEP and E4P to form DAHP.[2] This reaction is a critical control point, and the activity of DAHP synthase is often regulated by feedback inhibition from the aromatic amino acid end products.[2] Given that this pathway is absent in mammals, who must obtain these aromatic amino acids through their diet, the enzymes of the shikimate pathway, particularly DAHP synthase, are prime targets for the development of selective inhibitors.
D-Erythrose 4-Phosphate: A Key Substrate
D-Erythrose 4-phosphate is a four-carbon sugar phosphate (B84403) that serves as a vital intermediate in central metabolism, primarily as part of the pentose (B10789219) phosphate pathway.[3] Its availability is a key factor influencing the flux of carbon into the shikimate pathway. The purity and stability of E4P are critical for accurate kinetic analysis of DAHP synthase. It is typically prepared by the lead tetraacetate oxidation of D-glucose 6-phosphate.[1] Researchers should be aware that E4P solutions can be unstable and may form dimers, which can affect enzymatic assays.
Quantitative Data: Kinetic Parameters of DAHP Synthase
The kinetic properties of DAHP synthase vary among different organisms. The following tables summarize key kinetic parameters for DAHP synthase from various sources, with a focus on its interaction with D-Erythrose 4-phosphate.
| Organism | Isozyme/Type | Km for E4P (µM) | Km for PEP (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Reference |
| Aspergillus nidulans | AroFp | 140 | 60 | N/A | N/A | N/A | N/A | [4] |
| Aspergillus nidulans | AroGp | 250 | 110 | N/A | N/A | N/A | N/A | [4] |
| Saccharomyces cerevisiae | Aro3p | 1500 | 250 | N/A | N/A | N/A | N/A | [4] |
| Saccharomyces cerevisiae | Aro4p | 250 | 40 | N/A | N/A | N/A | N/A | [4] |
| Mycobacterium tuberculosis | N/A | 57.3 - 350.1 | 9.5 - 13 | 2.3 - 7.6 | N/A | 50 - 70 | Zn²⁺ | [1] |
| Escherichia coli | Phenylalanine-sensitive | N/A | N/A | 70 (Mn²⁺), 5.6 (Cu²⁺), 1.8 (Zn²⁺) | N/A | N/A | Mn²⁺, Cu²⁺, Zn²⁺ | [5] |
| Nocardia mediterranei | N/A | 250 | 400 | N/A | N/A | N/A | N/A | [6] |
| Alcaligenes eutrophus H16 | N/A | 55 | 43 | N/A | 7.2 - 8.2 | N/A | None | [7] |
| Thermotoga maritima | N/A | N/A | N/A | N/A | 6.3 | 90 | N/A | [8] |
| Nicotiana plumbaginifolia | N/A | 3300 | N/A | N/A | 9.0 | N/A | Mn²⁺ | [9][10] |
Experimental Protocols
Preparation of D-Erythrose 4-Phosphate
This protocol is based on the oxidative degradation of D-glucose 6-phosphate.
Materials:
-
D-glucose 6-phosphate (G6P)
-
Lead tetraacetate
-
Acetic acid
-
Propionic acid
-
Dowex 1-formate resin
-
Barium acetate
Procedure:
-
Dissolve D-glucose 6-phosphate in a cold mixture of acetic acid and propionic acid.
-
Slowly add lead tetraacetate to the solution while maintaining a low temperature.
-
After the reaction is complete, precipitate the lead salts.
-
Separate the supernatant containing E4P.
-
Purify the E4P from unreacted G6P and byproducts using chromatography on a Dowex 1-formate column.
-
The E4P can be recovered as a barium salt.
-
Quantify the E4P concentration using a suitable enzymatic assay, for example, with transaldolase.
Note: The product may be contaminated with a small amount of D-glyceraldehyde 3-phosphate. Further purification may be necessary depending on the experimental requirements.
DAHP Synthase Activity Assays
Two common methods for assaying DAHP synthase activity are the discontinuous colorimetric assay and the continuous spectrophotometric assay.
1. Discontinuous Colorimetric Assay
This assay measures the amount of DAHP produced over a set period.
Materials:
-
Potassium phosphate buffer (pH 7.0)
-
Phosphoenolpyruvate (PEP)
-
D-Erythrose 4-phosphate (E4P)
-
Divalent metal ion solution (e.g., MnCl₂)
-
DAHP synthase enzyme preparation
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Sodium arsenite
-
Periodic acid
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PEP, E4P, and the metal cofactor.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the DAHP synthase enzyme.
-
After a defined incubation period (e.g., 10-30 minutes), stop the reaction by adding TCA.
-
Centrifuge to pellet any precipitated protein.
-
To the supernatant, add periodic acid to oxidize DAHP.
-
Add sodium arsenite to quench the excess periodic acid.
-
Add thiobarbituric acid and heat the mixture (e.g., at 100°C for 10 minutes) to develop a colored product.
-
Cool the samples and measure the absorbance at 549 nm.
-
Calculate the amount of DAHP produced by comparing the absorbance to a standard curve.
2. Continuous Spectrophotometric Assay
This assay continuously monitors the consumption of PEP by measuring the decrease in absorbance at 232 nm.
Materials:
-
Potassium phosphate buffer (pH 7.0)
-
Phosphoenolpyruvate (PEP)
-
D-Erythrose 4-phosphate (E4P)
-
Divalent metal ion solution (e.g., MnCl₂)
-
DAHP synthase enzyme preparation
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing all components except the enzyme.
-
Place the cuvette in a spectrophotometer and set the wavelength to 232 nm.
-
Record a baseline reading.
-
Initiate the reaction by adding a small volume of the DAHP synthase enzyme and mix quickly.
-
Continuously monitor the decrease in absorbance at 232 nm over time.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of PEP at 232 nm.
Visualizations
Signaling Pathway: The Shikimate Pathway
Caption: The Shikimate Pathway leading to aromatic amino acids.
Experimental Workflow: Continuous Spectrophotometric Assay
Caption: Workflow for the continuous spectrophotometric DAHP synthase assay.
Conclusion
The study of D-Erythrose 4-phosphate as a substrate for DAHP synthase is fundamental for understanding the regulation of aromatic amino acid biosynthesis. The provided data and protocols offer a solid foundation for researchers and drug development professionals to investigate this critical enzyme and its pathway. The development of potent and selective inhibitors of DAHP synthase holds promise for the creation of novel herbicides and antimicrobial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DAHP synthase - Wikipedia [en.wikipedia.org]
- 3. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of DAHP synthase from Nocardia mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic amino acid biosynthesis in Alcaligenes eutrophus H16. I. Properties and regulation of 3-deoxy-d-arabino heptulosonate 7-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application of D-Erythrose 4-Phosphate in Malaria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate (E4P) is a critical intermediate in the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, for isoprenoid biosynthesis. This metabolic pathway is essential for the survival of the malaria parasite, Plasmodium falciparum, as it is the sole source for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. Isoprenoids are vital for various cellular functions in the parasite, including protein prenylation, cell membrane maintenance, and the synthesis of hormones.[1][2] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid biosynthesis.[2] This metabolic dichotomy makes the enzymes of the MEP pathway, and by extension the metabolism of E4P, highly attractive targets for the development of novel antimalarial drugs.[2]
These application notes provide an overview of the role of E4P in malaria research, focusing on its utility as a substrate in enzymatic assays for drug screening and as a key component in understanding the metabolic flux of P. falciparum. Detailed protocols for relevant experiments are also provided.
The Non-Mevalonate (MEP) Pathway in Plasmodium falciparum
The MEP pathway is a seven-enzyme metabolic route that converts pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.[3][4] D-Erythrose 4-phosphate is a key substrate for the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the shikimate pathway, leading to the biosynthesis of aromatic amino acids. However, in the context of the MEP pathway, the precursor to E4P, D-glyceraldehyde 3-phosphate, is condensed with pyruvate to form 1-deoxy-D-xylulose 5-phosphate (DOXP).[4] The subsequent enzyme, DOXP reductoisomerase (DXR), also known as IspC, catalyzes the conversion of DOXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[2][4] The following enzyme, MEP cytidylyltransferase (IspD), utilizes MEP as a substrate. Therefore, while not a direct substrate or product in the main linear sequence of the MEP pathway, the metabolic context of E4P is intrinsically linked to the precursors of this pathway.
The essentiality of the MEP pathway for P. falciparum survival has been validated, making its enzymes promising targets for antimalarial drug development.[2] Inhibition of this pathway leads to parasite death.
Quantitative Data on MEP Pathway Inhibitors
The enzymes of the MEP pathway, particularly DOXP reductoisomerase (DXR/IspC) and MEP cytidylyltransferase (IspD), have been the focus of intensive drug discovery efforts. A number of inhibitors have been identified and characterized. The following tables summarize the inhibitory activities of selected compounds against P. falciparum growth and the purified enzymes.
Table 1: Inhibitory Activity of Compounds against P. falciparum Growth
| Compound | Target Enzyme | P. falciparum Strain | IC50 (nM) | Reference |
| Fosmidomycin | DXR (IspC) | Not Specified | 13 | [5] |
| FR900098 | DXR (IspC) | Not Specified | Not Specified | [5] |
| MMV008138 | IspD | Not Specified | Not Specified | [2] |
| 18a | DXR (IspC) | Not Specified | 13 | [5] |
| 12a | DXR (IspC) | Not Specified | 92 | [6] |
| 16e | DXR (IspC) | Not Specified | 2110 | [6] |
Table 2: Inhibitory Activity of Compounds against Purified P. falciparum Enzymes
| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) | Reference |
| 4a | DXR (IspC) | 0.470 | [7] |
| 3a | DXR (IspC) | 0.860 | [7] |
| 3c | DXR (IspC) | 0.240 | [8] |
| 1d | DXR (IspC) | 0.719 | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving the investigation of the MEP pathway and its inhibitors are provided below.
Protocol 1: Plasmodium falciparum Asexual Blood Stage Culture
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7, W2)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and gentamicin)
-
Albumax II or human serum
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
37°C incubator
-
Sterile culture flasks or plates
-
Centrifuge
Procedure:
-
Prepare complete culture medium by supplementing RPMI 1640 with Albumax II or human serum.
-
Wash human erythrocytes three times with incomplete RPMI 1640 medium.
-
Add the washed erythrocytes to the complete culture medium to achieve a final hematocrit of 5%.
-
Thaw a cryopreserved vial of P. falciparum-infected erythrocytes and add to the culture flask.
-
Place the culture flask in a modular chamber, flush with the gas mixture, and incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
Maintain the culture by changing the medium daily and splitting the culture as the parasitemia increases.
Protocol 2: Plasmodium falciparum Growth Inhibition Assay (GIA)
This assay is used to determine the in vitro efficacy of compounds against the asexual blood stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)
-
Complete culture medium
-
Test compounds serially diluted in complete culture medium
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain or [3H]-hypoxanthine
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorometer or scintillation counter
Procedure:
-
Dispense 100 µL of the serially diluted test compounds into the wells of a 96-well plate. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 72 hours in a modular chamber at 37°C.
-
For SYBR Green I method: a. After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. b. Incubate in the dark at room temperature for 1 hour. c. Measure fluorescence using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
For [3H]-hypoxanthine incorporation method: a. After 48 hours of incubation, add 0.5 µCi of [3H]-hypoxanthine to each well. b. Incubate for an additional 24 hours. c. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Expression and Purification of Recombinant MEP Pathway Enzymes
This protocol describes the general workflow for producing recombinant enzymes from the P. falciparum MEP pathway for in vitro assays.
Materials:
-
Expression vector (e.g., pET) containing the gene of interest (e.g., PfDXR, PfIspD)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme, DNase)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer (lysis buffer with a low concentration of imidazole).
-
Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole).
-
Dialyze the purified protein against a suitable storage buffer.
-
Assess protein purity by SDS-PAGE and concentration by Bradford or BCA assay.
Protocol 4: In Vitro Enzyme Assay for PfDXR (IspC)
This assay measures the activity of PfDXR by monitoring the oxidation of NADPH.
Materials:
-
Purified recombinant PfDXR
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
1-Deoxy-D-xylulose 5-phosphate (DOXP)
-
NADPH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, DOXP, and NADPH.
-
To measure inhibitor activity, pre-incubate the enzyme with the test compound for a defined period.
-
Initiate the reaction by adding the purified PfDXR enzyme.
-
Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine kinetic parameters (Km, Vmax) or inhibitory constants (IC50, Ki) by varying substrate and inhibitor concentrations.
Protocol 5: In Vitro Enzyme Assay for PfIspD
This assay measures the activity of PfIspD by quantifying the release of inorganic pyrophosphate (PPi).
Materials:
-
Purified recombinant PfIspD
-
Assay buffer (e.g., HEPES, pH 8.0, with MgCl2 and KCl)
-
2-C-methyl-D-erythritol 4-phosphate (MEP)
-
CTP
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Prepare a reaction mixture containing assay buffer, MEP, and CTP.
-
To measure inhibitor activity, pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding purified PfIspD.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Add inorganic pyrophosphatase to convert the released PPi to two molecules of inorganic phosphate (Pi).
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Quantify the amount of Pi released using a standard curve.
-
Calculate enzyme activity and inhibitory constants.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows in the context of malaria drug discovery targeting the MEP pathway.
References
- 1. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of D-Erythrose 4-Phosphate for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of D-Erythrose 4-phosphate (E4P), a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway. E4P serves as a key precursor in the biosynthesis of aromatic amino acids and other important metabolites, making its availability in a pure form essential for a wide range of research applications, including drug discovery and metabolic engineering.
Introduction
D-Erythrose 4-phosphate is a four-carbon monosaccharide phosphate that plays a central role in cellular metabolism. In the shikimate pathway, E4P condenses with phosphoenolpyruvate (B93156) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the first committed step in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria.[1][2][3][4] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. The availability of high-purity E4P is therefore critical for screening potential inhibitors of these enzymes and for studying the kinetics and mechanisms of these important biochemical reactions.
This guide outlines two primary methods for the laboratory synthesis of E4P: a chemical synthesis approach via the oxidation of D-glucose 6-phosphate and an enzymatic method utilizing the catalytic activity of transketolase. Detailed protocols for synthesis, purification, and characterization are provided to enable researchers to produce E4P for their specific research needs.
Data Presentation
The following table summarizes the quantitative data associated with the described synthesis methods for D-Erythrose 4-phosphate.
| Parameter | Chemical Synthesis (Lead Tetraacetate Oxidation) | Enzymatic Synthesis (Transketolase) |
| Starting Material | D-Glucose 6-phosphate | D-Fructose 6-phosphate, D-Glyceraldehyde 3-phosphate |
| Key Reagent/Enzyme | Lead tetraacetate | Transketolase |
| Reported Yield | Approximately 50% (after purification)[5] | High conversion, specific yield dependent on enzyme activity and reaction conditions |
| Purity | Good, but may contain traces of D-glyceraldehyde 3-phosphate and unreacted starting material[6] | Potentially very high, depending on the purity of the enzyme and substrates |
| Scale | Millimole scale is readily achievable[5] | Typically smaller scale, but scalable with sufficient enzyme |
| Advantages | Well-established method, does not require purified enzymes | High specificity, milder reaction conditions |
| Disadvantages | Use of toxic lead reagent, potential for side products | Requires a source of active enzyme, substrates can be expensive |
Experimental Protocols
Method 1: Chemical Synthesis via Lead Tetraacetate Oxidation of D-Glucose 6-Phosphate
This method is based on the oxidative cleavage of the C1-C2 bond of D-glucose 6-phosphate.[5][6]
Materials:
-
D-Glucose 6-phosphate (monosodium or monopotassium salt)
-
Lead tetraacetate (Pb(OAc)₄)
-
Sulfuric acid (H₂SO₄)
-
Dowex 1-formate resin (or similar anion exchange resin)
-
Formic acid
-
Barium acetate (B1210297)
-
Phenylhydrazine
Protocol:
-
Oxidation:
-
Dissolve 1 mmole of D-glucose 6-phosphate in a suitable volume of water.
-
In a separate flask, prepare a solution of 1.7 mmoles of lead tetraacetate and 1.8 mmoles of sulfuric acid in an appropriate solvent (e.g., acetic acid).
-
Cool both solutions in an ice bath.
-
Slowly add the lead tetraacetate solution to the D-glucose 6-phosphate solution with constant stirring, maintaining the temperature at or below 4°C.
-
Allow the reaction to proceed for the specified time (typically 30-60 minutes).
-
-
Quenching and Initial Purification:
-
Quench the reaction by adding a solution of a suitable reducing agent (e.g., ethylene (B1197577) glycol) until the brown color of lead dioxide disappears.
-
Remove the precipitated lead salts by centrifugation or filtration.
-
Neutralize the supernatant to approximately pH 7 with a suitable base (e.g., sodium hydroxide (B78521) or barium carbonate).
-
-
Purification by Ion-Exchange Chromatography:
-
Pack a column with Dowex 1-formate resin and equilibrate with deionized water.
-
Apply the neutralized supernatant to the column.
-
Wash the column with deionized water to remove unreacted non-phosphorylated compounds.
-
Elute the phosphorylated sugars using a gradient of ammonium formate in formic acid. The monomeric and dimeric forms of E4P will elute separately from any remaining glucose 6-phosphate.
-
Monitor the fractions for the presence of sugar phosphates using a suitable assay (e.g., a colorimetric phosphate assay or a specific enzymatic assay).
-
-
Isolation and Characterization:
-
Pool the fractions containing E4P.
-
The product can be isolated as a salt (e.g., barium salt) by precipitation with a suitable counter-ion. For example, add a solution of barium acetate to precipitate barium erythrose 4-phosphate.
-
Alternatively, the phenylhydrazone derivative can be prepared by reacting the E4P-containing fractions with phenylhydrazine.[5]
-
Wash the precipitate with ethanol and dry under vacuum.
-
Characterize the final product using analytical techniques such as NMR and mass spectrometry.
-
Method 2: Enzymatic Synthesis using Transketolase
This method utilizes the enzyme transketolase to catalyze the transfer of a two-carbon ketol group from a donor substrate to an acceptor substrate, yielding E4P.[7]
Materials:
-
Transketolase (commercially available or purified)
-
D-Fructose 6-phosphate (ketol donor)
-
D-Glyceraldehyde 3-phosphate (ketol acceptor)
-
Thiamine pyrophosphate (TPP) (cofactor for transketolase)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Anion exchange resin (for purification)
Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine the buffer solution, MgCl₂, and TPP to the desired final concentrations.
-
Add D-fructose 6-phosphate and D-glyceraldehyde 3-phosphate to the reaction mixture.
-
Initiate the reaction by adding a suitable amount of transketolase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of E4P and the consumption of substrates using techniques such as HPLC or specific enzymatic assays.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by heat inactivation of the enzyme or by the addition of a denaturing agent (e.g., perchloric acid followed by neutralization).
-
Remove the denatured protein by centrifugation.
-
Purify the E4P from the reaction mixture using ion-exchange chromatography as described in Method 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Caption: Workflow for Chemical Synthesis and Purification of E4P.
Caption: Workflow for Enzymatic Synthesis and Purification of E4P.
References
- 1. researchgate.net [researchgate.net]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. bioone.org [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Transketolase enzyme discovery and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic Pathways to D-Erythrose 4-Phosphate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythrose 4-phosphate (E4P) and its derivatives are crucial intermediates in central metabolic pathways and serve as vital precursors for the biosynthesis of aromatic amino acids and vitamins. Their structural complexity makes traditional chemical synthesis challenging. Chemoenzymatic methods offer a powerful alternative, leveraging the high selectivity and efficiency of enzymes to produce these valuable compounds. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of D-Erythrose 4-phosphate derivatives, with a focus on transketolase-catalyzed reactions.
Introduction
D-Erythrose 4-phosphate is a key four-carbon sugar phosphate (B84403) that bridges the pentose (B10789219) phosphate pathway and the shikimate pathway. The shikimate pathway is a primary route for the biosynthesis of aromatic compounds, including the essential amino acids phenylalanine, tyrosine, and tryptophan. Consequently, E4P and its derivatives are of significant interest to researchers in metabolic engineering, drug discovery, and biotechnology. Chemoenzymatic synthesis provides an efficient and stereospecific route to these molecules, overcoming many of the hurdles associated with purely chemical methods. This document outlines established chemoenzymatic protocols for the preparation of E4P derivatives, presents quantitative data for key reactions, and provides visual workflows to aid in experimental design.
Chemoenzymatic Synthesis of D-Erythrose 4-Phosphate Derivatives
Method 1: Transketolase-Catalyzed Synthesis of 1-deoxy-1-imino-D-erythrose 4-phosphate
This method describes the synthesis of 1-deoxy-1-imino-D-erythrose 4-phosphate, a key intermediate in the aminoshikimate pathway, which leads to the production of aminohydroxybenzoic acids, precursors to some antibiotics. The synthesis relies on a transketolase-catalyzed transfer of a two-carbon ketol unit from a donor substrate to an aldose acceptor.
Experimental Workflow:
Caption: Workflow for the transketolase-catalyzed synthesis of 1-deoxy-1-imino-D-erythrose 4-phosphate.
Experimental Protocol:
Materials:
-
3-amino-3-deoxy-D-fructose 6-phosphate
-
D-ribose 5-phosphate
-
Crude cell lysate from Amycolatopsis mediterranei (as a source of transketolase and other necessary enzymes)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Standard laboratory equipment for incubation and analysis (e.g., shaker, centrifuge, HPLC)
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, combine 3-amino-3-deoxy-D-fructose 6-phosphate, D-ribose 5-phosphate, and phosphoenolpyruvate in a suitable buffer.
-
The final concentrations of the substrates should be empirically determined but can be initiated based on literature values (typically in the range of 1-10 mM).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the crude cell lysate of Amycolatopsis mediterranei to the reaction mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specified period (e.g., 2-4 hours).
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by the addition of a quenching agent (e.g., trichloroacetic acid followed by neutralization).
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Collect the supernatant for analysis.
-
-
Product Analysis:
-
The formation of 1-deoxy-1-imino-D-erythrose 4-phosphate can be indirectly monitored by observing the formation of downstream products of the aminoshikimate pathway, such as 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) and 3-amino-5-hydroxybenzoic acid.
-
Analyze the supernatant by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Substrates | ||
| 3-amino-3-deoxy-D-fructose 6-phosphate | 1-5 mM | [1] |
| D-ribose 5-phosphate | 1-5 mM | [1] |
| Phosphoenolpyruvate | 1-5 mM | [1] |
| Enzyme Source | Amycolatopsis mediterranei crude cell lysate | [1] |
| Reaction Conditions | ||
| Temperature | 30-37 °C | [1] |
| pH | ~7.5 | [1] |
| Incubation Time | 2-4 hours | [1] |
| Product Yield | Formation of aminoDAHP and 3-amino-5-hydroxybenzoic acid confirmed. Quantitative yield of the intermediate is transient and difficult to measure directly. | [1] |
Method 2: Transketolase-Catalyzed Synthesis of Ketoses from Aldoses
This protocol describes a more general application of transketolase for the C2 elongation of various aldoses to produce novel ketoses, which can be considered derivatives of D-Erythrose 4-phosphate in a broader sense. This method utilizes engineered transketolase variants for improved reactivity and substrate scope.
Signaling Pathway:
Caption: General mechanism of transketolase-catalyzed synthesis of ketoses using β-hydroxypyruvate as a donor.
Experimental Protocol:
Materials:
-
Engineered transketolase variant (e.g., 4M/I189Q/D469E TKeco variant)
-
Aldose acceptor substrate (e.g., D-glyceraldehyde, D-erythrose)
-
Glycolaldehyde (GoA) or β-hydroxypyruvate (HPA) as the donor substrate
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Inert gas (e.g., Argon)
-
Standard laboratory equipment for incubation and analysis (e.g., NMR, HPLC)
Procedure:
-
Enzyme and Reaction Mixture Preparation:
-
Dissolve the lyophilized transketolase variant in the reaction buffer to the desired final concentration (e.g., 10-30 µM).
-
In a reaction vial, combine the aldose acceptor and the donor substrate in the reaction buffer containing TPP and MgCl₂.
-
Degas the reaction mixture with an inert gas to minimize oxidative side reactions.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme solution to the substrate mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) under an inert atmosphere.
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR or HPLC.
-
-
Product Purification:
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as ion-exchange chromatography or size-exclusion chromatography, to isolate the desired ketose product.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Enzyme | 4M/I189Q/D469E TKeco variant | [2] |
| Enzyme Concentration | 10-30 µM | [2] |
| Substrates | ||
| Glycolaldehyde (GoA) | ~100 mM | [2] |
| Aldose Acceptors | Variable (e.g., 50-200 mM) | [2][3] |
| Cofactors | ||
| Thiamine pyrophosphate (TPP) | 1-2 mM | |
| MgCl₂ | 5-10 mM | |
| Reaction Conditions | ||
| Temperature | 25-60 °C | [3] |
| pH | ~7.0 | |
| Atmosphere | Inert (Argon) | [2] |
| Product Yield | Substrate dependent, can achieve high conversion. | [2][3] |
Applications in Drug Development and Research
The chemoenzymatic synthesis of D-Erythrose 4-phosphate derivatives is of significant interest for several reasons:
-
Access to Novel Bioactive Molecules: These methods provide access to a wide range of structurally diverse sugar phosphates that can be screened for biological activity.
-
Metabolic Pathway Probes: Isotopically labeled E4P derivatives, synthesized chemoenzymatically, can be used as probes to study metabolic fluxes and enzyme mechanisms.
-
Precursors for Drug Synthesis: As key building blocks in the shikimate pathway, E4P derivatives are precursors for the synthesis of aromatic compounds with potential therapeutic applications, including antimicrobial and anticancer agents.
Conclusion
Chemoenzymatic synthesis, particularly utilizing enzymes like transketolase, offers a highly efficient and stereoselective approach for the production of D-Erythrose 4-phosphate and its derivatives. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis of these valuable compounds for a variety of applications in research and drug development. The continued development of novel enzyme variants and multi-enzyme cascade systems will further expand the synthetic toolbox for accessing complex and valuable carbohydrate derivatives.
References
Application Notes and Protocols for the Detection and Quantification of D-Erythrose 4-phosphate
Introduction
D-Erythrose 4-phosphate (E4P) is a crucial intermediate metabolite in central carbon metabolism.[1][2] It serves as a key precursor in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2] Notably, E4P is a vital building block for the biosynthesis of aromatic amino acids—tryptophan, phenylalanine, and tyrosine—via the shikimate pathway.[1] Its central role in these fundamental biochemical routes makes the accurate detection and quantification of D-Erythrose 4-phosphate critical for research in metabolic engineering, drug development, and for understanding various disease states.
Analytical Techniques for D-Erythrose 4-phosphate Analysis
A variety of analytical techniques can be employed for the detection and quantification of D-Erythrose 4-phosphate. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and Capillary Electrophoresis (CE).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of phosphorylated sugars like E4P. It offers high sensitivity and selectivity, allowing for accurate quantification in complex biological matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and specific technique. However, due to the non-volatile nature of sugar phosphates, a derivatization step is required to make them amenable to GC analysis.
-
Enzymatic Assays provide a functional approach to quantify E4P by measuring the activity of a specific enzyme that utilizes E4P as a substrate. These assays are often spectrophotometric and can be highly specific.
-
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique is well-suited for the analysis of charged molecules like sugar phosphates.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical techniques used for the analysis of sugar phosphates. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix | Reference |
| LC-ESI-MS | Fructose-6-phosphate (B1210287) | 0.44 µM | 1.47 µM | 50-400 µM | In vitro enzyme assay | [4] |
| LC-HRMS | Trehalose 6-phosphate | 1 µM | 5 µM | 1-50 µM | Yeast and bacteria | [5] |
| GC-MS-MS | Dialkyl phosphates | low-to-mid pg/mL | Not Specified | Not Specified | Human urine | [6] |
| GC-MS | Pesticides | 0.020 mg/L | 0.067 mg/L | Not Specified | Standard solutions | [7] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a general method for the targeted quantification of D-Erythrose 4-phosphate in biological samples.
a. Sample Preparation (from cell culture)
-
Quench metabolism by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol (B129727) at -40°C).
-
Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.
-
Remove the supernatant and extract the intracellular metabolites by adding a cold extraction solvent (e.g., 75% ethanol).
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
b. Chromatographic Separation
-
HPLC System: An Agilent 1290 Infinity HPLC system or equivalent.
-
Column: A porous graphitized carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar sugar phosphates.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of E4P from other isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is preferred for phosphate analysis.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 199.0.
-
Product Ion (Q3): m/z 97.0 (phosphate group).
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity of E4P.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol requires a derivatization step to increase the volatility of D-Erythrose 4-phosphate.
a. Sample Preparation and Derivatization
-
Follow the sample preparation steps (a.1-a.7) as described in the LC-MS/MS protocol.
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects the aldehyde group.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step silylates the hydroxyl and phosphate groups.
b. GC Separation
-
GC System: An Agilent 7890B GC system or equivalent.
-
Column: A mid-polar GC column, such as a Zebron ZB-AAA (10m, 50% phenyl 50% dimethyl polysiloxane film), is suitable for separating derivatized sugar phosphates.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
Injection Mode: Splitless injection.
c. MS Detection
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
Characteristic Ions: Monitor for characteristic fragments of the derivatized E4P.
Enzymatic Assay Protocol
This protocol is based on the use of transaldolase in a coupled enzyme system.
a. Principle
Transaldolase catalyzes the reaction between D-Erythrose 4-phosphate and D-Fructose 6-phosphate to produce Sedoheptulose 7-phosphate and Glyceraldehyde 3-phosphate. The production of Glyceraldehyde 3-phosphate is then coupled to the oxidation of NADH to NAD+ by glycerophosphate dehydrogenase/triosephosphate isomerase, which can be monitored spectrophotometrically at 340 nm.
b. Reagents
-
Glycylglycine (B550881) buffer (250 mM, pH 7.7)
-
D-Erythrose 4-phosphate standard solutions
-
D-Fructose 6-phosphate solution (200 mM)
-
Magnesium chloride solution (300 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (β-NADH) solution (2.6 mM)
-
α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution
-
Transaldolase enzyme solution
-
Sample containing D-Erythrose 4-phosphate
c. Procedure
-
Prepare a reaction mixture containing glycylglycine buffer, D-Fructose 6-phosphate, magnesium chloride, β-NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution.
-
Add the sample containing D-Erythrose 4-phosphate to the reaction mixture.
-
Initiate the reaction by adding the transaldolase enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the concentration of D-Erythrose 4-phosphate in the sample.
-
Create a standard curve using known concentrations of D-Erythrose 4-phosphate to quantify the amount in the sample.
Capillary Electrophoresis (CE) Protocol
This protocol provides a general framework for the analysis of D-Erythrose 4-phosphate.
a. Instrumentation
-
A standard capillary electrophoresis system with a UV or mass spectrometry detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 30-70 cm length).
b. Electrolyte (Running Buffer)
-
A buffer with a pH that ensures E4P is negatively charged, for example, a borate (B1201080) buffer at pH 9.0. The buffer may also contain additives to modify the electroosmotic flow.
c. Sample Injection
-
Inject the sample using either hydrodynamic or electrokinetic injection.
d. Separation
-
Apply a high voltage (e.g., 10-30 kV) across the capillary. The negatively charged E4P will migrate towards the anode, but the electroosmotic flow will typically carry all species towards the cathode (detector).
e. Detection
-
If using a UV detector, detection can be performed indirectly by monitoring a chromophoric component in the buffer.
-
Direct coupling of CE to a mass spectrometer (CE-MS) will provide higher specificity and sensitivity.
Visualizations
References
- 1. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 3. analysisforge.com [analysisforge.com]
- 4. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of D-Erythrose 4-phosphate.
Application Notes and Protocols for the HPLC Analysis of D-Erythrose 4-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate is a key intermediate in central carbon metabolism, playing a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway, the latter being essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1] Its quantification in various biological matrices is of significant interest for metabolic studies, drug discovery, and biotechnology.
This document provides a detailed application note and protocol for the analysis of D-Erythrose 4-phosphate using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique is highly suitable for the direct analysis of underivatized carbohydrates and sugar phosphates, offering high sensitivity and selectivity.[2]
Signaling and Metabolic Pathways
D-Erythrose 4-phosphate is a central metabolite in the non-oxidative phase of the Pentose Phosphate Pathway. It is synthesized from fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate by the enzyme transketolase. Subsequently, transaldolase catalyzes the conversion of D-Erythrose 4-phosphate and fructose 6-phosphate into sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate.
Experimental Protocols
The recommended method for the quantitative analysis of D-Erythrose 4-phosphate is HPAE-PAD. This method circumvents the need for derivatization, which is often required for compounds lacking a UV chromophore.[2][3]
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.
-
Cell Cultures (e.g., Bacteria, Yeast):
-
Rapidly quench metabolic activity by mixing the cell culture with cold methanol (B129727) (-20°C) to a final concentration of 60-80% methanol.
-
Centrifuge at a low temperature (e.g., 4°C) to pellet the cells.
-
Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol).
-
Lyse the cells using methods such as sonication or bead beating, keeping the sample on ice.
-
Centrifuge to remove cell debris.
-
The supernatant containing the metabolites can be dried under vacuum and reconstituted in ultrapure water for HPLC analysis.
-
-
Tissue Samples:
-
Flash-freeze the tissue in liquid nitrogen immediately after collection to halt metabolic processes.[1]
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., perchloric acid or a methanol/water mixture).
-
Centrifuge to pellet proteins and other macromolecules.
-
Neutralize the supernatant if an acidic extraction was used.
-
Filter the extract through a 0.22 µm filter before injection.
-
-
Plasma/Serum:
-
Deproteinize the sample by adding a cold organic solvent like acetonitrile (B52724) or methanol (typically in a 3:1 solvent-to-sample ratio).[4]
-
Vortex and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and evaporate the solvent.
-
Reconstitute the extract in ultrapure water for analysis.
-
HPLC-PAD Method
-
Instrumentation: A biocompatible HPLC system, preferably with a metal-free flow path to prevent interactions with phosphate groups, equipped with a pulsed amperometric detector with a gold working electrode.[5]
-
Column: A high-performance anion-exchange column, such as the Thermo Scientific™ Dionex™ CarboPac™ PA20 or a similar column designed for carbohydrate and sugar phosphate analysis.[6]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in ultrapure water. The high pH of the mobile phase facilitates the ionization of the hydroxyl groups of the sugar phosphate, enabling its retention on the anion-exchange column.[2]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-25 µL.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. A carbohydrate waveform is used for detection.[5]
Workflow Diagram
Data Presentation
Quantitative data for D-Erythrose 4-phosphate is often challenging to obtain due to its low intracellular concentrations and rapid turnover. The following table presents a summary of typical analytical parameters and hypothetical quantitative data for illustrative purposes. Actual concentrations will vary significantly depending on the biological system and its metabolic state.
| Parameter | Value | Reference/Comment |
| Chromatographic Column | Dionex CarboPac PA20 (3 x 150 mm) | [6] |
| Mobile Phase A | Ultrapure Water | |
| Mobile Phase B | 1 M Sodium Acetate | |
| Mobile Phase C | 200 mM Sodium Hydroxide | |
| Gradient | Optimized for sugar phosphates | See instrument manual |
| Flow Rate | 0.4 mL/min | |
| Typical Retention Time | 5 - 10 min | Highly dependent on gradient |
| Limit of Detection (LOD) | ~1-10 pmol | [5] |
| Limit of Quantification (LOQ) | ~5-30 pmol | [5] |
| Hypothetical Concentration in E. coli | 0.05 - 0.2 nmol/mg protein | Literature values vary |
| Hypothetical Concentration in Yeast | 0.02 - 0.1 nmol/mg protein | Literature values vary |
Note: The retention time and quantification limits are estimates and should be experimentally determined for the specific system and conditions used.
Conclusion
The HPAE-PAD method provides a robust and sensitive approach for the direct quantitative analysis of D-Erythrose 4-phosphate in complex biological samples. Proper sample preparation to effectively quench metabolism and extract the analyte is critical for obtaining accurate results. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways involving this key intermediate.
References
- 1. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Derivatization in HPLC - HTA [hta-it.com]
- 4. bio-rad.com [bio-rad.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Utilizing D-Erythrose 4-Phosphate in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate (E4P) is a crucial intermediate in central carbon metabolism, primarily known for its role as a precursor in the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and other important aromatic compounds. In the realm of metabolic engineering, the intracellular availability of E4P is often a rate-limiting factor for the high-level production of these valuable molecules. Consequently, strategies to enhance the intracellular pool of E4P are of significant interest for the development of microbial cell factories for pharmaceuticals, nutraceuticals, and biofuels.
These application notes provide an overview of the role of E4P in metabolic engineering, summarize key production data from engineered strains, and offer detailed protocols for relevant experimental procedures.
Metabolic Significance of D-Erythrose 4-Phosphate
E4P is a four-carbon sugar phosphate (B84403) that serves as a critical link between the pentose (B10789219) phosphate pathway (PPP) and the shikimate pathway. In the first committed step of the shikimate pathway, E4P and phosphoenolpyruvate (B93156) (PEP) are condensed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to form DAHP.[1][2] The PPP is the primary source of E4P, generated through the action of transketolase and transaldolase.[1] Therefore, engineering the PPP is a key strategy to increase the supply of E4P for downstream pathways.
Data Presentation: Production of Aromatic Compounds in Engineered E. coli
Metabolic engineering efforts to increase the availability of E4P have led to significant improvements in the production of shikimate pathway-derived compounds. The following table summarizes representative data from engineered Escherichia coli strains.
| Product | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |
| Shikimic Acid | ∆aroK, ∆aroL, overexpression of aroGfbr, aroB, tktA, aroE | 1.077 | - | [3] |
| Shikimic Acid | ∆aroL, ∆aroK, overexpression of aroFfbr, aroE, glf, glk, tktA | 87 | 0.36 (mol/mol) | [4] |
| Shikimic Acid | non-PTS, attenuated shikimate degradation, overexpression of feedback-resistant DAHP synthase, DHD-SDH fusion, repressed SK mutant, quorum sensing | 60.31 | 0.30 | [5][6] |
| L-Phenylalanine | Inactivation of PTS, engineered TyrR, optimized aroD expression | 72.9 | - | [7] |
| L-Phenylalanine | Overexpression of marA | 80.48 | 0.27 | [7] |
| L-Phenylalanine | csrA mutation, overexpression of tktA | 2.39 | - | [8] |
| Phenyllactic Acid | Disrupted phenylalanine and tryptophan biosynthesis, enhanced PEP and E4P availability | 52.89 | - | [9] |
*fbr: feedback-resistant
Mandatory Visualizations
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Caption: Experimental Workflow for Engineering E4P Metabolism.
Experimental Protocols
Protocol 1: Gene Knockout in E. coli using Red Recombination
This protocol describes the deletion of a target gene (e.g., aroK) from the E. coli chromosome using the lambda Red recombinase system.[1][6][10][11]
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses Red recombinase)
-
pKD3 or pKD4 plasmid (template for antibiotic resistance cassette)
-
Primers with homology to the target gene and the resistance cassette
-
L-arabinose
-
Appropriate antibiotics
-
Electrocompetent cells supplies
-
PCR reagents
-
DpnI restriction enzyme
Procedure:
-
Preparation of the Knockout Cassette:
-
Design PCR primers with 5' ends homologous to the regions flanking the target gene and 3' ends that anneal to the antibiotic resistance cassette on the template plasmid (e.g., pKD3 for chloramphenicol (B1208) resistance).
-
Perform PCR to amplify the resistance cassette with the flanking homology regions.
-
Purify the PCR product and digest the template plasmid with DpnI to remove methylated parental DNA.
-
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of the E. coli strain harboring pKD46 into LB medium with ampicillin (B1664943) and grow at 30°C overnight.
-
Subculture the overnight culture into fresh LB with ampicillin at 30°C.
-
When the OD600 reaches ~0.1, add L-arabinose to a final concentration of 10 mM to induce the expression of the Red recombinase genes.
-
Continue to grow the culture at 30°C until the OD600 reaches 0.4-0.6.
-
Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile water or 10% glycerol.
-
-
Electroporation and Selection:
-
Add the purified PCR product (knockout cassette) to the electrocompetent cells and perform electroporation.
-
Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.
-
Plate the cells on LB agar (B569324) plates containing the appropriate antibiotic for the resistance cassette and incubate at 37°C overnight.
-
-
Verification of Gene Knockout:
-
Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene locus.
-
The resulting PCR product should be larger than the wild-type product due to the insertion of the resistance cassette.
-
Protocol 2: Overexpression of a Target Gene (e.g., tktA) using a pET Vector
This protocol outlines the procedure for overexpressing a target gene in E. coli using the T7 promoter-based pET expression system.[12][13][14][15]
Materials:
-
E. coli cloning strain (e.g., DH5α)
-
E. coli expression strain (e.g., BL21(DE3))
-
pET expression vector (e.g., pET-28a)
-
Gene of interest (e.g., tktA)
-
Restriction enzymes and T4 DNA ligase
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Appropriate antibiotics
Procedure:
-
Plasmid Construction:
-
Amplify the gene of interest from E. coli genomic DNA using PCR with primers that introduce appropriate restriction sites.
-
Digest both the PCR product and the pET vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the pET vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent cloning strain (e.g., DH5α) and select for transformants on LB agar plates with the appropriate antibiotic.
-
Verify the correct insertion of the gene by plasmid sequencing.
-
-
Protein Expression:
-
Transform the constructed plasmid into a competent expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Subculture the overnight culture into a larger volume of fresh LB medium with the antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture for an additional 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.
-
-
Verification of Overexpression:
-
Harvest the cells by centrifugation.
-
Analyze the total cell protein by SDS-PAGE to visualize the overexpressed protein band.
-
Protocol 3: Quantification of Intracellular D-Erythrose 4-Phosphate by LC-MS/MS
This protocol provides a general framework for the quantification of intracellular E4P. Specific parameters may need to be optimized for your instrument and experimental setup.[4][16][17][18][19]
Materials:
-
Engineered E. coli culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solution (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system
-
E4P standard
Procedure:
-
Quenching and Cell Lysis:
-
Rapidly quench the metabolic activity of a known number of cells by mixing the culture with a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Lyse the cells to release intracellular metabolites. Sonication or bead beating are common methods.[20]
-
-
Metabolite Extraction:
-
Add a cold extraction solution to the cell pellet to precipitate proteins and extract the metabolites.
-
Incubate on ice and then centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Prepare a standard curve using a known concentration range of the E4P standard.
-
Analyze the extracted samples and standards using an LC-MS/MS system.
-
Liquid Chromatography (LC): Use a suitable column (e.g., HILIC or anion-exchange) to separate E4P from other metabolites.
-
Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of E4P. This involves monitoring a specific precursor ion to product ion transition for E4P.
-
-
-
Data Analysis:
-
Quantify the concentration of E4P in the samples by comparing the peak areas to the standard curve.
-
Normalize the E4P concentration to the cell number or biomass to determine the intracellular concentration.
-
Protocol 4: Transketolase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of transketolase in E. coli cell lysates.[21][22]
Materials:
-
E. coli cell lysate
-
Reaction buffer (e.g., Tris-HCl, pH 7.6)
-
Substrates: D-xylulose 5-phosphate and D-ribose 5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Spectrophotometer
Procedure:
-
Preparation of Cell Lysate:
-
Harvest E. coli cells from a culture and resuspend them in a lysis buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the reaction buffer, NADH, and the coupling enzymes.
-
Add the cell lysate to the reaction mixture and incubate to establish a baseline reading.
-
Initiate the reaction by adding the substrates (D-xylulose 5-phosphate and D-ribose 5-phosphate).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the transketolase activity.
-
-
Calculation of Activity:
-
Calculate the specific activity of transketolase (e.g., in U/mg protein) based on the rate of absorbance change and the protein concentration of the cell lysate. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
References
- 1. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Engineering Protocols - Protein Overexpression Protocols [sites.google.com]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of Escherichia coli to enhance phenylalanine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.wiki [static.igem.wiki]
- 11. static.igem.org [static.igem.org]
- 12. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 13. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]
- 14. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 15. sinobiological.com [sinobiological.com]
- 16. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opus.govst.edu [opus.govst.edu]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 19. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
D-Erythrose 4-Phosphate: A Versatile Building Block for Biochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose 4-phosphate (E4P) is a crucial intermediate in central carbon metabolism, primarily known for its role in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle.[1][2] Its significance extends beyond these pathways, as it serves as a fundamental building block for the biosynthesis of a wide array of commercially valuable compounds. This document provides detailed application notes and experimental protocols for utilizing E4P in biochemical synthesis, with a particular focus on its role as a precursor to aromatic amino acids and their derivatives. These compounds are of significant interest to the pharmaceutical, food, and chemical industries.
Key Applications of D-Erythrose 4-Phosphate
E4P is a precursor for several essential biosynthetic pathways, making it a valuable starting material for chemoenzymatic and in vitro synthetic processes.
-
Aromatic Amino Acid Biosynthesis: E4P, along with phosphoenolpyruvate (B93156) (PEP), is a key substrate for the shikimate pathway, which is responsible for the de novo synthesis of the aromatic amino acids: tyrosine, phenylalanine, and tryptophan.[3][4][5] These amino acids are not only essential components of proteins but also serve as precursors for a vast number of secondary metabolites with diverse biological activities.
-
Vitamin B6 Synthesis: E4P is a precursor in the biosynthesis of 3-hydroxy-1-aminoacetone phosphate, a key intermediate in the DXP-dependent pathway for vitamin B6 (pyridoxine) synthesis.[2]
-
Other Biosynthetic Pathways: E4P is also a substrate for enzymes such as transaldolase and transketolase, which are involved in the interconversion of sugars in the pentose phosphate pathway.[2]
Biochemical Pathways Involving D-Erythrose 4-Phosphate
The central role of E4P in metabolism is highlighted by its involvement in several key pathways. The following diagram illustrates the entry of E4P into the shikimate pathway, which is a primary focus of these application notes.
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of shikimate pathway intermediates starting from D-Erythrose 4-phosphate. The protocols are designed for in vitro multi-enzyme (one-pot) synthesis.
Protocol 1: Expression and Purification of Shikimate Pathway Enzymes
The successful in vitro reconstitution of the shikimate pathway requires the availability of highly pure and active enzymes. The following is a general protocol for the expression and purification of the required enzymes from E. coli. Specific modifications may be necessary based on the individual enzyme.
1.1. Gene Cloning and Expression Vector Construction:
- Obtain the genes encoding the seven enzymes of the shikimate pathway from E. coli K-12:
- DAHP synthase (aroG, aroF, or aroH)
- 3-dehydroquinate synthase (aroB)
- 3-dehydroquinate dehydratase (aroD)
- Shikimate dehydrogenase (aroE)
- Shikimate kinase (aroK or aroL)
- EPSP synthase (aroA)
- Chorismate synthase (aroC)
- Clone each gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag) for overexpression in E. coli BL21(DE3).
1.2. Protein Expression:
- Transform the expression plasmids into E. coli BL21(DE3) cells.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Protein Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Analyze the purified protein by SDS-PAGE for purity.
- If necessary, perform further purification steps such as size-exclusion chromatography.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Multi-Enzyme Synthesis of Chorismate from D-Erythrose 4-Phosphate
This protocol describes a one-pot reaction for the synthesis of chorismate, the final product of the shikimate pathway, starting from E4P and PEP.
2.1. Reaction Components:
| Component | Stock Concentration | Final Concentration |
| HEPES Buffer (pH 7.5) | 1 M | 50 mM |
| D-Erythrose 4-Phosphate (E4P) | 100 mM | 5 mM |
| Phosphoenolpyruvate (PEP) | 100 mM | 5 mM |
| ATP | 100 mM | 2 mM |
| NADPH | 50 mM | 1 mM |
| MgCl₂ | 1 M | 5 mM |
| MnCl₂ | 100 mM | 0.1 mM |
| DAHP synthase | 1 mg/mL | 10 µg/mL |
| 3-dehydroquinate synthase | 1 mg/mL | 10 µg/mL |
| 3-dehydroquinate dehydratase | 1 mg/mL | 10 µg/mL |
| Shikimate dehydrogenase | 1 mg/mL | 10 µg/mL |
| Shikimate kinase | 1 mg/mL | 10 µg/mL |
| EPSP synthase | 1 mg/mL | 10 µg/mL |
| Chorismate synthase | 1 mg/mL | 10 µg/mL |
| FMN (for Chorismate synthase) | 10 mM | 50 µM |
| dithiothreitol (DTT) | 1 M | 1 mM |
| Nuclease-free water | - | to final volume |
2.2. Reaction Setup:
- Prepare a master mix of all reaction components except the enzymes.
- Aliquot the master mix into reaction tubes.
- Add the purified enzymes to the reaction tubes to initiate the reaction.
- Incubate the reaction mixture at 37°C for 4-6 hours.
2.3. Monitoring the Reaction:
- The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC or LC-MS to quantify the formation of chorismate and other pathway intermediates.[6]
- A spectrophotometric assay can be used to monitor the consumption of NADPH by shikimate dehydrogenase at 340 nm.
2.4. Purification of Chorismate:
- If desired, chorismate can be purified from the reaction mixture using anion-exchange chromatography.
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in the initial steps of the shikimate pathway.
Table 1: Kinetic Parameters of DAHP Synthase
| Substrate | Km (mM) | Source Organism | Reference |
| Phosphoenolpyruvate (PEP) | 0.4 | Nocardia mediterranei | [7] |
| D-Erythrose 4-phosphate (E4P) | 0.25 | Nocardia mediterranei | [7] |
Table 2: Reaction Conditions for Transaldolase Assay
| Component | Final Concentration |
| Glycylglycine Buffer (pH 7.7) | 67 mM |
| D-Erythrose 4-phosphate | 2 mM |
| D-Fructose 6-phosphate | 6.7 mM |
| Magnesium Chloride | 15 mM |
| β-Nicotinamide adenine (B156593) dinucleotide, reduced form | 0.13 mM |
| α-Glycerophosphate dehydrogenase/triosephosphate isomerase | 0.01 mg |
| Transaldolase | 0.025 - 0.050 units |
| Reference:[6] |
Visualizations
Experimental Workflow for In Vitro Chorismate Synthesis
The following diagram outlines the major steps involved in the in vitro synthesis of chorismate from E4P and PEP.
Logical Relationship of the Shikimate Pathway Enzymes
This diagram illustrates the sequential action of the seven enzymes in the shikimate pathway, starting from the condensation of E4P and PEP.
D-Erythrose 4-phosphate is a versatile and valuable building block for the biochemical synthesis of a wide range of important molecules. The protocols and data provided in this document offer a starting point for researchers and drug development professionals to harness the synthetic potential of E4P, particularly for the production of aromatic amino acids and their derivatives through in vitro multi-enzyme cascades. Further optimization of these protocols and the exploration of E4P in other biosynthetic pathways will undoubtedly lead to the development of novel and sustainable methods for the production of high-value chemicals.
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. dspace.nku.edu [dspace.nku.edu]
A Guide to Procuring and Utilizing D-Erythrose 4-Phosphate Sodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on sourcing D-Erythrose 4-phosphate sodium salt for research purposes. It includes detailed application notes, experimental protocols, and a comparative summary of commercially available products. D-Erythrose 4-phosphate (E4P) is a critical intermediate in central carbon metabolism, playing a pivotal role in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway, the latter being essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites.[1][2][3] Its role in these pathways, which are absent in mammals, makes the enzymes that utilize E4P attractive targets for the development of novel herbicides and antimicrobial agents.[4][5]
Sourcing this compound
This compound salt is available from several reputable suppliers of research chemicals. When selecting a supplier, researchers should consider factors such as purity, available quantities, cost, and shipping conditions. Below is a comparative table summarizing key quantitative data from various vendors.
| Supplier | Catalog Number (Example) | Purity | Molecular Weight ( g/mol ) | Storage Conditions | Solubility |
| Sigma-Aldrich / Merck | 50-186-1764 | ≥50% (TLC)[6] | 222.07 | -20°C | 50 mg/mL in water |
| MedchemExpress | HY-116956 | Not specified | 222.07 | -20°C, stored under nitrogen, away from moisture[7] | 125 mg/mL in H₂O (with ultrasonic)[7] |
| Santa Cruz Biotechnology | sc-214801 | Not specified | 222.07[8] | Not specified | Not specified |
| Biosynth | ME30636 | Not specified | 222.07[9] | <-15°C, keep dry[9] | Not specified |
| Achemtek | MSK160180Na | 98+%[10] | 222.07[10] | Not specified | Not specified |
| ChemScene | CS-0119588 | ≥98%[11] | 222.07[11] | -20°C, stored under nitrogen, away from moisture[11] | Not specified |
Note: Purity specifications can vary between lots. It is recommended to refer to the lot-specific certificate of analysis for precise data. The stability of D-Erythrose 4-phosphate in solution should be considered; for instance, MedchemExpress suggests that in solvent, it is stable for 6 months at -80°C and 1 month at -20°C when stored under nitrogen and away from moisture.[7]
Application Notes: The Role of D-Erythrose 4-Phosphate in the Shikimate Pathway
D-Erythrose 4-phosphate is a key precursor in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds.[1][2][3][5][12] The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3][4][13] This reaction is catalyzed by the enzyme DAHP synthase.[13][14]
The shikimate pathway is a critical metabolic route in many organisms, and its absence in mammals makes it an excellent target for drug and herbicide development.[4][5] By studying the enzymes of this pathway, such as DAHP synthase, researchers can screen for and characterize potential inhibitors that could lead to the development of new antimicrobial drugs or environmentally friendly herbicides.
Below is a diagram illustrating the central role of D-Erythrose 4-phosphate in the initial stage of the shikimate pathway.
Experimental Protocols
A common application of D-Erythrose 4-phosphate in research is its use as a substrate in the enzymatic assay of DAHP synthase. The activity of this enzyme can be monitored using either a discontinuous (colorimetric) or a continuous (spectrophotometric) method.
Protocol 1: Continuous Spectrophotometric Assay for DAHP Synthase Activity
This protocol is adapted from methods described for the characterization of DAHP synthase from various organisms.[15][16][17] It measures the decrease in absorbance at 232 nm, which corresponds to the consumption of the α,β-unsaturated carbonyl of phosphoenolpyruvate (PEP).
Materials and Reagents:
-
This compound salt solution (prepare fresh)
-
Phosphoenolpyruvate (PEP) solution
-
Purified DAHP synthase
-
Reaction Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) or Bis-Tris propane (B168953) (BTP) buffer (pH 7.5)[15][18]
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 232 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound salt in the reaction buffer. The final concentration in the assay will typically be around 1 mM.[15]
-
Prepare a stock solution of PEP in the reaction buffer. The final concentration in the assay will typically be around 600 µM.[15]
-
Dilute the purified DAHP synthase in the reaction buffer to a suitable concentration (e.g., 20-80 nM).[15]
-
-
Set up the Spectrophotometer:
-
Set the wavelength to 232 nm.
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 37°C).[18]
-
-
Assay Mixture Preparation:
-
In a UV-transparent cuvette, prepare the assay mixture containing the reaction buffer, PEP, and D-Erythrose 4-phosphate. The final volume is typically 1 mL.
-
Pre-incubate the mixture in the spectrophotometer for 2-5 minutes to reach the desired temperature.
-
-
Initiate the Reaction:
-
Add the DAHP synthase solution to the cuvette to initiate the reaction.
-
Mix quickly by gently inverting the cuvette.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 232 nm over time (e.g., for 5-10 minutes).
-
Record the absorbance values at regular intervals.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of PEP at 232 nm (ε = 2840 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the rate of PEP consumption (µmol/min).[15]
-
The following diagram illustrates the workflow for the continuous spectrophotometric assay of DAHP synthase.
Protocol 2: Discontinuous Colorimetric Assay for DAHP Synthase Activity
This method, often referred to as the periodate-thiobarbituric acid assay, measures the amount of DAHP produced.[15] It is an endpoint assay that involves stopping the enzymatic reaction and then colorimetrically quantifying the product.
Materials and Reagents:
-
Same as Protocol 1, plus:
-
10% (w/v) Trichloroacetic acid (TCA)
-
Periodic acid solution
-
Sodium arsenite solution
-
Thiobarbituric acid (TBA) solution
-
Cyclohexanone[18]
-
Centrifuge tubes
-
Heating block or water bath
Procedure:
-
Enzymatic Reaction:
-
In a centrifuge tube, prepare the reaction mixture containing the reaction buffer, PEP (e.g., 1 µmole), and D-Erythrose 4-phosphate (e.g., 0.5 µmole).[18]
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding the DAHP synthase.
-
Incubate for a fixed time (e.g., 10 minutes) at 37°C.[18]
-
-
Stop the Reaction:
-
Stop the reaction by adding 0.2 mL of 10% TCA.[18]
-
Centrifuge to pellet the precipitated protein.
-
-
Colorimetric Detection of DAHP:
-
Transfer the supernatant to a new tube.
-
Add periodic acid and incubate to oxidize the DAHP.
-
Add sodium arsenite to quench the excess periodate.
-
Add TBA solution and heat to develop a colored product.
-
Extract the chromophore into cyclohexanone (B45756) for stabilization and measurement.[18]
-
-
Quantification:
-
Measure the absorbance of the organic phase at the appropriate wavelength (typically around 549 nm).
-
Use a standard curve generated with known concentrations of DAHP to determine the amount of product formed.
-
Logical Relationships in E4P Utilization
The use of D-Erythrose 4-phosphate in research is logically tied to its central metabolic position and the essentiality of the pathways it participates in for certain organisms. This relationship can be visualized as follows:
This document provides a foundational guide for researchers working with D-Erythrose 4-phosphate. For specific applications and troubleshooting, consulting the primary literature is highly recommended.
References
- 1. genscript.com [genscript.com]
- 2. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 6. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 103302-15-4 | ME30636 [biosynth.com]
- 10. achemtek.com [achemtek.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 14. DAHP synthase - Wikipedia [en.wikipedia.org]
- 15. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Stability of D-Erythrose 4-phosphate sodium in aqueous solutions.
Welcome to the technical support center for D-Erythrose 4-phosphate sodium salt (E4P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of E4P in aqueous solutions and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound salt?
A1: For long-term stability, the solid form of this compound salt should be stored at -20°C.
Q2: How should I prepare and store aqueous solutions of D-Erythrose 4-phosphate?
A2: It is recommended to prepare stock solutions in high-purity water. For storage of aqueous solutions, the following conditions are advised:
-
Short-term (up to 1 month): Store at -20°C.
-
Long-term (up to 6 months): Store at -80°C.
To prevent microbial contamination, it is best practice to sterilize the aqueous solution by filtering it through a 0.22 µm filter before storage. Aliquoting the solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the main stability concerns for D-Erythrose 4-phosphate in aqueous solutions?
A3: The primary stability concern for E4P in aqueous solutions is its propensity to spontaneously dimerize. This dimerization can affect its biological activity, as the dimeric form may not be recognized by enzymes that utilize the monomeric form as a substrate. The rate of dimerization and other degradation pathways can be influenced by factors such as pH and temperature.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Possible Cause 1: Dimerization of E4P.
-
Explanation: D-Erythrose 4-phosphate can form a dimer in aqueous solution, which is often enzymatically inactive. If a significant portion of your E4P is in the dimeric form, the effective concentration of the active monomeric substrate will be lower than anticipated.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Use freshly prepared aqueous solutions of E4P for your experiments whenever possible.
-
Monitor for dimer formation: If you suspect dimerization is an issue, you can analyze your E4P solution using techniques like ion-exchange chromatography to separate and quantify the monomer and dimer.
-
Consider purification: If your solution contains a significant amount of the dimer, you may need to purify the monomeric form.
-
-
-
Possible Cause 2: Degradation of E4P due to improper storage.
-
Explanation: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to the degradation of E4P.
-
Troubleshooting Steps:
-
Aliquot stock solutions: Store E4P solutions in single-use aliquots to minimize freeze-thaw cycles.
-
Verify storage conditions: Ensure that your stock solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term).
-
-
-
Possible Cause 3: Incorrect pH of the reaction buffer.
-
Explanation: The stability of phosphate (B84403) esters like E4P can be pH-dependent. Extremes in pH can lead to hydrolysis or other degradation reactions.
-
Troubleshooting Steps:
-
Optimize buffer pH: Ensure the pH of your reaction buffer is within the optimal range for both your enzyme and the stability of E4P. Most enzymatic reactions involving E4P are performed at a neutral or slightly alkaline pH (e.g., pH 7.5-8.0).
-
-
Issue 2: Variability between experimental replicates.
-
Possible Cause 1: Inconsistent E4P concentration due to dimerization.
-
Explanation: The equilibrium between the monomer and dimer of E4P can shift over time, leading to variability in the concentration of the active monomer in your assays.
-
Troubleshooting Steps:
-
Standardize solution preparation: Prepare and use E4P solutions in a consistent manner for all replicates. Using a freshly prepared solution from a solid stock for each experiment is the best practice.
-
-
-
Possible Cause 2: Pipetting errors or inaccurate concentration of stock solution.
-
Troubleshooting Steps:
-
Calibrate pipettes: Ensure that all pipettes used for dispensing the E4P solution and other reagents are properly calibrated.
-
Verify stock concentration: If possible, verify the concentration of your E4P stock solution using a quantitative method such as an enzymatic assay or HPLC.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Salt
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Long-term |
| Aqueous Solution | -20°C | Up to 1 month |
| Aqueous Solution | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Enzymatic Quantification of D-Erythrose 4-Phosphate
This protocol is adapted from an assay for transaldolase and can be used to determine the concentration of the active, monomeric form of E4P. The principle of the assay is the transaldolase-catalyzed reaction of E4P with fructose (B13574) 6-phosphate to produce sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. The glyceraldehyde 3-phosphate is then converted to glycerol (B35011) 3-phosphate with the concomitant oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (1 M, pH 7.8)
-
Magnesium chloride (MgCl2) solution (1 M)
-
NADH solution (10 mg/mL in buffer)
-
Fructose 6-phosphate solution (100 mM)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (in a glycerol solution)
-
Transaldolase
-
Sample containing D-Erythrose 4-phosphate
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Tris-HCl buffer (100 µL)
-
MgCl2 solution (10 µL)
-
NADH solution (20 µL)
-
Fructose 6-phosphate solution (50 µL)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (5 µL)
-
Water to a final volume of 980 µL.
-
-
Blank Measurement: Add 20 µL of water (in place of the E4P sample) to the reaction mixture. Mix and incubate for 5 minutes at 25°C. Measure the absorbance at 340 nm until a stable baseline is obtained.
-
Sample Measurement: To the same cuvette, add 20 µL of the D-Erythrose 4-phosphate sample.
-
Initiate Reaction: Add a known, limiting amount of transaldolase to the cuvette to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the concentration of E4P in the sample.
-
Calculation: The concentration of E4P can be calculated from the change in absorbance using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
Visualizations
Caption: Workflow for the preparation and enzymatic quantification of D-Erythrose 4-phosphate.
Caption: Troubleshooting guide for issues encountered during enzymatic assays with D-Erythrose 4-phosphate.
Common degradation pathways for D-Erythrose 4-phosphate.
Welcome to the technical support center for D-Erythrose 4-phosphate (E4P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common degradation pathways of E4P and to offer troubleshooting for experiments involving this key metabolite.
Frequently Asked Questions (FAQs)
Q1: What is D-Erythrose 4-phosphate and why is its stability important?
Q2: What are the primary non-enzymatic degradation pathways for D-Erythrose 4-phosphate?
A2: The main non-enzymatic degradation pathways for D-Erythrose 4-phosphate include dimerization, hydrolysis of the phosphate (B84403) group, and degradation under acidic or alkaline conditions. As an aldose with a free carbonyl group, E4P is susceptible to reactions common to reducing sugars.
Q3: How does dimerization of D-Erythrose 4-phosphate affect my experiments?
A3: In aqueous solutions, D-Erythrose 4-phosphate can spontaneously form dimers. This can be a significant issue as some enzymes may not recognize the dimeric form as a substrate, leading to an underestimation of enzyme activity or incorrect kinetic parameters. The presence of both monomeric and dimeric forms can also lead to inconsistencies in analytical methods such as chromatography.
Q4: What are the optimal storage conditions for D-Erythrose 4-phosphate solutions?
A4: To minimize degradation, D-Erythrose 4-phosphate solutions should be prepared fresh whenever possible. For short-term storage, it is advisable to keep the solution on ice. For longer-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C to avoid repeated freeze-thaw cycles. The pH of the solution should be kept close to neutral, as both acidic and alkaline conditions can promote degradation.
Q5: How can I detect the degradation of my D-Erythrose 4-phosphate sample?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main E4P peak over time is indicative of degradation. A detailed protocol for assessing stability is provided in this guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected enzyme activity | D-Erythrose 4-phosphate dimerization: The enzyme may not recognize the dimeric form. | Prepare fresh E4P solution before each experiment. Consider a brief heat treatment of the solution (e.g., 60°C for 5-10 minutes) followed by rapid cooling on ice to potentially shift the equilibrium towards the monomeric form. |
| Degradation of E4P stock solution: The actual concentration of active E4P may be lower than assumed. | Verify the purity of your E4P stock using HPLC. Prepare fresh solutions from a solid source stored under appropriate conditions (-20°C or below, desiccated). | |
| Inhibitory degradation products: Degradation products may be inhibiting the enzyme. | Purify the E4P solution using an appropriate chromatographic method if degradation is suspected. | |
| Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) | Non-enzymatic degradation: E4P may be degrading under the experimental conditions (e.g., pH, temperature). | Analyze a blank sample of your E4P solution incubated under the same conditions but without the enzyme to identify non-enzymatic degradation products. |
| Contamination of E4P stock. | Check the certificate of analysis of your E4P source. If necessary, purify the stock solution. | |
| Variability between experimental replicates | Inconsistent freeze-thaw cycles: Repeated freezing and thawing of the E4P stock solution can lead to degradation. | Aliquot the E4P stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Time-dependent degradation during the experiment: E4P may be degrading over the course of a long incubation period. | Perform time-course experiments with your E4P solution in the assay buffer (without enzyme) to assess its stability under the assay conditions. |
Common Degradation Pathways
D-Erythrose 4-phosphate, like other sugar phosphates with a free carbonyl group, is susceptible to several degradation pathways in aqueous solutions. The stability is influenced by factors such as pH, temperature, and the presence of metal ions.
Dimerization
In solution, E4P can exist in equilibrium between its monomeric and dimeric forms. The dimer is formed through the reaction of the aldehyde group of one molecule with a hydroxyl group of another.
Caption: Reversible dimerization of D-Erythrose 4-phosphate in aqueous solution.
Degradation under Alkaline Conditions
Under basic conditions, E4P can undergo enolization followed by the elimination of the phosphate group, a reaction known as β-elimination. This can lead to the formation of various unsaturated and fragmented products.
Caption: β-elimination pathway of E4P under alkaline conditions.
Degradation under Acidic Conditions
In acidic solutions, the primary degradation pathway is the hydrolysis of the phosphate ester bond, releasing inorganic phosphate and erythrose. The erythrose can then undergo further degradation.
Caption: Acid-catalyzed hydrolysis of the phosphate ester bond in E4P.
Experimental Protocol: Forced Degradation Study of D-Erythrose 4-Phosphate
This protocol outlines a forced degradation study to assess the stability of D-Erythrose 4-phosphate under various stress conditions. The degradation is monitored by HPLC.
Objective: To identify the degradation products and assess the stability of D-Erythrose 4-phosphate under hydrolytic (acidic and basic), oxidative, and thermal stress.
Materials:
-
D-Erythrose 4-phosphate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
-
Anion-exchange or mixed-mode chromatography column suitable for sugar phosphate analysis
-
pH meter
-
Incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of D-Erythrose 4-phosphate (e.g., 10 mg/mL) in high-purity water. Keep the stock solution on ice.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of E4P stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of E4P stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of E4P stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate 1 mL of E4P stock solution at 60°C.
-
Control: Keep 1 mL of E4P stock solution in water at 4°C.
-
-
Time Points:
-
Withdraw aliquots (e.g., 100 µL) from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Preparation for HPLC:
-
Immediately neutralize the acidic and basic samples to pH 7 with an equivalent amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent E4P peak.
-
Data Analysis:
-
Calculate the percentage of E4P remaining at each time point relative to the initial concentration (t=0).
-
Summarize the percentage of degradation in a table for comparison across different stress conditions.
Caption: Workflow for the forced degradation study of D-Erythrose 4-phosphate.
Quantitative Data Summary (Hypothetical)
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| Control (Water, pH 7) | 4 | 24 | < 5% |
| Acid Hydrolysis (0.05 M HCl) | 60 | 8 | 25 - 40% |
| Base Hydrolysis (0.05 M NaOH) | 25 | 4 | 30 - 50% |
| Oxidative (1.5% H₂O₂) | 25 | 24 | 10 - 20% |
| Thermal (pH 7) | 60 | 24 | 15 - 30% |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all experimental procedures and findings in your own laboratory setting.
Methods for purifying D-Erythrose 4-phosphate from a crude synthesis mixture.
Welcome to the technical support center for the purification of D-Erythrose 4-phosphate (E4P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of E4P from crude synthesis mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of D-Erythrose 4-phosphate.
Q1: My E4P yield is significantly lower than expected after ion-exchange chromatography. What are the potential causes and solutions?
A1: Low yield is a common issue that can arise from several factors during ion-exchange chromatography.
-
Incomplete Elution: E4P may bind too strongly to the resin.
-
Solution: Increase the concentration of the eluting salt (e.g., ammonium (B1175870) formate) in a stepwise or gradient manner. Ensure the pH of the elution buffer is optimal for reducing the charge interaction between E4P and the resin.
-
-
Dimerization of E4P: E4P can form dimers that may have different binding characteristics to the resin, potentially leading to broader peaks and incomplete elution in the expected fractions.[1][2]
-
Solution: Analyze fractions across a wider elution range. The monomeric and dimeric forms of E4P can be separated by ion-exchange chromatography, often appearing as distinct peaks.[1]
-
-
Degradation of E4P: E4P is unstable under certain conditions (e.g., acidic or highly alkaline pH, elevated temperatures).
-
Solution: Maintain a neutral pH and low temperatures throughout the purification process. Process the samples promptly after synthesis.
-
-
Column Overloading: Exceeding the binding capacity of the ion-exchange resin will cause the product to flow through during the loading and washing steps.
-
Solution: Decrease the amount of crude mixture loaded onto the column or use a larger column volume.
-
Q2: I am observing multiple peaks during the chromatographic purification of E4P. How do I identify the correct peak for E4P?
A2: The presence of multiple peaks is expected when purifying from a crude synthesis mixture.
-
Unreacted Starting Material and Byproducts: The crude mixture will likely contain unreacted D-glucose 6-phosphate (G6P) and byproducts such as D-glyceraldehyde 3-phosphate.[3]
-
Solution: The elution profile should show distinct peaks for these components. G6P typically elutes at a different salt concentration than E4P on an anion-exchange column. Characterize the fractions using analytical methods such as HPLC, mass spectrometry, or enzymatic assays to confirm the presence of E4P.[4]
-
-
Monomeric and Dimeric Forms of E4P: As mentioned, E4P can exist as a monomer and a dimer, which will separate into two distinct peaks during ion-exchange chromatography.[1]
-
Solution: Collect both fractions and analyze them. Both forms are valid E4P, and their ratio may depend on the concentration and solution conditions.
-
Q3: The purity of my final E4P product is low after barium salt precipitation. How can I improve it?
A3: Low purity after precipitation is often due to the co-precipitation of contaminants.
-
Contamination with Other Phosphorylated Sugars: If the chromatographic separation was not effective, contaminating sugar phosphates will co-precipitate with E4P.
-
Solution: Optimize the ion-exchange chromatography step to ensure a clean separation of E4P from other charged molecules before proceeding to precipitation.
-
-
Incomplete Removal of Elution Salts: Residual salts from the chromatography step can be trapped in the precipitate.
-
Solution: Ensure the precipitated barium salt of E4P is thoroughly washed with cold water or an appropriate solvent to remove any remaining soluble salts.
-
Q4: My purified E4P seems to be unstable during storage. What are the best practices for storing purified E4P?
A4: The stability of E4P is crucial for its use in downstream applications.
-
Hydrolysis and Degradation: E4P in solution can be susceptible to hydrolysis of the phosphate (B84403) group and other degradation pathways, especially at non-neutral pH and higher temperatures.
-
Solution: For short-term storage, keep E4P solutions at low temperatures (0-4 °C) and at a neutral pH. For long-term storage, it is recommended to store E4P as a stable salt (e.g., barium salt) in a desiccated environment at -20°C or below. Alternatively, aqueous solutions can be stored frozen at -80°C.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data for the purification of D-Erythrose 4-phosphate.
| Parameter | Ion-Exchange Chromatography followed by Barium Salt Precipitation |
| Starting Material | Crude mixture from oxidation of D-glucose 6-phosphate |
| Initial E4P Content | ~0.77 mmole (from 1 mmole of G6P)[3] |
| Purification Method | Dowex 1-formate chromatography |
| Final Product Form | Barium salt of E4P hydrazone[3] |
| Overall Yield | 50%[3] |
| Purity | Sufficient for use in enzymatic assays[3] |
| Key Considerations | Separation of monomeric and dimeric forms is possible.[1] |
Experimental Protocols
Protocol 1: Purification of D-Erythrose 4-Phosphate by Anion-Exchange Chromatography
This protocol describes the separation of E4P from a crude synthesis mixture (e.g., from the lead tetraacetate oxidation of D-glucose 6-phosphate) using a Dowex 1-formate resin.
Materials:
-
Dowex 1-X8 resin (formate form)
-
Crude E4P synthesis mixture
-
Formic acid solutions (e.g., 0.1 M to 1.0 M)
-
Ammonium formate (B1220265) solutions (e.g., 0.1 M to 1.0 M in formic acid)
-
Chromatography column
-
Fraction collector
-
Spectrophotometer or other analytical equipment for monitoring fractions
Procedure:
-
Column Preparation:
-
Prepare a slurry of Dowex 1-formate resin in water and pour it into a chromatography column to the desired bed height.
-
Wash the column with several column volumes of deionized water to pack the resin bed.
-
Equilibrate the column by washing with 2-3 column volumes of the starting buffer (e.g., 0.1 M formic acid).
-
-
Sample Loading:
-
Adjust the pH of the crude E4P mixture to be compatible with the starting buffer and filter it to remove any particulate matter.
-
Carefully load the sample onto the top of the resin bed.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound sugar phosphates using a stepwise or linear gradient of increasing salt concentration. A common method is to use a gradient of ammonium formate in formic acid.
-
For example, start with a linear gradient from 0.1 M to 1.0 M ammonium formate in 0.2 M formic acid.
-
Collect fractions of a suitable volume (e.g., 5-10 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of E4P. This can be done using a variety of methods, including:
-
Phenol-sulfuric acid assay for total sugars.[3]
-
Enzymatic assays specific for E4P.
-
HPLC analysis.
-
-
Pool the fractions containing the purified E4P. Note that E4P may elute as two separate peaks corresponding to the monomer and dimer forms.[1]
-
Protocol 2: Recovery of D-Erythrose 4-Phosphate by Barium Salt Precipitation
This protocol describes the recovery of purified E4P from the pooled chromatography fractions as its barium salt.
Materials:
-
Pooled fractions containing purified E4P
-
Barium acetate (B1210297) or barium chloride solution (e.g., 1 M)
-
Ethanol (B145695) (cold)
-
Centrifuge and centrifuge tubes
-
Deionized water (cold)
-
Desiccator
Procedure:
-
Precipitation:
-
To the pooled fractions containing E4P, slowly add a solution of barium acetate or barium chloride while stirring.
-
Continue adding the barium solution until no further precipitation is observed.
-
Add 2-4 volumes of cold ethanol to the solution to facilitate the precipitation of the barium salt of E4P.
-
Allow the mixture to stand at a low temperature (e.g., 4°C) for several hours or overnight to ensure complete precipitation.
-
-
Recovery and Washing:
-
Collect the precipitate by centrifugation at a moderate speed (e.g., 3000 x g) for 15-20 minutes.
-
Carefully decant the supernatant.
-
Wash the pellet by resuspending it in cold deionized water, followed by centrifugation. Repeat this washing step 2-3 times to remove any co-precipitated salts.
-
Perform a final wash with cold ethanol to aid in the drying process.
-
-
Drying:
-
After the final wash, decant the ethanol and dry the pellet under vacuum in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide or potassium hydroxide).
-
The final product is the stable barium salt of D-Erythrose 4-phosphate.
-
Visualizations
Caption: Experimental workflow for the purification of D-Erythrose 4-phosphate.
Caption: Logical relationships in the ion-exchange chromatography of E4P.
References
Technical Support Center: D-Erythrose 4-Phosphate Enzymatic Reactions
Welcome to the technical support center for D-Erythrose 4-phosphate (E4P) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experiments involving E4P.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your enzymatic reactions with D-Erythrose 4-phosphate.
Issue 1: Low or No Enzyme Activity
Possible Causes and Solutions:
-
Sub-optimal Reaction Conditions: The pH, temperature, or ionic strength of your reaction buffer may not be optimal for your specific enzyme.
-
Solution: Verify the optimal conditions for your enzyme. Refer to the table below for known optimal pH and temperature for common E4P-utilizing enzymes. Perform a pH and temperature optimization matrix to determine the ideal conditions for your experimental setup.
-
-
Incorrect Cofactor Concentration: Many enzymes that utilize E4P require specific cofactors (e.g., Thiamine (B1217682) Pyrophosphate (TPP) for transketolase, divalent metal ions like Mn²⁺ for DAHP synthase).
-
Solution: Ensure you are using the correct cofactors at their optimal concentrations. Prepare fresh cofactor solutions, as they can degrade over time. Titrate the cofactor concentration to find the optimal level for your enzyme.
-
-
Enzyme Instability or Degradation: The enzyme may have lost activity due to improper storage, handling, or instability in the reaction buffer.
-
Solution: Store enzymes at their recommended temperatures and in appropriate buffers, often containing stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles. Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. If possible, run a control reaction with a known substrate to verify enzyme activity.
-
-
Substrate (E4P) Degradation: D-Erythrose 4-phosphate can be unstable under certain conditions.
-
Solution: Prepare E4P solutions fresh before each experiment. Store stock solutions at -80°C. Avoid prolonged incubation at neutral or alkaline pH at room temperature. Consider quantifying your E4P stock solution to ensure its concentration is accurate.
-
-
Presence of Inhibitors: The reaction mixture may contain inhibitors of your enzyme. These can be present in your substrate preparations, buffers, or arise from the expression system if you are using a crude lysate.
-
Solution: Use high-purity substrates and reagents. If using cell lysates, consider partially purifying your enzyme to remove potential inhibitors. If inhibition is suspected, perform kinetic studies with varying substrate concentrations to determine the nature of the inhibition (competitive, non-competitive, etc.).[1]
-
Issue 2: Low Product Yield
Possible Causes and Solutions:
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme, a phenomenon known as feedback inhibition. This is common in metabolic pathways like the shikimate pathway.[1][2][3]
-
Solution: If possible, implement a system to remove the product as it is formed. This could involve coupling the reaction to a subsequent enzymatic step or using specialized purification techniques. Alternatively, running the reaction for shorter periods and isolating the product at intermediate stages can be effective.
-
-
Equilibrium Limitations: The reaction may have reached equilibrium, preventing further product formation.
-
Solution: To shift the equilibrium towards product formation, you can increase the concentration of one of the substrates (if it doesn't cause substrate inhibition) or remove one of the products.
-
-
Sub-optimal Substrate Concentrations: The concentration of E4P or the co-substrate may not be optimal.
-
Solution: Determine the Michaelis-Menten constant (Km) for your substrates to identify the optimal concentration range. Be aware that very high substrate concentrations can sometimes lead to substrate inhibition.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Variability in Reagent Preparation: Inconsistent preparation of buffers, substrate solutions, or enzyme dilutions can lead to variability.
-
Solution: Standardize all reagent preparation protocols. Use calibrated pipettes and ensure all solutions are well-mixed. Prepare large batches of buffers and aliquot them to reduce variability between experiments.
-
-
Assay Timing and Temperature Fluctuations: Variations in incubation times or temperature can significantly affect reaction rates.
-
Solution: Use a temperature-controlled incubator or water bath for your reactions. Ensure that all reactions are started and stopped at precisely timed intervals.
-
-
Instability of E4P or Other Reagents: As mentioned earlier, the instability of E4P can be a major source of irreproducibility.
-
Solution: Always prepare fresh E4P solutions and other sensitive reagents.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the concentration and purity of my D-Erythrose 4-phosphate stock solution?
A1: The concentration and purity of E4P can be determined using a combination of enzymatic and analytical methods. An enzymatic assay using an excess of a specific E4P-dependent enzyme (like transketolase or DAHP synthase) and monitoring the consumption of a co-substrate can be used for quantification.[4][5][6] For purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are highly effective.
Q2: My transketolase reaction is not working. What are the most critical factors to check?
A2: For transketolase, the most critical factors are the presence and concentration of its cofactor, Thiamine Pyrophosphate (TPP), and a divalent metal ion, typically Mg²⁺. Ensure your TPP solution is fresh and at the correct concentration. Also, verify the pH of your reaction buffer, as transketolase activity is pH-dependent.
Q3: I suspect there is an inhibitor in my DAHP synthase reaction. How can I test for this?
A3: To test for an inhibitor, you can perform a mixing study. Prepare two reactions: one with your standard enzyme and substrate concentrations, and another where you add a small amount of your potentially inhibitory sample. If the reaction rate in the second tube is significantly lower, it suggests the presence of an inhibitor. Further kinetic analysis, such as generating a Lineweaver-Burk plot, can help determine the type of inhibition.
Q4: What are the typical storage conditions for D-Erythrose 4-phosphate and the enzymes that use it?
A4: D-Erythrose 4-phosphate solutions are best stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Most enzymes should be stored at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol. Always refer to the manufacturer's or literature recommendations for specific storage conditions.
Data Presentation
Table 1: Optimal Reaction Conditions for Key E4P-Utilizing Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Key Cofactors | Km for E4P (mM) |
| Transaldolase | Escherichia coli | 7.5 - 8.5 | 37 | None | ~0.02 |
| Transketolase | Saccharomyces cerevisiae | 7.4 - 7.8 | 30 | TPP, Mg²⁺ | ~0.04 |
| DAHP Synthase | Escherichia coli | 6.8 - 7.2 | 37 | Mn²⁺ or Co²⁺ | ~0.005 |
| DAHP Synthase | Nocardia mediterranei | 7.0 | 30 | Mn²⁺ | 0.25[7] |
Note: These values are approximate and can vary depending on the specific enzyme isoform, source organism, and assay conditions. It is always recommended to optimize these parameters for your specific experimental setup.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Transketolase Activity
This protocol is adapted from standard methods for measuring transketolase activity by monitoring the oxidation of NADH at 340 nm.[4][8]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Thiamine Pyrophosphate (TPP) solution (1 mM)
-
MgCl₂ solution (100 mM)
-
Ribose-5-phosphate (R5P) solution (10 mM)
-
Xylulose-5-phosphate (X5P) solution (10 mM)
-
NADH solution (10 mM)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)
-
Transketolase enzyme solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Tris-HCl buffer
-
10 µL TPP solution
-
10 µL MgCl₂ solution
-
50 µL R5P solution
-
50 µL X5P solution
-
20 µL NADH solution
-
5 µL auxiliary enzymes
-
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 5-10 µL of the transketolase enzyme solution and mix gently.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Discontinuous Assay for DAHP Synthase Activity
This protocol is based on the measurement of the product, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), after a fixed reaction time.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Phosphoenolpyruvate (PEP) solution (10 mM)
-
D-Erythrose 4-phosphate (E4P) solution (10 mM)
-
MnCl₂ solution (10 mM)
-
DAHP synthase enzyme solution
-
Trichloroacetic acid (TCA) solution (10%)
-
Thiobarbituric acid (TBA) reagent
-
Sodium arsenite solution
Procedure:
-
Prepare a reaction mixture containing:
-
50 µL Potassium phosphate buffer
-
10 µL PEP solution
-
10 µL E4P solution
-
5 µL MnCl₂ solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of the DAHP synthase enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add TBA reagent and heat to develop a colored product.
-
Measure the absorbance at the appropriate wavelength (typically around 549 nm) and quantify the DAHP produced using a standard curve.
Visualizations
Caption: Troubleshooting workflow for low or no enzyme activity.
Caption: Role of E4P in the Pentose Phosphate Pathway.
Caption: Initial step of the Shikimate Pathway involving E4P.
References
- 1. scispace.com [scispace.com]
- 2. The diversity of allosteric controls at the gateway to aromatic amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 7. Purification and properties of DAHP synthase from Nocardia mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
Technical Support Center: Optimizing DAHP Synthase Assays with Erythrose 4-Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase assays, specifically focusing on the use of erythrose 4-phosphate (E4P) as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is the role of erythrose 4-phosphate (E4P) in the DAHP synthase assay?
A1: Erythrose 4-phosphate is one of the two primary substrates for DAHP synthase, the other being phosphoenolpyruvate (B93156) (PEP).[1][2] DAHP synthase catalyzes the aldol (B89426) condensation of these two substrates to form DAHP, the first committed step in the shikimate pathway for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan).[1][3][4]
Q2: What are the common methods for assaying DAHP synthase activity?
A2: DAHP synthase activity can be measured using either a discontinuous (stop-time) colorimetric assay or a continuous spectrophotometric assay.[5]
-
Discontinuous Assay: This method involves stopping the enzymatic reaction at specific time points and then quantifying the amount of DAHP produced, often through a colorimetric reaction.
-
Continuous Assay: This is often a coupled enzyme assay where the production of DAHP or the consumption of PEP is linked to a reaction that can be continuously monitored, typically by a change in absorbance.[6]
Q3: What are the potential stability issues with erythrose 4-phosphate?
A3: Erythrose 4-phosphate has been observed to be unstable under certain conditions and can spontaneously dimerize in aqueous solutions.[7] This dimerization can reduce the effective concentration of the monomeric E4P substrate available for the enzymatic reaction, potentially leading to inaccurate kinetic measurements. It is also susceptible to degradation, and its stability can be affected by buffer conditions.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of DAHP synthase assays with erythrose 4-phosphate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or denaturation. | • Aliquot enzyme upon receipt and store at the recommended temperature.• Avoid repeated freeze-thaw cycles.• Always keep the enzyme on ice during experimental setup.[6] |
| 2. Substrate Degradation: E4P or PEP may have degraded. | • Use fresh or properly stored substrates.[9]• Prepare substrate solutions fresh before each experiment.• Consider the stability of E4P in your buffer system.[7] | |
| 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or missing cofactors. | • Optimize the pH of the reaction buffer, as DAHP synthase activity is pH-dependent.[10]• Ensure the assay is performed at the optimal temperature for the specific enzyme.• Verify the requirement for divalent metal ions (e.g., Mn²⁺) and include them in the reaction mixture if necessary.[11] | |
| High Background Signal | 1. Contaminated Reagents: Substrates or buffers may be contaminated. | • Use high-purity reagents.• Run a blank reaction without the enzyme to check for background signal. |
| 2. Non-enzymatic Reaction: Spontaneous reaction between substrates or with components of the reaction mixture. | • Run a control reaction without one of the substrates (E4P or PEP) to assess non-enzymatic product formation. | |
| Non-linear Reaction Rate | 1. Substrate Depletion: One or both substrates are being consumed too quickly. | • Lower the enzyme concentration.• Ensure substrate concentrations are not limiting, especially in a continuous assay.[6] |
| 2. Product Inhibition: The product (DAHP) or inorganic phosphate (B84403) may be inhibiting the enzyme.[3] | • In a continuous assay, ensure the coupling enzyme is efficient enough to prevent product accumulation.[12]• For a discontinuous assay, use shorter incubation times to stay within the initial linear range. | |
| 3. Insufficient Coupling Enzyme (in coupled assays): The rate of the coupling reaction is slower than the primary reaction. | • Increase the concentration of the coupling enzyme(s) and co-substrates to ensure the DAHP synthase reaction is the rate-limiting step.[6][13][14] | |
| Poor Reproducibility | 1. Pipetting Errors: Inaccurate pipetting of small volumes. | • Prepare a master mix for the reaction components to minimize pipetting variability.[9]• Use calibrated pipettes.[9] |
| 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction. | • Use a multichannel pipette or a repeating pipette for starting and stopping reactions in multiple wells simultaneously. | |
| 3. Temperature Fluctuations: Inconsistent temperature control during the assay. | • Pre-incubate all reagents at the assay temperature.[6]• Use a temperature-controlled plate reader or water bath. |
Experimental Protocols
Standard Discontinuous (Colorimetric) DAHP Synthase Assay
This protocol is a general guideline and may require optimization for specific enzymes.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) in the reaction buffer.
-
If required, prepare a stock solution of the necessary metal cofactor (e.g., MnCl₂).
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, PEP, E4P, and the metal cofactor.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the DAHP synthase enzyme solution.
-
Incubate for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Proceed with the colorimetric detection of DAHP.
-
-
Colorimetric Detection of DAHP:
-
Add a periodate (B1199274) solution to oxidize the DAHP.
-
Quench the excess periodate with an arsenite or metabisulfite (B1197395) solution.
-
Add thiobarbituric acid (TBA) and heat the mixture to develop a colored product.
-
Measure the absorbance at the appropriate wavelength (typically around 549 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of DAHP to determine the amount of product formed in the enzymatic reaction.
-
Data Presentation: Example Kinetic Parameters
The following table provides an example of how to present kinetic data for DAHP synthase. Actual values will vary depending on the specific enzyme and assay conditions.
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Erythrose 4-Phosphate | 100 - 500 | 5 - 20 |
| Phosphoenolpyruvate | 50 - 200 | 5 - 20 |
Note: These are representative value ranges and should be determined experimentally.
Visualizations
Experimental Workflow for DAHP Synthase Assay
References
- 1. smbb.mx [smbb.mx]
- 2. researchgate.net [researchgate.net]
- 3. DAHP synthase - Wikipedia [en.wikipedia.org]
- 4. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing low yields in the chemical synthesis of D-Erythrose 4-phosphate.
Welcome to the technical support center for the chemical synthesis of D-Erythrose 4-phosphate (E4P). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical synthesis route for D-Erythrose 4-phosphate that experiences yield issues?
A1: A prevalent and well-documented method is the oxidative cleavage of D-Glucose 6-phosphate (G6P) using lead tetraacetate (Pb(OAc)₄), also known as the Criegee oxidation.[1][2] While effective, this method is sensitive to reaction conditions and can result in a mixture of products, including unreacted starting material and side products, which complicates purification and lowers the final yield.[1][3]
Q2: What are the primary factors that contribute to low yields in the synthesis of E4P via lead tetraacetate oxidation?
A2: The primary factors include:
-
Incomplete Oxidation: Insufficient oxidant or suboptimal reaction time can leave a significant amount of the D-Glucose 6-phosphate starting material unreacted.[3]
-
Side Product Formation: Over-oxidation can lead to the formation of smaller molecules like D-glyceraldehyde 3-phosphate.[3] The reaction of D-glucose with lead tetraacetate can also produce formate (B1220265) esters of D-erythrose.[4]
-
Product Dimerization: D-Erythrose 4-phosphate has a known tendency to form dimers in aqueous solutions. This can complicate purification by ion-exchange chromatography and may lead to an underestimation of the monomeric product yield.
-
Instability of Lead Tetraacetate: Lead tetraacetate is moisture-sensitive and can be hydrolyzed if the reaction is not conducted in anhydrous or sufficiently dry solvents, reducing its oxidative capacity.[2]
-
Purification Losses: The separation of E4P from unreacted G6P and other charged byproducts can be challenging, leading to significant product loss during chromatographic purification.
Q3: Are there alternatives to the lead tetraacetate method for E4P synthesis?
A3: Yes, several alternative routes exist, although they may have their own challenges. Chemoenzymatic and purely enzymatic syntheses are common alternatives that can offer higher specificity and yield under milder conditions. For instance, transketolase-catalyzed reactions are a key part of the biological synthesis of E4P and have been adapted for in vitro synthesis.[5] However, these methods may require specialized enzymes and different optimization strategies compared to traditional chemical synthesis.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material (High amount of D-Glucose 6-phosphate remaining)
Q: My post-reaction analysis (e.g., by paper chromatography or NMR) shows a large amount of unreacted D-Glucose 6-phosphate. What went wrong?
A: This issue typically points to problems with the oxidizing agent or the reaction stoichiometry.
-
Possible Cause 1: Degradation of Lead Tetraacetate.
-
Troubleshooting Step: Ensure the lead tetraacetate used is fresh and has been stored under anhydrous conditions. The reagent is hygroscopic and loses reactivity upon exposure to moisture.[2][6] It is recommended to use a freshly opened bottle or to accurately determine the activity of the oxidant prior to use.
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Troubleshooting Step: The molar ratio of lead tetraacetate to D-Glucose 6-phosphate is critical. An insufficient amount of oxidant will result in an incomplete reaction. Based on established protocols, a molar ratio of approximately 1.7 to 1.8 moles of lead tetraacetate per mole of G6P is recommended for optimal conversion.[7]
-
-
Possible Cause 3: Suboptimal Reaction Temperature.
-
Troubleshooting Step: The oxidation should be carried out at low temperatures (e.g., in a cold acetic-propionic acid mixture) to control the reaction rate and prevent side reactions.[3] Ensure the reaction mixture is adequately chilled before and during the addition of the oxidant.
-
Issue 2: Presence of Significant Side Products
Q: My product mixture contains impurities other than the starting material, leading to a low yield of E4P. How can I minimize these?
A: The formation of side products is often due to over-oxidation or non-selective reactions.
-
Possible Cause 1: Over-oxidation.
-
Troubleshooting Step: Using an excessive amount of lead tetraacetate or allowing the reaction to proceed for too long can lead to the cleavage of the desired E4P product into smaller molecules like D-glyceraldehyde 3-phosphate.[3] Carefully control the stoichiometry and monitor the reaction progress to quench it at the optimal time.
-
-
Possible Cause 2: Reaction Conditions.
Issue 3: Difficulty in Product Purification and Isolation
Q: I am struggling to separate D-Erythrose 4-phosphate from the reaction mixture, and my final yield after purification is very low. What can I do?
A: Purification is a critical step where significant product loss can occur. A multi-step approach is often necessary.
-
Possible Cause 1: Inefficient Separation from Unreacted G6P.
-
Troubleshooting Step: Anion-exchange chromatography is the method of choice for separating the negatively charged sugar phosphates. A Dowex 1-formate resin has been used successfully to separate E4P from the more highly charged G6P.[7] Careful selection of the elution gradient is key to achieving good resolution.
-
-
Possible Cause 2: Product Dimerization.
-
Troubleshooting Step: E4P can exist as both a monomer and a dimer, which may elute as separate peaks during ion-exchange chromatography. This can lead to confusion and apparent yield loss if only one peak is collected. Characterizing both peaks may be necessary.
-
-
Possible Cause 3: Co-precipitation of Lead Salts.
-
Troubleshooting Step: After the reaction, it is crucial to effectively remove lead salts. This is typically done by precipitation with a sulfate (B86663) source, followed by centrifugation. Ensure complete precipitation and careful removal of the supernatant containing the product.
-
-
Possible Cause 4: Product Instability.
Data Presentation
The following table summarizes the reactant stoichiometry and resulting product distribution from a well-established protocol for the synthesis of D-Erythrose 4-phosphate.
| Starting Material | Oxidant | Molar Ratio (Oxidant:Starting Material) | Product in Crude Mixture | Unreacted Starting Material | Final Isolated Yield (as Barium Salt) | Reference |
| D-Glucose 6-phosphate (1 mmole) | Lead Tetraacetate | 1.7 : 1 | ~0.77 mmole | ~0.20 mmole | 50% | Sieben, et al. (1966)[7] |
Experimental Protocols
Protocol: Synthesis of D-Erythrose 4-Phosphate via Lead Tetraacetate Oxidation of D-Glucose 6-Phosphate
This protocol is adapted from the improved preparative method described by Sieben, Perlin, and Simpson.[7]
Materials:
-
D-Glucose 6-phosphate (barium salt)
-
Sulfuric acid
-
Lead tetraacetate (Pb(OAc)₄)
-
Acetic acid
-
Propionic acid
-
Dowex 1-formate resin for chromatography
-
Barium acetate (B1210297)
-
Phenylhydrazine (B124118) hydrochloride
-
Sodium acetate
Procedure:
-
Preparation of Starting Material: Convert the barium salt of D-Glucose 6-phosphate (G6P) to the free acid by treating it with a stoichiometric amount of sulfuric acid in an aqueous solution. Remove the precipitated barium sulfate by centrifugation.
-
Oxidation Reaction:
-
Prepare a solution of the G6P free acid in a mixture of acetic acid and propionic acid.
-
Cool the solution in an ice bath.
-
Gradually add a solution of lead tetraacetate (1.7 mmoles per 1 mmole of G6P) in acetic acid to the cooled G6P solution while stirring.
-
Maintain the low temperature and continue stirring for the optimal reaction time as determined by preliminary experiments (monitoring the disappearance of G6P).
-
-
Quenching and Lead Removal:
-
Terminate the reaction by adding an excess of a reducing agent (e.g., ethylene (B1197577) glycol) to consume any remaining lead tetraacetate.
-
Add a saturated solution of barium acetate to precipitate the lead as lead sulfate and the phosphate-containing compounds as barium salts.
-
Centrifuge to collect the precipitate.
-
-
Purification by Ion-Exchange Chromatography:
-
Dissolve the barium salt precipitate in a suitable buffer and apply it to a column packed with Dowex 1-formate resin.
-
Wash the column to remove any uncharged species.
-
Elute the sugar phosphates using a formic acid or ammonium (B1175870) formate gradient. D-Erythrose 4-phosphate will elute before the more highly charged D-Glucose 6-phosphate.
-
Collect fractions and analyze them for the presence of E4P.
-
-
Isolation as a Hydrazone Derivative:
-
Pool the E4P-containing fractions.
-
Add phenylhydrazine hydrochloride and sodium acetate to form the phenylhydrazone derivative of E4P, which will precipitate.
-
Isolate the precipitate, which can then be converted to the barium salt for storage. This method resulted in a 50% overall yield.[7]
-
Visualizations
Caption: Workflow for the chemical synthesis of D-Erythrose 4-phosphate.
Caption: Troubleshooting decision tree for low E4P synthesis yields.
References
- 1. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Vanillin - Wikipedia [en.wikipedia.org]
- 6. 10. Lead tetra acetate | PDF [slideshare.net]
- 7. conductscience.com [conductscience.com]
- 8. bio-rad.com [bio-rad.com]
Resolving solubility issues with D-Erythrose 4-phosphate sodium salt.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of D-Erythrose 4-phosphate sodium salt for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound salt in water?
According to available data, the solubility of this compound salt in water is 50 mg/mL. This should result in a solution that is clear to slightly hazy and colorless to faintly yellow.
Q2: What is the proper storage condition for this compound salt?
This compound salt, in its solid powder form, should be stored at -20°C.[1] Once in solution, it is recommended to aliquot and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2]
Q3: What is the appearance of this compound salt?
It is a white to off-white powder.
Q4: In which biochemical pathways is D-Erythrose 4-phosphate an intermediate?
D-Erythrose 4-phosphate is an important intermediate in the pentose (B10789219) phosphate (B84403) pathway and in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.
Solubility Data
The following table summarizes the known solubility of this compound salt.
| Solvent | Concentration | Visual Observation | Reference |
| Water | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow |
Troubleshooting Guide
Q1: I've added this compound salt to water at the recommended concentration, but it's not dissolving completely. What should I do?
A1: If you are experiencing incomplete dissolution, please follow these steps:
-
Ensure Fresh Solvent: Use high-purity, deionized, and freshly filtered water to avoid contaminants that might affect solubility.
-
Gentle Warming: Warm the solution gently to 30-37°C. Do not overheat, as this may cause degradation of the phosphate ester.
-
Vortexing/Sonication: Vortex the solution for 1-2 minutes. If particles persist, brief sonication in a water bath (5-10 minutes) can help break up aggregates.
-
pH Adjustment: The salt form suggests that the pH of the solution could influence solubility. Although specific data is limited, adjusting the pH slightly towards neutral (pH 7.0-7.5) with dilute NaOH or HCl may improve solubility. Always check the pH compatibility with your downstream application.
Q2: My solution of this compound salt appears hazy or cloudy. Is this normal and how can I fix it?
A2: A "slightly hazy" appearance can be normal at 50 mg/mL. However, significant cloudiness may indicate an issue.
-
Confirm Concentration: Double-check your calculations to ensure you have not exceeded the 50 mg/mL solubility limit.
-
Centrifugation/Filtration: If a clear solution is required for your experiment, you can attempt to clarify it.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material. Carefully collect the supernatant.
-
Alternatively, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions. Be aware that this may slightly decrease the final concentration if some undissolved material is removed.
-
-
Investigate Potential Contamination: Haze could also be due to microbial growth if the solvent or container was not sterile. Using sterile technique and solvents is crucial.
Q3: How can I assess the stability of my this compound salt solution over time?
A3: Since phosphate esters can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures, it is important to handle solutions with care.
-
Storage: For long-term storage, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[2]
-
pH Monitoring: The pH of the solution can change over time due to hydrolysis, which releases phosphoric acid. Periodically checking the pH of a stored aliquot can be an indicator of degradation.
-
Functional Assays: The most reliable way to assess stability is to use the solution in a functional enzymatic assay where D-Erythrose 4-phosphate is a substrate. A decrease in activity over time would suggest degradation of the compound.
Experimental Protocols & Workflows
Protocol for Preparing an Aqueous Solution of this compound salt
-
Preparation: Bring the vial of this compound salt powder to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of powder in a sterile container.
-
Dissolution: Add the appropriate volume of high-purity, sterile water to reach the target concentration (e.g., for 50 mg/mL, add 1 mL of water to 50 mg of powder).
-
Mixing: Cap the container and vortex for 1-2 minutes. A magnetic stirrer at low speed can also be used.
-
Visual Inspection: Observe the solution for clarity. A clear to slightly hazy appearance is expected.
-
Clarification (if needed): If significant particulates are present, follow the centrifugation or filtration steps outlined in the troubleshooting guide.
-
Storage: Aliquot the solution into sterile, single-use tubes and store immediately at -20°C or -80°C.
Diagram: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound salt solutions.
Diagram: Troubleshooting Logic for Solubility Issues
Caption: Logical workflow for troubleshooting solubility problems.
References
Proper handling and storage protocols to prevent D-Erythrose 4-phosphate degradation.
Welcome to the Technical Support Center for D-Erythrose 4-Phosphate (E4P). This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of E4P in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to E4P stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for D-Erythrose 4-phosphate?
A1: D-Erythrose 4-phosphate is susceptible to degradation and should be stored under specific conditions to maintain its integrity. For the solid form, typically the sodium salt, long-term storage at -80°C is recommended, which can preserve the compound for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to store the solid compound under a dry, inert atmosphere, such as nitrogen, and away from moisture to prevent hydrolysis.[1]
Q2: How should I prepare and store D-Erythrose 4-phosphate stock solutions?
A2: To prepare a stock solution, dissolve the D-Erythrose 4-phosphate sodium salt in high-purity water. If using the solution for cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm filter.[1] Prepared stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the main degradation pathways for D-Erythrose 4-phosphate in solution?
A3: One of the primary concerns with D-Erythrose 4-phosphate in aqueous solutions is its propensity to dimerize.[2][3] This spontaneous dimerization can affect its availability and reactivity in enzymatic assays. Additionally, as a phosphorylated sugar, E4P is susceptible to both acid- and base-catalyzed hydrolysis of the phosphate (B84403) ester bond, particularly at extreme pH values and elevated temperatures. The aldehyde group also makes it reactive and prone to oxidation and other side reactions.
Q4: Which type of buffer is best for experiments involving D-Erythrose 4-phosphate?
A4: The choice of buffer can significantly impact the stability of E4P. Phosphate buffers are generally a good choice for experiments conducted around neutral pH (pH 6.5-7.5) as they mimic physiological conditions.[4] However, it's important to note that high concentrations of phosphate can sometimes inhibit certain enzymes.[4] Tris buffers are also commonly used in the pH range of 7.0-9.0.[4][5] An advantage of Tris is that it does not precipitate with common divalent cations like Ca²⁺ and Mg²⁺, which can be an issue with phosphate buffers.[5] However, the pH of Tris buffers is more sensitive to temperature changes.[5] The optimal buffer will depend on the specific requirements of your experimental system, including the enzyme being used and the required pH.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected enzyme activity in assays using E4P.
| Possible Cause | Troubleshooting Step |
| E4P Degradation | Ensure that the solid E4P has been stored correctly at -20°C (short-term) or -80°C (long-term) under a dry, inert atmosphere.[1] Prepare fresh stock solutions and aliquot them to avoid freeze-thaw cycles.[1] |
| E4P Dimerization | The spontaneous dimerization of E4P in aqueous solution can reduce the concentration of the active monomeric form.[2] Consider preparing the E4P solution fresh before each experiment. While difficult to reverse, understanding this phenomenon is key. |
| Incorrect Buffer Conditions | Verify the pH of your assay buffer. The optimal pH for your enzyme may be different from the optimal pH for E4P stability. If possible, perform a pH optimization experiment. Consider if components of your buffer (e.g., high phosphate concentration) could be inhibiting your enzyme.[4] |
| Presence of Interfering Substances | Some common lab reagents can interfere with enzymatic assays. For example, EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), and detergents like SDS (>0.2%) can inhibit enzymes.[6] Ensure your sample preparation does not introduce these inhibitors. |
| Improperly Thawed Reagents | Ensure all components of the assay, including the E4P solution and enzyme, are completely thawed and mixed gently before use.[6] |
Issue 2: Observing unexpected peaks or spots when analyzing E4P purity by chromatography (HPLC or TLC).
| Possible Cause | Troubleshooting Step |
| E4P Dimer | An additional peak or spot could correspond to the dimer of E4P.[2] Mass spectrometry can be used to confirm the identity of this species. |
| Degradation Products | Degradation due to improper storage or handling can lead to the formation of impurities. Review your storage and solution preparation protocols. |
| Contaminants in Commercial Preparation | Commercial preparations of E4P may contain impurities. It is advisable to check the purity of a new batch upon receipt using a suitable analytical method. |
| Sample Overloading on TLC Plate | Applying too concentrated a sample to a TLC plate can cause streaking and poor separation. Try diluting your sample before application.[7] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Salt
| Storage Form | Temperature | Duration | Atmosphere | Reference |
| Solid | -20°C | Up to 1 month | Dry, inert (e.g., Nitrogen) | [1] |
| Solid | -80°C | Up to 6 months | Dry, inert (e.g., Nitrogen) | [1] |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquoted, avoid freeze-thaw | [1] |
| Aqueous Stock Solution | -80°C | Up to 6 months | Aliquoted, avoid freeze-thaw | [1] |
Experimental Protocols
Protocol 1: Preparation of D-Erythrose 4-Phosphate Stock Solution (100 mM)
Materials:
-
This compound salt
-
Nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the solid this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound salt in a sterile container. The molecular weight of the sodium salt should be confirmed from the supplier's information.
-
Add the appropriate volume of nuclease-free water to achieve a final concentration of 100 mM.
-
Vortex gently until the solid is completely dissolved.
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Purity Assessment of D-Erythrose 4-Phosphate by Thin-Layer Chromatography (TLC)
This is a general protocol and may require optimization for specific applications.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase (e.g., a mixture of a polar organic solvent like ethanol (B145695) or isopropanol, a non-polar organic solvent like ethyl acetate, and an aqueous component, potentially with a small amount of acid or base to improve separation)
-
Visualization reagent (e.g., p-anisaldehyde stain, potassium permanganate (B83412) stain, or a phosphate-specific stain)
-
Heat gun
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Close the chamber and allow it to equilibrate.
-
Using a capillary tube, spot a small amount of the E4P solution (e.g., 1-5 µL of a 10 mg/mL solution) onto the baseline of the TLC plate, about 1 cm from the bottom.
-
Allow the spot to dry completely.
-
Place the TLC plate in the equilibrated developing chamber, ensuring the baseline is above the level of the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate completely using a heat gun in a fume hood.
-
Visualize the spots by dipping the plate in the chosen staining solution, followed by heating with a heat gun until the spots appear.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The presence of multiple spots indicates impurities.
Visualizations
Caption: Factors influencing D-Erythrose 4-phosphate stability.
Caption: Troubleshooting workflow for experiments with E4P.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Dimerization of erythrose 4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Difference Between Tris Buffer And Phosphate Buffer - News [hbynm.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. organomation.com [organomation.com]
Identifying and removing contaminants from D-Erythrose 4-phosphate preparations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Erythrose 4-phosphate (E4P). Our goal is to help you identify and remove contaminants from your E4P preparations, ensuring the accuracy and reliability of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification and analysis of D-Erythrose 4-phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercially available D-Erythrose 4-phosphate preparations?
A1: Commercially available D-Erythrose 4-phosphate (E4P) can contain several impurities. The most common contaminants arise from its synthesis, which often involves the oxidation of D-glucose 6-phosphate. These can include:
-
Unreacted starting material: D-glucose 6-phosphate may be present in the final product.
-
Side-products of the reaction: D-glyceraldehyde 3-phosphate can be formed as a byproduct.
-
Degradation products: E4P is not stable long-term, especially in solution, and can degrade.
-
Inorganic phosphate (B84403): Hydrolysis of the phosphate group can lead to the presence of free phosphate.
-
Dimeric form of E4P: E4P can exist in a monomeric and a dimeric form, with the dimer being less active in many enzymatic assays.[1]
Q2: My E4P solution shows two peaks on ion-exchange chromatography. What could be the reason?
A2: The presence of two peaks when analyzing E4P by ion-exchange chromatography is often attributed to the existence of both a monomeric and a dimeric form of E4P in aqueous solutions.[1] The dimer is a distinct chemical entity with different chromatographic properties from the monomer. The relative abundance of these two forms can be influenced by factors such as concentration, pH, and temperature of the solution.
Q3: How does the dimerization of E4P affect my experiments?
A3: The dimerization of E4P can have significant implications for your experiments:
-
Altered enzymatic activity: The dimeric form of E4P is often reported to be less active or inactive as a substrate for certain enzymes, such as transaldolase.[1] This can lead to an underestimation of the actual E4P concentration in your sample when using enzymatic assays.
-
Inaccurate quantification: If your analytical method does not separate the monomer and dimer, or if the detector response is different for the two forms, your quantification of the total E4P concentration may be inaccurate.
-
Chromatographic complexity: The presence of two forms complicates the interpretation of chromatograms and may require optimization of separation methods to resolve the two peaks.[1]
Q4: What are the recommended storage conditions for D-Erythrose 4-phosphate to minimize degradation and dimerization?
A4: To minimize degradation and dimerization, D-Erythrose 4-phosphate should be stored as a dry powder at -20°C.[2] For solutions, it is advisable to prepare them fresh before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and at a slightly acidic to neutral pH. Long-term storage of E4P in solution is generally not recommended due to its instability.
Troubleshooting Guide: Purification and Analysis
Problem 1: Low yield after purification of E4P by ion-exchange chromatography.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the mobile phase | Ensure the pH of your buffers is optimized for the separation of sugar phosphates. A slightly acidic pH is often used. |
| Inappropriate salt gradient | The salt concentration gradient may be too steep, causing co-elution of E4P with contaminants, or too shallow, leading to broad peaks and low recovery. Optimize the gradient to achieve good separation and efficient elution. |
| Degradation of E4P during the process | Minimize the time the E4P is in solution and keep the temperature low throughout the purification process to reduce degradation. |
| Irreversible binding to the column | The column may be fouled with precipitated material. Clean the column according to the manufacturer's instructions. |
Problem 2: Inconsistent results in the enzymatic quantification of E4P.
| Possible Cause | Troubleshooting Step |
| Presence of the E4P dimer | The dimeric form of E4P may not be recognized by the enzyme, leading to an underestimation of the total E4P concentration. Consider a pre-treatment step (e.g., gentle heating) to try and dissociate the dimer, though this may also risk degradation. Alternatively, use an analytical method like HPLC that can separate and quantify both forms. |
| Enzyme inhibition | Contaminants in the E4P preparation or other components in the reaction mixture may be inhibiting the enzyme. Purify the E4P sample prior to the assay. |
| Incorrect buffer conditions | Ensure the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for the enzyme's activity. |
| Enzyme instability | Prepare the enzyme solution fresh and keep it on ice. |
Problem 3: Poor peak shape or resolution in HPLC analysis of E4P.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | The separation of highly polar compounds like sugar phosphates can be challenging. Consider using a hydrophilic interaction liquid chromatography (HILIC) column or an ion-exchange column. Optimize the mobile phase composition, including the organic solvent content and buffer concentration. |
| Matrix effects from the sample | The sample matrix may interfere with the chromatography. Implement a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis. |
| Column degradation | The column performance may have deteriorated. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Dimerization of E4P | The presence of both monomer and dimer can lead to complex chromatograms. Optimize the chromatographic conditions to separate the two forms. |
Quantitative Data on E4P Preparations
The following tables provide a summary of quantitative data related to the purity and analysis of D-Erythrose 4-phosphate.
Table 1: Purity of Commercial D-Erythrose 4-Phosphate Preparations
| Supplier | Reported Purity (%) | Analytical Method | Common Impurities Noted |
| Sigma-Aldrich | ≥50% | TLC | Not specified[2] |
| Hypothetical Data 1 | >90% | HPLC | Glucose 6-phosphate, Inorganic phosphate |
| Hypothetical Data 2 | ~85% (monomer) | Enzymatic Assay | Dimer, Glyceraldehyde 3-phosphate |
Note: Data from hypothetical examples are for illustrative purposes and should be confirmed with specific product information.
Table 2: Efficiency of Ion-Exchange Chromatography for E4P Purification
| Starting Material | Purification Method | Recovery (%) | Final Purity (%) | Reference |
| Crude E4P synthesis mixture | Dowex 1-formate chromatography | ~50% (as barium salt of hydrazone) | Not specified | [3] |
| Hypothetical Data | Anion-exchange FPLC | 70-85% | >95% (monomer) | - |
Note: Recovery and purity can vary significantly based on the specific conditions and the nature of the starting material.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and purification of D-Erythrose 4-phosphate.
Protocol 1: Ion-Exchange Chromatography for E4P Purification
This protocol is a general guideline for the purification of E4P from a crude synthesis mixture using anion-exchange chromatography.
Materials:
-
Anion-exchange column (e.g., Dowex 1x8, formate (B1220265) form)
-
Crude E4P sample
-
Formic acid solutions (e.g., 0.1 M to 2 M)
-
Ammonium (B1175870) formate solutions (for gradient elution)
-
Fraction collector
-
Method for E4P detection (e.g., enzymatic assay or colorimetric method)
Procedure:
-
Column Preparation: Pack the anion-exchange resin into a suitable column and wash it extensively with deionized water. Equilibrate the column with the starting buffer (e.g., 0.1 M formic acid) until the pH and conductivity of the eluate are stable.
-
Sample Loading: Adjust the pH of the crude E4P sample to be compatible with the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound contaminants.
-
Elution: Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0 to 1 M ammonium formate in 0.1 M formic acid).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis of Fractions: Analyze the collected fractions for the presence of E4P using a suitable detection method. Pool the fractions containing the purified E4P.
-
Desalting: Remove the salt from the pooled fractions by a suitable method such as gel filtration or lyophilization if the salt interferes with downstream applications.
Protocol 2: HPLC Analysis of E4P
This protocol describes a general method for the analysis of E4P using High-Performance Liquid Chromatography (HPLC) with a HILIC column.
Materials:
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ammonium formate or ammonium acetate (B1210297) buffer
-
E4P standard and sample solutions
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. For a HILIC separation, a typical mobile phase A would be a high concentration of acetonitrile with a small amount of aqueous buffer (e.g., 90:10 ACN:10 mM ammonium formate, pH 3), and mobile phase B would be a lower concentration of acetonitrile in the same buffer (e.g., 50:50 ACN:10 mM ammonium formate, pH 3).
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.
-
Sample Injection: Inject a known volume of the E4P standard or sample solution.
-
Chromatographic Separation: Run a gradient elution, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the polar analytes.
-
Detection: Detect the eluting compounds using the chosen detector.
-
Data Analysis: Identify and quantify the E4P peak by comparing its retention time and peak area to that of the E4P standard.
Protocol 3: Enzymatic Quantification of E4P
This protocol is based on a coupled enzyme assay using transaldolase.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Transaldolase enzyme
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (G3PDH)
-
NADH
-
Fructose 6-phosphate (F6P)
-
Buffer solution (e.g., triethanolamine (B1662121) buffer, pH 7.6)
-
E4P standard and sample solutions
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, NADH, F6P, TPI, and G3PDH.
-
Background Measurement: Start the reaction by adding the E4P sample or standard and monitor the decrease in absorbance at 340 nm due to the oxidation of NADH. This will account for any contaminating glyceraldehyde 3-phosphate in the sample.
-
E4P Quantification: Once the background reaction is complete, add transaldolase to the cuvette. The transaldolase will react with E4P and F6P to produce glyceraldehyde 3-phosphate, which will then be consumed in the coupled enzyme system, leading to a further decrease in NADH absorbance.
-
Calculation: The amount of E4P in the sample is proportional to the decrease in absorbance at 340 nm after the addition of transaldolase. Calculate the concentration of E4P by comparing the change in absorbance to a standard curve generated with known concentrations of E4P.
Visualizations
The following diagrams illustrate key workflows for identifying and removing contaminants from D-Erythrose 4-phosphate preparations.
Caption: Workflow for the identification of contaminants in E4P preparations.
Caption: Workflow for the purification of E4P using ion-exchange chromatography.
Caption: Logical workflow for addressing issues related to E4P dimerization.
References
Technical Support Center: Troubleshooting Low Enzyme Kinetics with D-Erythrose 4-Phosphate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays using D-Erythrose 4-phosphate (E4P) as a substrate.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is significantly lower than expected. What are the most common causes?
A1: Low enzyme activity with E4P as a substrate can stem from several factors. The most common culprits include:
-
Substrate Quality and Stability: D-Erythrose 4-phosphate can be unstable, and its purity can vary between batches. Degradation of E4P can lead to the formation of inhibitors or a lower effective substrate concentration.
-
Enzyme Purity and Activity: The enzyme preparation may have low specific activity, or it may have been inactivated during storage or handling.
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition can significantly reduce enzyme velocity.
-
Presence of Inhibitors: Contaminants in the E4P stock, buffer components, or the enzyme preparation itself can inhibit the enzyme.
-
Substrate-Specific Issues: For some enzymes, like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, E4P can act as a deactivator in the absence of the co-substrate phosphoenolpyruvate (B93156) (PEP).[1]
Q2: How can I assess the quality and concentration of my D-Erythrose 4-phosphate solution?
A2: It is crucial to verify the concentration and purity of your E4P solution. You can use methods such as:
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of E4P and identify any degradation products.
-
Enzymatic Assay with a Control Enzyme: Use a well-characterized enzyme known to efficiently utilize E4P to determine the effective concentration of the substrate in your stock solution.
-
Mass Spectrometry: This technique can confirm the molecular weight of E4P and help identify any contaminants.[2]
Q3: What are the optimal storage conditions for D-Erythrose 4-phosphate?
A3: D-Erythrose 4-phosphate solutions are best stored at -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the molecule.[3][4][5][6] It is advisable to prepare fresh solutions from a powder stock when encountering persistent issues.
Q4: Are there known inhibitors for enzymes that utilize D-Erythrose 4-phosphate?
A4: Yes, several compounds can inhibit enzymes that use E4P. For example:
-
Transketolase Inhibitors: Oxythiamine and N3-pyridyl thiamine (B1217682) (N3PT) are known inhibitors of transketolase.[7]
-
DAHP Synthase Inhibitors: Tyrosine can act as a competitive inhibitor with respect to E4P for some DAHP synthase enzymes.[1] Inorganic phosphate (B84403) can also be an inhibitor.[1]
-
Shikimate Pathway Inhibitors: Various compounds have been identified as inhibitors of enzymes in the shikimate pathway, which utilizes E4P in its first step.[8]
Troubleshooting Guides
Issue 1: No or Very Low Enzyme Activity
This guide provides a systematic approach to diagnosing and resolving a complete or near-complete loss of enzyme activity.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting complete loss of enzyme activity.
Detailed Steps:
-
Verify Reagent Integrity:
-
D-Erythrose 4-Phosphate: Prepare a fresh solution from a new vial of powdered E4P. E4P solutions can degrade over time, even when stored frozen.
-
Enzyme: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot of the enzyme.
-
Buffers and Cofactors: Prepare all buffers and cofactor solutions fresh to rule out degradation or contamination.
-
-
Review Assay Protocol:
-
Double-check all calculations for reagent concentrations.
-
Confirm the correct volumes and order of addition of all components. For DAHP synthase, it is critical to add phosphoenolpyruvate (PEP) before E4P to prevent enzyme deactivation.[1]
-
Verify the settings on your spectrophotometer or plate reader, including wavelength and temperature.
-
-
Run Control Experiments:
-
Positive Control: If possible, use a different batch of enzyme that is known to be active.
-
Negative Control: A reaction mixture without the enzyme should show no product formation, confirming that the observed signal is enzyme-dependent.
-
-
Investigate the Enzyme:
-
Purity: Run an SDS-PAGE gel to check the purity of your enzyme preparation.
-
Activity with another substrate: If your enzyme can utilize other substrates, test its activity with one of them to confirm its viability.
-
-
Investigate D-Erythrose 4-Phosphate:
-
If possible, obtain E4P from a different supplier or a different lot number.
-
Consider having the purity of your E4P stock analyzed by a core facility.
-
Issue 2: Low but Measurable Enzyme Activity
This guide focuses on optimizing your assay to achieve the expected level of enzyme activity.
Optimization Workflow
Caption: A workflow for optimizing assay conditions to improve enzyme kinetics.
Detailed Steps:
-
Optimize pH: The optimal pH for enzymes using E4P can be narrow. Test a range of pH values in small increments (e.g., 0.2 pH units) around the literature-reported optimum.
-
Optimize Temperature: Determine the optimal temperature for your enzyme by performing the assay at a range of temperatures.
-
Titrate Enzyme Concentration: To ensure your assay is in the linear range, perform the reaction with varying concentrations of your enzyme. The reaction rate should be directly proportional to the enzyme concentration.
-
Titrate D-Erythrose 4-Phosphate Concentration: To determine the Michaelis constant (Km) for E4P, measure the initial reaction velocity at various E4P concentrations. For routine assays, use an E4P concentration that is at least 5-10 times the Km to ensure the enzyme is saturated.
-
Check Cofactor and Co-substrate Concentrations: Many enzymes require cofactors (e.g., Mg2+, Mn2+) or have additional substrates (e.g., PEP for DAHP synthase). Titrate the concentrations of these components to ensure they are not limiting the reaction rate.
Quantitative Data Summary
The following tables provide a summary of key kinetic parameters for some enzymes that utilize D-Erythrose 4-phosphate. Note that optimal conditions can vary depending on the specific enzyme source and assay conditions.
Table 1: Kinetic Parameters for Transaldolase
| Enzyme Source | Temperature (°C) | Optimal pH | Km for E4P (µM) | Vmax (µmol/min/mg) |
| Methanocaldococcus jannaschii | 25 | 7.0 - 8.5 | 15.6 ± 2.8 | 1.0 ± 0.2 |
| Methanocaldococcus jannaschii | 50 | 7.0 - 8.5 | 27.8 ± 4.3 | 12.0 ± 0.5 |
| Normal Rat Liver | - | ~6.9 - 7.2 | 130 | - |
| Hepatoma 3924A | - | ~6.9 - 7.2 | 170 | - |
Table 2: Kinetic Parameters for DAHP Synthase
| Enzyme Source | Metal Cofactor | Optimal pH | Km for E4P (µM) | Inhibition |
| Escherichia coli (tyrosine-sensitive) | Mn2+, Fe2+, Co2+, Zn2+, Cu2+, Ca2+ | ~6.3 - 7.0 | - | Competitive by Tyrosine (>10 µM)[1] |
| Thermotoga maritima | - | 6.3 (at 60°C) | - | - |
| Arabidopsis thaliana (DAHPS1, 2, 3) | - | - | - | Feedback inhibition by Tyrosine |
Note: Kinetic data for transketolase with E4P is less commonly reported in a standardized format. It is recommended to determine the Km for your specific enzyme and conditions experimentally.
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Transaldolase Activity
This protocol is adapted from a standard method and measures the production of glyceraldehyde-3-phosphate (G3P), which is then converted in a coupled reaction leading to the oxidation of NADH.
Materials:
-
Glycylglycine (B550881) buffer (250 mM, pH 7.7 at 25°C)
-
D-Erythrose 4-phosphate (E4P) solution (100 mM)
-
D-Fructose 6-phosphate (F6P) solution (200 mM)
-
Magnesium chloride (MgCl2) solution (300 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution (2.6 mM in glycylglycine buffer)
-
α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme solution (0.1 mg/mL)
-
Transaldolase enzyme preparation
-
Deionized water
Procedure:
-
Prepare the Reaction Mixture: In a 3 mL cuvette, combine the following reagents to the indicated final concentrations:
-
67 mM Glycylglycine buffer
-
2 mM D-Erythrose 4-phosphate
-
6.7 mM D-Fructose 6-phosphate
-
15 mM Magnesium chloride
-
0.13 mM NADH
-
0.01 mg α-GDH/TPI
-
-
Equilibrate: Incubate the reaction mixture at 25°C for 5-10 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the Reaction: Add 0.025 - 0.050 units of the transaldolase enzyme preparation to the cuvette and mix thoroughly by inversion.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate Activity: The rate of NADH oxidation is proportional to the transaldolase activity. One unit of transaldolase is defined as the amount of enzyme that produces 1.0 µmole of G3P from F6P per minute under these conditions.
Protocol 2: Discontinuous Colorimetric Assay for DAHP Synthase Activity
This assay measures the amount of DAHP produced over a fixed time period.
Materials:
-
Potassium phosphate buffer (0.2 M, pH 7.0)
-
Phosphoenolpyruvate (PEP) solution (10 mM)
-
D-Erythrose 4-phosphate (E4P) solution (5 mM)
-
DAHP synthase enzyme preparation
-
Trichloroacetic acid (TCA) (10%)
-
Periodic acid solution (0.2 M in 9 M H3PO4)
-
Sodium arsenite solution (2% in 0.5 M H2SO4)
-
Thiobarbituric acid solution (0.6% in 0.5 M sodium sulfate, pH 7.0)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine 50 µL of 0.2 M potassium phosphate buffer (pH 7.0), 10 µL of 10 mM PEP, and 10 µL of 5 mM E4P.
-
Initiate the Reaction: Add an appropriate amount of DAHP synthase enzyme to the reaction mixture to a final volume of 100 µL.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the Reaction: Terminate the reaction by adding 100 µL of 10% TCA.
-
Develop Color:
-
Add 50 µL of periodic acid solution and incubate at 37°C for 30 minutes.
-
Add 200 µL of sodium arsenite solution and mix until the yellow color disappears.
-
Add 1 mL of thiobarbituric acid solution and heat at 100°C for 15 minutes.
-
-
Extract Chromophore: After cooling, add 1 mL of cyclohexanone and vortex to extract the colored product.
-
Measure Absorbance: Centrifuge to separate the phases and measure the absorbance of the organic (upper) phase at 549 nm.
-
Quantify: Use a standard curve of known DAHP concentrations to determine the amount of product formed.
Signaling Pathways and Logical Relationships
Caption: Role of D-Erythrose 4-phosphate in the Shikimate Pathway.
References
- 1. DAHP synthase - Wikipedia [en.wikipedia.org]
- 2. analysisforge.com [analysisforge.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of Transketolase from Mycobacterium tuberculosis Targeted towards both the Diphosphate Binding Site and an Adjacent Hydrophobic Subsite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Erythrose 4-Phosphate Sodium Salt Purity Analysis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of D-Erythrose 4-phosphate sodium salt using Thin Layer Chromatography (TLC). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound salt.
| Problem | Potential Cause | Recommended Solution |
| Spot Streaking or Elongation | 1. Sample Overload: Applying too much sample to the TLC plate. 2. Inappropriate Solvent System: The solvent system may not be suitable for the highly polar nature of the compound. 3. Compound Degradation: The compound may be degrading on the silica (B1680970) plate. 4. Presence of Salts: High salt concentration in the sample. | 1. Dilute the sample solution and apply a smaller volume to the plate. 2. Modify the mobile phase. For highly polar compounds, consider adding a small percentage of acid (e.g., formic acid) or base (e.g., triethylamine (B128534) or ammonia) to the eluent. A common starting point for sugar phosphates is a solvent system containing an alcohol, an organic acid, and water. 3. Perform a 2D TLC to check for on-plate degradation. If degradation is observed, consider using a different stationary phase or deactivating the silica plate. 4. If possible, desalt the sample prior to TLC analysis. |
| No Spots Observed | 1. Insufficient Sample Concentration: The amount of compound spotted is below the detection limit of the visualization method. 2. Compound is Not UV-Active: D-Erythrose 4-phosphate is not expected to be strongly UV-active. 3. Ineffective Visualization Reagent: The chosen stain may not react with the compound. 4. Compound Volatility: Although unlikely for this compound, volatile substances can evaporate from the plate. | 1. Spot the sample multiple times at the same origin, allowing the solvent to dry between applications. 2. Use a chemical stain for visualization instead of relying on UV light. 3. Employ a phosphate-specific stain like ammonium (B1175870) molybdate (B1676688) or a sugar-specific stain like p-anisaldehyde. 4. Ensure the plate is visualized promptly after development. |
| Unexpected Spots | 1. Impurities in the Sample: The sample may contain impurities from the synthesis or degradation. Common impurities could include inorganic phosphates (ortho-, pyro-, polyphosphates) or related sugars. 2. Dimerization: Erythrose 4-phosphate has been reported to form dimers in aqueous solutions, which would appear as a separate spot. 3. Contamination: Contamination from handling or from the solvents. | 1. Compare the TLC profile with a known standard if available. The relative Rf values of inorganic phosphates are typically higher than sugar phosphates in polar solvent systems. 2. The presence of a second, less polar spot could indicate the dimer. 3. Ensure clean handling procedures and use high-purity solvents. |
| Spots Remain at the Baseline (Low Rf) | 1. Insufficiently Polar Mobile Phase: The eluent is not polar enough to move the highly polar D-Erythrose 4-phosphate up the plate. | 1. Increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the polar solvent (e.g., water, methanol) or by adding modifiers like acetic acid or ammonia. |
| Spots are Too High on the Plate (High Rf) | 1. Excessively Polar Mobile Phase: The eluent is too polar, causing the compound to travel with the solvent front. | 1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial this compound salt?
A1: The purity of commercially available this compound salt can vary. Some suppliers offer grades with a purity of ≥98%, while others specify a purity of ≥50% as determined by TLC. It is crucial to verify the purity of each batch for your specific application.
Q2: What are the common impurities in this compound salt?
A2: Potential impurities can arise from the synthetic route or degradation. These may include:
-
Inorganic phosphates: Orthophosphate, pyrophosphate, and other polyphosphates.
-
Related sugars and sugar phosphates: Unreacted starting materials or by-products from the synthesis.
-
Dimers: D-Erythrose 4-phosphate can form dimers in aqueous solutions.
Q3: Can I use UV light to visualize D-Erythrose 4-phosphate on a TLC plate?
A3: D-Erythrose 4-phosphate does not possess a strong chromophore, so visualization under UV light is generally not effective. Chemical staining is the recommended method for detection.
Q4: What is a suitable positive control for the TLC analysis?
A4: If a certified reference standard of D-Erythrose 4-phosphate is not available, a well-characterized in-house sample can be used as a positive control. For checking the staining procedure, a solution of inorganic phosphate (B84403) (for phosphate stains) or a common sugar like glucose (for sugar stains) can be used.
Experimental Protocol: TLC Analysis of this compound Salt
This protocol provides a general procedure for the TLC analysis. Optimization of the mobile phase may be required depending on the specific TLC plates and laboratory conditions.
1. Materials:
-
TLC plates: Silica gel 60 F254
-
This compound salt sample
-
Reference standard (if available)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents for mobile phase (e.g., n-propanol, ethyl acetate, water, ammonium hydroxide)
-
Visualization reagent (e.g., ammonium molybdate solution or p-anisaldehyde solution)
-
Heat gun or oven
2. Sample Preparation:
-
Prepare a solution of the this compound salt in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of approximately 1-5 mg/mL.
3. TLC Plate Preparation and Spotting:
-
With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, carefully spot a small volume (1-2 µL) of the sample solution onto the starting line.
-
Allow the solvent to evaporate completely before proceeding.
4. Mobile Phase Preparation and Development:
-
Prepare a suitable mobile phase. A recommended starting system for sugar phosphates is a mixture of n-propanol:ethyl acetate:water:25% ammonium hydroxide (B78521) (5:1:3:1, v/v/v/v) .
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
5. Visualization:
-
Ammonium Molybdate Stain (for phosphates):
-
Prepare the stain by dissolving 1 g of ammonium molybdate in 10 mL of 10% sulfuric acid.
-
Spray the dried TLC plate with the ammonium molybdate solution.
-
Gently heat the plate with a heat gun or in an oven at 100-110°C for 5-10 minutes.
-
Phosphate-containing compounds will appear as blue-green spots.
-
-
p-Anisaldehyde Stain (for sugars):
-
Prepare the stain by mixing 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Spray the dried TLC plate with the p-anisaldehyde solution.
-
Heat the plate with a heat gun or in an oven at 100-110°C until colored spots appear.
-
Sugars typically yield spots of varying colors (e.g., green, blue, violet).
-
6. Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.
Data Presentation
The following table summarizes recommended solvent systems and visualization reagents for the TLC analysis of this compound salt.
| Mobile Phase Composition (v/v/v/v) | Visualization Reagent | Expected Observations | Notes |
| n-propanol:ethyl acetate:water:25% NH4OH (5:1:3:1) | Ammonium Molybdate | D-Erythrose 4-phosphate and other phosphate-containing impurities will appear as blue-green spots. | Good starting system for separating polar sugar phosphates. |
| Isopropanol:water:acetic acid (3:1:1) | p-Anisaldehyde | D-Erythrose 4-phosphate and other sugar-based impurities will appear as colored spots. | Useful for differentiating between different sugar species. |
Experimental Workflow
Validation & Comparative
A Comparative Analysis of the Enzymatic Activity of D-Erythrose 4-Phosphate and its Deoxy Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic activity of D-Erythrose 4-phosphate (E4P), a key intermediate in central metabolism, and its deoxy analogs. E4P is a critical substrate for several enzymes, playing a pivotal role in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. Understanding how modifications to the E4P structure, such as the removal of a hydroxyl group to form a deoxy analog, affect its interaction with enzymes is crucial for drug development and metabolic engineering.
Quantitative Comparison of Enzymatic Activity
Direct comparative kinetic studies on D-Erythrose 4-phosphate and its deoxy analogs are limited in publicly available literature. However, we can compile and compare the kinetic parameters of enzymes that utilize E4P and related substrates. The following table summarizes the available data for Escherichia coli D-Erythrose 4-phosphate dehydrogenase (E4PDH), a key enzyme in vitamin B6 biosynthesis. For comparative context, data for the activity of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with E4P is also included.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |
| E. coli D-Erythrose 4-phosphate Dehydrogenase (E4PDH) | D-Erythrose 4-phosphate | 0.96 | 200 | [1] |
| E. coli D-Erythrose 4-phosphate Dehydrogenase (E4PDH) | D-Erythrose 4-phosphate | 0.51 | - | [2] |
| E. coli Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | D-Erythrose 4-phosphate | - | 0.1 (oxidation rate) | [3][4] |
| E. coli D-Erythrose 4-phosphate Dehydrogenase (E4PDH) | Glyceraldehyde 3-phosphate | 1.1 | 0.12 (oxidation rate) | [2][4] |
Key Signaling Pathways Involving D-Erythrose 4-Phosphate
D-Erythrose 4-phosphate is a central metabolite that links the pentose phosphate pathway with the shikimate pathway.
Pentose Phosphate Pathway
The pentose phosphate pathway is a fundamental metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose 5-phosphate. E4P is an intermediate in the non-oxidative phase of this pathway, where it is interconverted with other sugar phosphates by the enzymes transketolase and transaldolase.
Caption: The role of D-Erythrose 4-phosphate in the Pentose Phosphate Pathway.
Shikimate Pathway
D-Erythrose 4-phosphate is a direct precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants. The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.
Caption: D-Erythrose 4-phosphate as a precursor in the Shikimate Pathway.
Experimental Protocols
Enzymatic Assay for D-Erythrose 4-phosphate Dehydrogenase (E4PDH)
This protocol is adapted from the method described by Zhao et al. (1995) for the characterization of E. coli E4PDH.
Principle: The activity of E4PDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm. The increase in absorbance at this wavelength is directly proportional to the rate of E4P oxidation.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6
-
D-Erythrose 4-phosphate (E4P) solution (Substrate)
-
NAD⁺ solution
-
Purified E4PDH enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NAD⁺ at the desired concentration.
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a known concentration of the E4P solution.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of E4P while keeping the NAD⁺ concentration constant (and vice versa).
-
The data is then fitted to the Michaelis-Menten equation.
Coupled Enzymatic Assay for Transketolase
Principle: The activity of transketolase is measured in a coupled assay system. Transketolase catalyzes the conversion of a ketose donor (e.g., xylulose 5-phosphate) and an aldose acceptor (e.g., ribose 5-phosphate) to produce glyceraldehyde 3-phosphate (GAP) and sedoheptulose (B1238255) 7-phosphate. The production of GAP is then coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase, which can be monitored as a decrease in absorbance at 340 nm. When E4P is used as the aldose acceptor with xylulose 5-phosphate as the donor, the products are fructose (B13574) 6-phosphate and GAP.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Xylulose 5-phosphate (X5P) solution (Ketose donor)
-
D-Erythrose 4-phosphate (E4P) solution (Aldose acceptor)
-
Thiamine pyrophosphate (TPP) solution (Cofactor)
-
MgCl₂ solution (Cofactor)
-
NADH solution
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)
-
Purified transketolase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, TPP, MgCl₂, NADH, and the coupling enzymes.
-
Add the transketolase enzyme and incubate for a few minutes.
-
Initiate the reaction by adding the substrates, X5P and E4P.
-
Monitor the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the transketolase activity.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the enzymatic activity of D-Erythrose 4-phosphate and its deoxy analogs.
Caption: General workflow for comparative enzyme kinetics studies.
Discussion and Future Directions
The available data underscores the high substrate specificity of enzymes that metabolize D-Erythrose 4-phosphate. The significant decrease in activity observed with even structurally similar substrates like glyceraldehyde 3-phosphate for E4PDH suggests that the precise arrangement of hydroxyl groups on the E4P molecule is critical for optimal binding and catalysis.
While direct comparative kinetic data for deoxy-E4P analogs is currently lacking in the literature, it can be hypothesized that the removal of a hydroxyl group would significantly impact enzymatic activity. The hydroxyl groups of sugar phosphates are known to form crucial hydrogen bonds within the active sites of enzymes, contributing to substrate recognition and positioning for catalysis. The absence of such an interaction in a deoxy analog would likely lead to a higher Km (lower binding affinity) and a lower kcat (reduced catalytic efficiency).
For transketolase, which is known to have a broader substrate scope, it has been shown to accept some deoxy sugars as substrates. However, the efficiency of these reactions compared to its natural substrates like E4P needs to be quantitatively assessed.
Future research should focus on synthesizing stable deoxy analogs of D-Erythrose 4-phosphate and performing detailed kinetic studies with key enzymes such as E4PDH and transketolase. Such studies would provide invaluable data for understanding the structure-function relationships of these enzymes and could guide the rational design of specific inhibitors for therapeutic applications or for the engineering of novel metabolic pathways.
References
- 1. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Buy D-Erythrose 4-phosphate | 585-18-2 [smolecule.com]
- 4. Comparative enzymatic properties of GapB-encoded erythrose-4-phosphate dehydrogenase of Escherichia coli and phosphorylating glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Substrates: D-Erythrose 4-Phosphate vs. Phosphoenolpyruvate in the Shikimate Pathway's Gateway
A comprehensive kinetic comparison of the two initial substrates for 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the gatekeeper enzyme of the shikimate pathway, reveals distinct enzymatic affinities and regulatory nuances critical for aromatic amino acid biosynthesis. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their kinetic parameters, the experimental protocols for their determination, and a visual representation of the pathway and experimental workflows.
The shikimate pathway, essential for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, is a key target for the development of herbicides and antimicrobial agents. The first committed step of this pathway is the condensation of D-Erythrose 4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP) to form DAHP, a reaction catalyzed by DAHP synthase. The efficiency of this reaction is paramount in controlling the carbon flux into the pathway. Understanding the kinetic interplay between E4P and PEP with DAHP synthase is therefore fundamental for both basic research and applied biotechnology.
Kinetic Parameters at a Glance: A Comparative Table
The following table summarizes the key kinetic parameters for DAHP synthase with respect to its substrates, D-Erythrose 4-phosphate and phosphoenolpyruvate, across different organisms. These values highlight the varying affinities and catalytic efficiencies of the enzyme isozymes.
| Organism | Isozyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | Allosteric Inhibitor |
| Escherichia coli | AroF | PEP | - | - | 30-40 | Tyrosine |
| E4P | 500 | - | ||||
| AroG | PEP | - | - | - | Phenylalanine | |
| E4P | - | - | ||||
| AroH | PEP | - | - | - | Tryptophan | |
| E4P | - | - | ||||
| Saccharomyces cerevisiae | Aro3p | PEP | - | - | - | Phenylalanine |
| E4P | - | - | ||||
| Aro4p | PEP | 125 | 6 | - | Tyrosine | |
| E4P | 500 | |||||
| Arabidopsis thaliana | DHS1 | PEP | - | - | - | - |
| E4P | - | - | ||||
| DHS2 | PEP | - | - | - | - | |
| E4P | - | - | ||||
| DHS3 | PEP | - | - | - | - | |
| E4P | - | - |
Note: A hyphen (-) indicates that the specific value was not available in the cited literature. The V_max_ for E. coli AroF is reported as a range of specific activity.
Visualizing the Shikimate Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and the methods used to study these kinetics, the following diagrams were generated using Graphviz.
In-Depth Experimental Protocols
The kinetic parameters presented in this guide are typically determined using one of two primary assay types: a continuous spectrophotometric assay or a discontinuous colorimetric assay.
Continuous Spectrophotometric Assay
This method is favored for its real-time monitoring of the reaction. It relies on the decrease in absorbance at 232 nm as the double bond of PEP is consumed during its condensation with E4P.
Materials:
-
Purified DAHP synthase
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Phosphoenolpyruvate (PEP) stock solution
-
D-Erythrose 4-phosphate (E4P) stock solution
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring at 232 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and a fixed, saturating concentration of one substrate (e.g., E4P).
-
Add varying concentrations of the other substrate (PEP) to a series of cuvettes.
-
Pre-incubate the cuvettes at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified DAHP synthase to each cuvette.
-
Immediately begin monitoring the decrease in absorbance at 232 nm over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₂₃₂ for PEP is approximately 2.8 x 10³ M⁻¹cm⁻¹).
-
Repeat the experiment by varying the concentration of E4P while keeping the PEP concentration fixed and saturating.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_) can be calculated by dividing V_max_ by the enzyme concentration.
Discontinuous Periodate-Thiobarbituric Acid (TBA) Assay
This colorimetric method measures the amount of DAHP produced after a fixed reaction time. The reaction is stopped, and the DAHP is then chemically converted to a colored product that can be quantified.
Materials:
-
Purified DAHP synthase
-
Potassium phosphate buffer (pH 7.0)
-
PEP and E4P stock solutions
-
Trichloroacetic acid (TCA) solution
-
Sodium periodate (B1199274) solution
-
Sodium arsenite solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer capable of measuring at 549 nm
Procedure:
-
Set up a series of reaction tubes containing potassium phosphate buffer, a fixed concentration of one substrate, and varying concentrations of the other substrate.
-
Pre-incubate the tubes at a constant temperature (e.g., 37°C).
-
Initiate the reactions by adding DAHP synthase.
-
After a specific time interval (e.g., 10 minutes), stop the reactions by adding TCA.
-
To each tube, add sodium periodate and incubate to oxidize the DAHP.
-
Add sodium arsenite to quench the excess periodate.
-
Add TBA solution and heat the tubes (e.g., at 100°C for 15 minutes) to develop a pink-colored chromophore.
-
Cool the tubes and measure the absorbance at 549 nm.
-
Create a standard curve using known concentrations of DAHP to determine the amount of product formed in each reaction.
-
Calculate the initial velocities and determine the kinetic parameters as described for the continuous assay.
Comparative Analysis and Implications
The kinetic data reveal that for the characterized DAHP synthase isozymes, the Michaelis constant (K_m_) for E4P is generally higher than for PEP, suggesting a lower affinity of the enzyme for E4P. For instance, the tyrosine-sensitive Aro4p from Saccharomyces cerevisiae exhibits a K_m_ of 500 µM for E4P, which is four times higher than its K_m_ for PEP (125 µM).[1] This difference in affinity can have significant implications for the regulation of the shikimate pathway, particularly under conditions where the availability of E4P, derived from the pentose (B10789219) phosphate pathway, might be limiting.
The allosteric regulation of DAHP synthase by the end-products of the pathway adds another layer of complexity. In E. coli, the three isozymes—AroF, AroG, and AroH—are feedback-inhibited by tyrosine, phenylalanine, and tryptophan, respectively.[2] Similarly, in S. cerevisiae, Aro4p is inhibited by tyrosine, while Aro3p is inhibited by phenylalanine.[3] This differential regulation allows for fine-tuning of the carbon flow into the shikimate pathway based on the cellular demand for specific aromatic amino acids.
For researchers in drug development, the kinetic differences between microbial and plant DAHP synthases, as well as the unique regulatory mechanisms, present opportunities for the design of selective inhibitors. A thorough understanding of the kinetic behavior of both PEP and E4P is crucial for developing potent and specific herbicides or antimicrobial agents that target this essential metabolic pathway.
References
Comparative Analysis of Alternative Substrates for 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of alternative substrates for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, a key enzyme in the shikimate pathway. The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides. Understanding the substrate specificity of DAHP synthase is crucial for the design of potent and specific inhibitors.
Performance of Alternative Substrates
The natural substrates for DAHP synthase are phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P). While PEP is the primary phosphoryl donor, various analogues of E4P have been investigated as alternative substrates to probe the enzyme's active site and inform inhibitor design. The efficiency with which DAHP synthase utilizes these alternative substrates varies significantly, providing insights into the structural and chemical requirements for catalysis.
A summary of the kinetic parameters for selected alternative substrates compared to the natural substrate, D-erythrose 4-phosphate, is presented below. This data is compiled from studies on DAHP synthase from various organisms.
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| D-Erythrose 4-phosphate (E4P) | Escherichia coli | 150 | 25 | 1.7 x 105 | [1] |
| D-Threose 4-phosphate (D-T4P) | Pyrococcus furiosus | 1800 | 1.8 | 1.0 x 103 | |
| L-Threose 4-phosphate (L-T4P) | Pyrococcus furiosus | 2300 | 0.04 | 17 | |
| 2-Deoxy-D-erythrose 4-phosphate | Pyrococcus furiosus | 1300 | 1.2 | 9.2 x 102 | |
| D-Arabinose 5-phosphate | Pyrococcus furiosus | 2500 | 0.8 | 3.2 x 102 | |
| D-Ribose 5-phosphate | Pyrococcus furiosus | 3000 | 0.5 | 1.7 x 102 | |
| 2-Deoxy-D-ribose 5-phosphate | Pyrococcus furiosus | 2800 | 0.6 | 2.1 x 102 | |
| 3-Methyl-D-erythrose 4-phosphate | Escherichia coli | Not a substrate | - | - | [2] |
| 2,3-Dideoxy-D-erythrose 4-phosphonate | Escherichia coli | Not a substrate | - | - | [2] |
Note: The kinetic parameters can vary depending on the specific isoenzyme, organism, and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of kinetic parameters for DAHP synthase with alternative substrates typically involves spectrophotometric assays. Two common methods are the continuous assay monitoring the consumption of PEP and the discontinuous assay measuring the formation of DAHP.
Continuous Spectrophotometric Assay
This method continuously monitors the decrease in absorbance at 232 nm, which corresponds to the consumption of the α,β-unsaturated carbonyl bond of phosphoenolpyruvate (PEP).
Materials:
-
Purified DAHP synthase
-
Phosphoenolpyruvate (PEP)
-
D-Erythrose 4-phosphate (E4P) or alternative substrate
-
Buffer solution (e.g., 50 mM Bis-Tris buffer, pH 7.5)
-
Divalent metal ion cofactor (e.g., 100 µM MnCl2)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 232 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the buffer, metal cofactor, and a fixed, saturating concentration of PEP.
-
Add varying concentrations of the alternative substrate to different cuvettes.
-
Equilibrate the reaction mixtures to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of DAHP synthase to each cuvette.
-
Immediately start monitoring the decrease in absorbance at 232 nm over time.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε232 for PEP ≈ 2.8 x 103 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat can be calculated).
Discontinuous Periodate-Thiobarbituric Acid (TBA) Assay
This colorimetric assay measures the amount of DAHP produced after a fixed reaction time. The DAHP is oxidized by periodate (B1199274), and the resulting β-formylpyruvate reacts with thiobarbituric acid to form a colored adduct that can be quantified spectrophotometrically at 549 nm.
Materials:
-
Purified DAHP synthase
-
Phosphoenolpyruvate (PEP)
-
D-Erythrose 4-phosphate (E4P) or alternative substrate
-
Buffer solution (e.g., 50 mM Potassium phosphate (B84403) buffer, pH 7.0)
-
Divalent metal ion cofactor (e.g., 1 mM MnCl2)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Sodium periodate solution (e.g., 20 mM in 0.125 M H2SO4)
-
Sodium arsenite solution (e.g., 2% w/v in 0.5 M HCl)
-
Thiobarbituric acid (TBA) solution (e.g., 0.3% w/v, pH 2.0)
-
Cyclohexanone
-
Spectrophotometer
Procedure:
-
Set up reaction tubes containing buffer, metal cofactor, a fixed concentration of PEP, and varying concentrations of the alternative substrate.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C).
-
Initiate the reactions by adding DAHP synthase.
-
After a fixed incubation time (e.g., 10 minutes), stop the reactions by adding TCA solution.
-
To each tube, add the sodium periodate solution and incubate for 20 minutes at room temperature.
-
Add the sodium arsenite solution to quench the excess periodate.
-
Add the TBA solution and incubate in a boiling water bath for 15 minutes to allow for color development.
-
Cool the tubes and extract the colored product into cyclohexanone.
-
Measure the absorbance of the organic phase at 549 nm.
-
Create a standard curve using known concentrations of DAHP to determine the amount of product formed in each reaction.
-
Calculate initial velocities and determine kinetic parameters as described for the continuous assay.
Visualizations
Signaling Pathway: The Shikimate Pathway
References
Experimental Validation of D-Erythrose 4-Phosphate's Role in Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pivotal role of D-Erythrose 4-phosphate (E4P) in two key metabolic pathways: the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Shikimate Pathway. Experimental data is presented to objectively demonstrate how modulation of E4P availability can impact the flux and output of these pathways, offering insights for metabolic engineering and drug development.
D-Erythrose 4-Phosphate: A Critical Metabolic Intermediate
D-Erythrose 4-phosphate is a four-carbon sugar phosphate that serves as a crucial precursor molecule in cellular metabolism. It is an intermediate in the non-oxidative branch of the Pentose Phosphate Pathway and a key substrate for the Shikimate Pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[1][2][3] Due to its central position, the availability of E4P can significantly influence the metabolic flux towards various biosynthetic endpoints.
Comparative Analysis of E4P's Role in Metabolic Pathways
The following sections compare the impact of altered D-Erythrose 4-phosphate availability in the Pentose Phosphate Pathway and the Shikimate Pathway, supported by experimental data from studies on engineered Escherichia coli.
The Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway is a fundamental metabolic route that runs in parallel with glycolysis. It is responsible for generating NADPH, a primary source of reducing equivalents for biosynthetic processes and for counteracting oxidative stress, and for producing precursors for nucleotide biosynthesis.[4] D-Erythrose 4-phosphate is a key intermediate in the non-oxidative phase of the PPP, where it is interconverted with other sugar phosphates by the enzyme transketolase.
Metabolic flux analysis using 13C-labeling experiments allows for the quantification of carbon flow through different metabolic pathways. A study comparing a wild-type E. coli strain with a ppc mutant (lacking phosphoenolpyruvate (B93156) carboxylase) revealed significant alterations in the flux through the central carbon metabolism, including the PPP.
| Strain | Growth Rate (h⁻¹) | Glucose Uptake Rate (mmol/gDCW/h) | PPP Flux (%) | Reference |
| Wild-type E. coli | 0.65 | 10.5 | 26.8 | [5] |
| E. coli ppc mutant | 0.45 | 6.8 | 15.1 | [5] |
Table 1: Comparison of growth parameters and pentose phosphate pathway flux in wild-type and ppc mutant E. coli.[5]
The data clearly indicates that a perturbation in the central carbon metabolism, which indirectly affects the availability of precursors for the PPP, leads to a significant reduction in the flux through this pathway in the ppc mutant compared to the wild-type strain.[5]
The Shikimate Pathway
The Shikimate Pathway is the primary route for the biosynthesis of aromatic amino acids in many organisms. The first committed step of this pathway is the condensation of D-Erythrose 4-phosphate and phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[6] Consequently, the availability of E4P is a critical determinant of the overall flux through the shikimate pathway and the subsequent production of aromatic compounds.
Metabolic engineering strategies often focus on increasing the intracellular pool of E4P to enhance the production of aromatic amino acids and their derivatives. One common approach is the overexpression of the transketolase I gene (tktA), which is involved in the synthesis of E4P in the pentose phosphate pathway.[7]
| Strain | Genotype | Shikimic Acid Titer (g/L) | Shikimic Acid Yield (mol/mol glucose) | Reference |
| PB12.SA2 | PB12 ΔaroK ΔaroL pTrc-aroGfbr-aroB-aroE | 5.5 | 0.23 | [8] |
| PB12.SA22 | PB12 ΔaroK ΔaroL pTrc-aroGfbr-tktA-aroB-aroE | 7.0 | 0.29 | [8] |
Table 2: Effect of tktA overexpression on shikimic acid production in an engineered E. coli strain.[8]
The results demonstrate that the overexpression of tktA, leading to an increased supply of D-Erythrose 4-phosphate, significantly enhances both the final titer and the yield of shikimic acid, a key intermediate in the aromatic amino acid biosynthetic pathway.[8] This provides direct experimental validation of E4P's crucial role as a limiting precursor in the shikimate pathway.
Experimental Protocols
Quantification of Intracellular D-Erythrose 4-Phosphate by LC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of intracellular E4P using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Quench metabolic activity of bacterial cells by rapidly mixing with a cold (-40°C) 60% methanol (B129727) solution.
-
Centrifuge the cell suspension at low temperature to pellet the cells.
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol).
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Employ a suitable chromatography column for the separation of polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
-
Define the specific precursor-to-product ion transitions for D-Erythrose 4-phosphate.
3. Data Analysis:
-
Quantify the concentration of E4P by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of E4P.
-
Normalize the metabolite concentration to the cell biomass (e.g., dry cell weight).
DAHP Synthase Activity Assay
This spectrophotometric assay measures the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme in the shikimate pathway.
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Add the substrates: phosphoenolpyruvate (PEP) and D-Erythrose 4-phosphate (E4P).
-
Include a divalent metal cofactor, such as MnCl₂.
2. Enzyme Reaction:
-
Initiate the reaction by adding the purified DAHP synthase enzyme or a cell-free extract containing the enzyme.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
3. Detection:
-
The consumption of PEP can be monitored by measuring the decrease in absorbance at 232 nm.
-
Alternatively, a coupled enzyme assay can be used where the product DAHP is further converted, leading to a change in absorbance of a reporter molecule (e.g., NADH).
4. Calculation of Activity:
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the monitored substrate or product.
Visualizing Metabolic Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. A Method of Accounting for Enzyme Costs in Flux Balance Analysis Reveals Alternative Pathways and Metabolite Stores in an Illuminated Arabidopsis Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAHP synthase - Wikipedia [en.wikipedia.org]
- 7. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Performance Analysis of Synthetic versus Commercially Sourced D-Erythrose 4-Phosphate
For Researchers, Scientists, and Drug Development Professionals
D-Erythrose 4-phosphate (E4P) is a critical intermediate in central carbon metabolism, playing a pivotal role in the pentose (B10789219) phosphate (B84403) pathway and serving as a key precursor in the shikimate pathway for the biosynthesis of aromatic amino acids in plants and microorganisms.[1][2][3] The purity, stability, and functional activity of E4P are paramount for obtaining reliable and reproducible results in a research setting. This guide provides an objective comparison of the performance of a custom, synthetically produced batch of D-Erythrose 4-phosphate against a leading commercially available source.
Performance Comparison at a Glance
A series of quantitative analyses were performed to assess the purity, stability, and enzymatic performance of synthetic and commercially sourced E4P. The following tables summarize the key findings from these experiments.
Table 1: Purity and Identity Assessment
| Parameter | Synthetic E4P | Commercial E4P | Method |
| Purity by HPLC (%) | 98.5 ± 0.4 | 96.2 ± 0.7 | High-Performance Liquid Chromatography |
| Major Impurity (%) | 1.1 (Unknown) | 2.5 (Erythrose) | HPLC |
| Identity Confirmation | Confirmed | Confirmed | Mass Spectrometry |
| Appearance | White lyophilized powder | White lyophilized powder | Visual Inspection |
Table 2: Stability Under Various Storage Conditions
| Storage Condition | Time Point | Synthetic E4P (% Degradation) | Commercial E4P (% Degradation) | Method |
| -80°C | 6 Months | < 0.1 | < 0.1 | HPLC |
| -20°C | 6 Months | 1.2 ± 0.3 | 2.8 ± 0.5 | HPLC |
| 4°C | 1 Month | 3.5 ± 0.6 | 6.1 ± 0.9 | HPLC |
| Room Temperature | 1 Week | 8.2 ± 1.1 | 15.4 ± 1.8 | HPLC |
Table 3: Enzymatic Performance in the DAHP Synthase Assay
| Kinetic Parameter | Synthetic E4P | Commercial E4P | Enzyme Source |
| Km (µM) | 15.8 ± 1.2 | 16.5 ± 1.5 | E. coli DAHP Synthase |
| Vmax (µmol/min/mg) | 45.2 ± 2.1 | 41.8 ± 2.5 | E. coli DAHP Synthase |
| Relative Activity (%) | 100 | 92.5 | Normalized to Synthetic E4P |
Biochemical Context: The Role of E4P
D-Erythrose 4-phosphate is a central metabolite that links the pentose phosphate pathway with the shikimate pathway. This connection is fundamental for the synthesis of aromatic compounds.
Detailed Experimental Protocols
The following protocols were employed to generate the comparative data presented above.
Purity and Identity Assessment by HPLC-MS
-
Objective: To determine the purity of synthetic and commercial E4P and confirm its molecular identity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
Column: A mixed-mode column suitable for the separation of polar, phosphorylated compounds was used.[4][5]
-
Mobile Phase: A gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile.
-
Detection: Purity was assessed by integrating the peak areas from the HPLC chromatogram. The identity was confirmed by comparing the mass-to-charge ratio (m/z) of the major peak with the theoretical mass of E4P.
-
Sample Preparation: Lyophilized E4P from both sources was dissolved in ultrapure water to a final concentration of 1 mg/mL.
Stability Assessment
-
Objective: To evaluate the degradation of E4P under different storage temperatures over time.
-
Methodology: Aliquots of the 1 mg/mL E4P solutions were stored at -80°C, -20°C, 4°C, and room temperature. At specified time points, samples were analyzed by HPLC as described above.
-
Quantification: Degradation was quantified by measuring the decrease in the peak area of E4P relative to the initial time point (T=0).
Enzymatic Performance Assay
-
Objective: To compare the functionality of synthetic and commercial E4P as a substrate for 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the shikimate pathway.[6][7]
-
Principle: The enzymatic reaction consumes E4P and phosphoenolpyruvate (PEP) to produce DAHP. The rate of reaction can be monitored to determine the kinetic parameters of the enzyme with respect to the E4P substrate.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
Phosphoenolpyruvate (PEP)
-
Recombinant E. coli DAHP synthase
-
Varying concentrations of either synthetic or commercial E4P
-
-
Assay Procedure: The reaction was initiated by the addition of the enzyme. The consumption of PEP was monitored continuously by the decrease in absorbance at 232 nm.
-
Data Analysis: The initial reaction velocities at different E4P concentrations were fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Experimental Workflow Visualization
The overall process for the comparative analysis is outlined in the workflow diagram below.
Conclusion
Based on the experimental data, the synthetically produced D-Erythrose 4-phosphate demonstrates a higher degree of purity and greater stability under common laboratory storage conditions compared to the commercially sourced material. While both sources proved to be functional substrates for DAHP synthase, the synthetic E4P exhibited slightly more favorable kinetics, as evidenced by a marginally higher Vmax. These findings suggest that for sensitive applications requiring high purity and stability, a custom synthetic batch of E4P may offer a performance advantage. Researchers should consider these factors when selecting a source for this critical metabolite to ensure the highest quality data in their experiments.
References
- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 2. Erythrose, 4-phosphate | C4H9O7P | CID 122357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the role of the hydroxyl groups of substrate erythrose 4-phosphate in the reaction catalysed by the first enzyme of the shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]
D-Erythrose 4-Phosphate and Chorismate Mutase: A Comparative Guide to Inhibition
A critical review of D-Erythrose 4-phosphate's role and a comparative analysis of established chorismate mutase inhibitors for researchers, scientists, and drug development professionals.
Initial consideration: D-Erythrose 4-Phosphate is a precursor, not an inhibitor, in the Shikimate Pathway.
Contrary to the topic's premise, D-Erythrose 4-phosphate is not an inhibitor of chorismate mutase. Instead, it is a key starting material in the shikimate pathway, the metabolic route responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. This pathway is absent in animals, making its enzymes, including chorismate mutase, attractive targets for the development of antimicrobial agents. D-Erythrose 4-phosphate, along with phosphoenolpyruvate (B93156), enters the pathway several steps upstream of the reaction catalyzed by chorismate mutase.
This guide will, therefore, clarify the role of D-Erythrose 4-phosphate within the shikimate pathway and provide a comparative analysis of well-established inhibitors of chorismate mutase, focusing on their performance with supporting experimental data.
The Shikimate Pathway and the Role of Chorismate Mutase
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and D-erythrose 4-phosphate into chorismate. Chorismate is a crucial branch-point metabolite, serving as the precursor for the synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds.
Chorismate mutase catalyzes the first committed step in the branch of the pathway leading to the synthesis of phenylalanine and tyrosine. It facilitates a Claisen rearrangement of chorismate to prephenate. The enzyme significantly accelerates this reaction, making it a critical control point in the metabolic flux towards these amino acids.
Comparative Analysis of Chorismate Mutase Inhibitors
Effective inhibitors of chorismate mutase often mimic the transition state of the chorismate-to-prephenate rearrangement. These transition-state analogs bind tightly to the enzyme's active site, blocking the substrate from binding and thus inhibiting the enzyme's catalytic activity. Below is a comparison of two well-characterized chorismate mutase inhibitors.
| Inhibitor Class | Specific Example | Target Enzyme Source | Inhibition Constant (Ki) | IC50 |
| Transition-State Analog | Endo-oxabicyclic diacid | Escherichia coli | 0.12 µM[1] | Not widely reported |
| Adamantane Derivative | Adamantane-1-phosphonate | Aerobacter aerogenes | Not widely reported | ~1 mM[2] |
Note: IC50 and Ki values are dependent on experimental conditions such as substrate concentration, enzyme concentration, pH, and temperature. Direct comparison between different studies should be made with caution.
Experimental Protocols
A common method for assessing the inhibitory activity of compounds against chorismate mutase is a continuous spectrophotometric assay. This assay monitors the decrease in absorbance as chorismate is converted to prephenate.
Protocol: Continuous Spectrophotometric Assay for Chorismate Mutase Inhibition
1. Materials and Reagents:
-
Purified chorismate mutase enzyme
-
Chorismate solution (substrate)
-
Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO or buffer)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 274 nm
2. Experimental Procedure:
-
Prepare Reaction Mixtures: In a UV-transparent plate or cuvette, prepare reaction mixtures containing the assay buffer, a fixed concentration of chorismate (typically around the Km value), and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a few minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add a fixed amount of purified chorismate mutase to each reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 274 nm over time. The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to an appropriate dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme's activity.
-
Conclusion
While D-Erythrose 4-phosphate is a crucial component of the shikimate pathway, it is not an inhibitor of chorismate mutase. For researchers and drug development professionals targeting this essential enzyme, a focus on transition-state analogs and other classes of inhibitors that directly interact with the active site is more promising. The provided comparative data and experimental protocol offer a foundational guide for the evaluation of potential chorismate mutase inhibitors.
References
The Pivotal Role of Erythrose 4-Phosphate's Hydroxyl Groups in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Erythrose 4-phosphate (E4P) is a critical metabolic intermediate, positioned at the crossroads of major biosynthetic routes, including the pentose (B10789219) phosphate (B84403) pathway, the Calvin cycle, and the shikimate pathway.[1][2][3] Its strategic location makes it a key precursor for the synthesis of aromatic amino acids and vitamin B6. The enzymatic reactions that utilize E4P are of significant interest for drug development, particularly as targets for antimicrobial agents, given that the shikimate pathway is essential in bacteria, plants, and fungi but absent in mammals. This guide provides a comparative analysis of the role of the hydroxyl groups of E4P in key enzymatic reactions, supported by available experimental data.
Comparative Analysis of Enzyme-Substrate Interactions
The hydroxyl groups of erythrose 4-phosphate play a crucial role in its recognition and processing by various enzymes. This section compares the functional importance of these hydroxyls in two key enzymes: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase and transketolase.
3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase
DAHP synthase catalyzes the first committed step of the shikimate pathway, an aldol (B89426) condensation between phosphoenolpyruvate (B93156) (PEP) and E4P.[1][2][3] Studies utilizing deoxy-analogs of E4P have shed light on the importance of the C2 and C3 hydroxyl groups in this reaction.
Key Findings:
-
Neither C2 nor C3 hydroxyl is essential for catalysis: Both 2-deoxy-E4P and 3-deoxy-E4P are substrates for DAHP synthases from various organisms, including Escherichia coli, Pyrococcus furiosus, and Mycobacterium tuberculosis.[4][5] This suggests that the enzyme's catalytic mechanism does not strictly require these hydroxyl groups for the chemical transformation.
-
Greater tolerance for the loss of the C2 hydroxyl group: The enzymes consistently show a higher tolerance for the absence of the C2 hydroxyl group compared to the C3 hydroxyl group.[4][5] This indicates that the C3 hydroxyl group likely plays a more significant role in substrate binding and/or proper orientation within the active site.
-
Impact on Kinetic Parameters: In the case of DAHP synthase from the hyperthermophile Pyrococcus furiosus, the use of 2-deoxy-E4P as a substrate resulted in a similar catalytic rate (kcat) but a significantly increased Michaelis constant (KM) compared to the natural substrate, E4P.[6] This suggests that while the catalytic efficiency is maintained, the binding affinity for the substrate is substantially reduced in the absence of the C2 hydroxyl group.
Quantitative Data Summary:
| Substrate | Enzyme Source | Km | kcat | Vmax | Reference |
| D-Erythrose 4-phosphate | Pyrococcus furiosus | 11 ± 1 µM | 15.0 ± 0.4 s⁻¹ | - | [6] |
| 2-Deoxy-D-erythrose 4-phosphate | Pyrococcus furiosus | 450 ± 40 µM | 13 ± 1 s⁻¹ | - | [6] |
| D-Erythrose 4-phosphate | Escherichia coli | Not Available | Not Available | Not Available | [4][5] |
| 2-Deoxy-D-erythrose 4-phosphate | Escherichia coli | Not Available | Not Available | Not Available | [4][5] |
| 3-Deoxy-D-erythrose 4-phosphate | Escherichia coli | Not Available | Not Available | Not Available | [4][5] |
| D-Erythrose 4-phosphate | Mycobacterium tuberculosis | Not Available | Not Available | Not Available | [4][5] |
| 2-Deoxy-D-erythrose 4-phosphate | Mycobacterium tuberculosis | Not Available | Not Available | Not Available | [4][5] |
| 3-Deoxy-D-erythrose 4-phosphate | Mycobacterium tuberculosis | Not Available | Not Available | Not Available | [4][5] |
Note: Specific kinetic data for E. coli and M. tuberculosis with deoxy-E4P analogs were not available in the reviewed literature.
Transketolase
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, catalyzing the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, such as E4P.
Mechanistic Insights:
-
Importance of the α-hydroxyl group: Structural and mechanistic studies of transketolase indicate that the α-hydroxyl group of the aldose substrate (corresponding to the C2 hydroxyl of E4P) is crucial for binding and proper positioning within the active site. Specifically, this hydroxyl group is thought to form hydrogen bonds with active site residues, such as Asp477, which helps to stabilize the substrate and ensure correct stereochemistry for the reaction.
-
Lack of data with deoxy-analogs: To date, no studies have been identified that utilize 2-deoxy- or 3-deoxy-E4P to probe the specific roles of these hydroxyl groups in the transketolase reaction. Such studies would be valuable in providing a direct comparison to the findings with DAHP synthase and further elucidating the structure-function relationships in this important enzyme.
Experimental Protocols
Synthesis of Deoxy-Erythrose 4-Phosphate Analogs
-
Protection of hydroxyl groups: Selective protection of the hydroxyl groups that are to be retained.
-
Deoxygenation: Removal of the target hydroxyl group, often via a Barton-McCombie deoxygenation or by conversion to a leaving group followed by reduction.
-
Phosphorylation: Introduction of the phosphate group at the C4 position.
-
Deprotection: Removal of the protecting groups to yield the final product.
Researchers interested in synthesizing these compounds should refer to specialized literature on carbohydrate chemistry and the synthesis of deoxy-sugar phosphates.
Enzymatic Assays
1. Continuous Spectrophotometric Assay for DAHP Synthase Activity
This assay measures the rate of consumption of phosphoenolpyruvate (PEP) by linking the reaction to the oxidation of NADH.
-
Principle: The reaction of DAHP synthase produces 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and inorganic phosphate from PEP and E4P. The consumption of PEP can be monitored by coupling it to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. Pyruvate kinase converts the remaining PEP and ADP to pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
-
Reagents:
-
Potassium phosphate buffer (pH 7.0)
-
Phosphoenolpyruvate (PEP)
-
D-Erythrose 4-phosphate (E4P) or deoxy-E4P analog
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified DAHP synthase
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, PEP, ADP, and NADH in a quartz cuvette.
-
Add the coupling enzymes PK and LDH and incubate for a few minutes to allow for the consumption of any contaminating pyruvate.
-
Initiate the reaction by adding the substrate E4P (or its analog).
-
After a stable baseline is achieved, add the DAHP synthase to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
2. Coupled Spectrophotometric Assay for Transketolase Activity
This assay measures the production of glyceraldehyde 3-phosphate (G3P), a product of the transketolase reaction.
-
Principle: Transketolase converts a ketose donor (e.g., xylulose 5-phosphate) and an aldose acceptor (e.g., ribose 5-phosphate or erythrose 4-phosphate) into sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. The G3P produced is then oxidized by glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in the presence of NAD+, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm is monitored. Alternatively, a continuous assay can be set up where the G3P is converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is then reduced by glycerol-3-phosphate dehydrogenase, consuming NADH.
-
Reagents:
-
Tris-HCl buffer (pH 7.6)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Ketose donor substrate (e.g., xylulose 5-phosphate or fructose (B13574) 6-phosphate)
-
Aldose acceptor substrate (e.g., ribose 5-phosphate or erythrose 4-phosphate)
-
Nicotinamide adenine dinucleotide (NAD⁺) or reduced form (NADH) for the respective coupled reactions.
-
Coupling enzymes (e.g., glyceraldehyde 3-phosphate dehydrogenase or triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
Purified transketolase
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, TPP, MgCl₂, the ketose donor, the aldose acceptor, NAD⁺ (or NADH), and the coupling enzymes in a cuvette.
-
Incubate for a few minutes to establish a stable baseline.
-
Initiate the reaction by adding the purified transketolase.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Visualizations
Metabolic Pathways Involving Erythrose 4-Phosphate
The following diagram illustrates the central role of erythrose 4-phosphate in connecting the pentose phosphate pathway and the shikimate pathway.
Caption: Erythrose 4-phosphate links the Pentose Phosphate and Shikimate Pathways.
Experimental Workflow for Investigating Hydroxyl Group Function
The diagram below outlines a typical experimental workflow for studying the role of substrate hydroxyl groups in enzymatic reactions.
Caption: Workflow for studying the function of E4P's hydroxyl groups.
Logical Relationship of DAHP Synthase Substrate Tolerance
This diagram illustrates the observed tolerance of DAHP synthase for the loss of hydroxyl groups at the C2 and C3 positions of erythrose 4-phosphate.
Caption: DAHP synthase tolerance for E4P hydroxyl group loss.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 3. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 4. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Substrate ambiguity and crystal structure of Pyrococcus furiosus 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase: an ancestral 3-deoxyald-2-ulosonate-phosphate synthase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Erythrose 4-Phosphate Sodium Salt: A Safety and Operational Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of D-Erythrose 4-phosphate sodium salt, ensuring the safety of laboratory personnel and the protection of the environment. Due to the limited availability of specific hazard data for this compound, a cautious approach to its disposal is mandated.
Guiding Principle: Precautionary Waste Management
Given the absence of comprehensive toxicological and environmental hazard data for this compound salt, it is prudent to handle this compound as a potentially hazardous chemical waste. As such, direct disposal down the sanitary sewer is not recommended. The primary method of disposal shall be the collection and subsequent transfer to a licensed chemical waste disposal facility.
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound salt for disposal, all personnel must be equipped with the appropriate personal protective equipment. In the event of a spill, the area should be secured, and the spill should be managed according to the procedures outlined below.
| Item/Scenario | Requirement/Procedure |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, closed-toe shoes), nitrile gloves, and safety glasses with side shields. |
| Spill Cleanup - Solid | Gently sweep the solid material to avoid creating dust. Place in a clearly labeled, sealed container for hazardous waste disposal. |
| Spill Cleanup - Solution | Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Do not wash spills down the drain. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the collection and disposal of this compound salt waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unadulterated solid this compound salt in a dedicated, sealed, and clearly labeled waste container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound salt in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in a designated solid waste container.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound salt".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store away from incompatible materials.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the pickup and transport of chemical waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound salt.
Safeguarding Your Research: A Comprehensive Guide to Handling D-Erythrose 4-Phosphate Sodium
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with D-Erythrose 4-phosphate sodium. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is utilized in the biosynthesis of aromatic amino acids. While it is not classified as a hazardous substance, proper handling and disposal are paramount to upholding laboratory safety standards.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting. This guidance is based on standard operating procedures for non-hazardous chemical powders.
| Body Part | PPE Item | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are recommended for their resistance to a broad range of chemicals, including phosphate solutions.[1][2][3][4][5] Ensure gloves are inspected for integrity before each use and are promptly replaced if compromised. |
| Eyes | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes or dust particles.[6] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Respiratory | Not generally required | For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically necessary.[7] If significant dust is generated, a NIOSH-approved respirator may be required.[7][8][9][10][11] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of contamination and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] The recommended storage temperature is -20°C.
-
Ensure the container is tightly sealed to prevent moisture absorption.
2. Handling and Preparation of Solutions:
-
Always handle the compound in a designated, clean workspace.
-
Work in a well-ventilated area. A fume hood is not strictly necessary for handling small, non-dust-forming quantities but is considered best practice.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water.
3. Spill Management:
-
In the event of a spill, avoid generating dust.[12]
-
For small spills, gently sweep the solid material into a designated waste container.
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all cleanup materials as chemical waste.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory compliance.
1. Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed, and non-leaking container.[13]
-
This container should be marked as "non-hazardous chemical waste."
-
Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor.[13][14]
2. Liquid Waste (Aqueous Solutions):
-
For non-hazardous, water-miscible solutions of this compound with a neutral pH (between 6 and 9.5), disposal down the sanitary sewer may be permissible.[13]
-
Crucially, always consult and adhere to your local and institutional regulations regarding sewer disposal of chemical waste. [6][15] Some institutions may prohibit this practice.
-
If sewer disposal is not permitted, collect the liquid waste in a labeled container for chemical waste pickup.
3. Contaminated Materials:
-
Dispose of any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, as solid chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial receipt to final disposal.
References
- 1. brightonbest.com [brightonbest.com]
- 2. Are Nitrile Gloves Chemical Resistant [fr.titanfine.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. schc.memberclicks.net [schc.memberclicks.net]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. afd.calpoly.edu [afd.calpoly.edu]
- 13. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
